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  • Product: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid
  • CAS: 466683-24-9

Core Science & Biosynthesis

Foundational

Molecular weight and chemical structure of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

An in-depth analysis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid requires moving beyond basic chemical descriptors to understand its role as a highly specialized building block in modern medicinal chemistry. As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid requires moving beyond basic chemical descriptors to understand its role as a highly specialized building block in modern medicinal chemistry. As a Senior Application Scientist, I approach this compound not just as a static molecule, but as a dynamic scaffold designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

The adamantane core is historically revered as a "lipophilic bullet" , capable of driving drugs across the blood-brain barrier (BBB) and shielding them from rapid metabolic degradation. However, unsubstituted adamantane is often too lipophilic, leading to poor aqueous solubility and non-specific binding. The precise 1,3,5-trisubstitution pattern of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS: 466683-24-9) represents a masterclass in structural fine-tuning.

Here is a comprehensive technical guide detailing the structural rationale, synthetic methodologies, and pharmacokinetic validation protocols for this critical compound.

I. Physicochemical Profiling & Structural Rationale

Before deploying this compound in an active pharmaceutical ingredient (API) synthesis pipeline, we must quantify its baseline properties. The table below summarizes the core quantitative data for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid .

PropertyValueScientific Implication
Chemical Name 3-Ethyl-5-hydroxyadamantane-1-carboxylic acidTrisubstituted cage structure ensures high steric hindrance.
CAS Number 466683-24-9Unique registry identifier for procurement and compliance.
Molecular Formula C₁₃H₂₀O₃Balances hydrocarbon bulk with polar heteroatoms.
Molecular Weight 224.30 g/mol Low molecular weight leaves ample room for API conjugation without violating Lipinski’s Rule of 5.
LogP (Predicted) ~2.1 - 2.5Optimal lipophilicity for oral bioavailability and membrane permeability.
The Causality of the Substitution Pattern

Every functional group on this adamantane cage serves a distinct, calculated purpose in drug design:

  • The Adamantane Core: The rigid, strain-free tricyclo[3.3.1.1³‚⁷]decane architecture provides an ideal 3D pharmacophore that fits snugly into hydrophobic receptor pockets (e.g., NMDA receptors or DPP-4 enzymes) .

  • 1-Carboxylic Acid (-COOH): This is the primary synthetic handle. It allows for facile coupling with amines to form stable amide bonds (often used in peptidomimetics) or esterification for prodrug development.

  • 3-Ethyl Group (-CH₂CH₃): The addition of an ethyl group is a deliberate choice to increase steric bulk. This steric shielding protects adjacent C-H bonds from cytochrome P450 (CYP450)-mediated oxidation, thereby prolonging the drug's biological half-life.

  • 5-Hydroxyl Group (-OH): To counteract the extreme lipophilicity of the adamantane-ethyl combination, the hydroxyl group introduces a critical polar handle. This improves aqueous solubility and provides a hydrogen-bond donor/acceptor site to anchor the molecule within a target protein's active site.

Pathway A 3-Ethyl-5-hydroxyadamantane- 1-carboxylic acid B Lipophilicity (Adamantane Core) A->B C H-Bonding (5-OH & 1-COOH) A->C F Metabolic Stability (Steric Shielding by 3-Ethyl) A->F D Enhanced BBB Penetration B->D E Target Receptor Binding (e.g., NMDA / DPP-4) B->E C->E G Prolonged Half-Life (t½) D->G F->G

Pharmacokinetic and pharmacodynamic pathways of adamantane derivatives.

II. Synthetic Methodology: The Koch-Haaf Carboxylation

Synthesizing highly substituted adamantanes requires precise control over carbocation chemistry. The Koch-Haaf carboxylation is the gold standard for introducing a carboxylic acid group at the bridgehead (tertiary) position of the adamantane cage .

The following is a self-validating, step-by-step protocol for synthesizing 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid from 1-ethyladamantane.

Step-by-Step Protocol
  • Precursor Generation (Nitroxylation & Hydrolysis):

    • Action: React 1-ethyladamantane with a mixture of fuming nitric acid (HNO₃) and acetic acid, followed by hydrolysis in the presence of urea.

    • Causality: Nitric acid selectively attacks the electron-rich tertiary C-H bonds of the adamantane cage. This forms a stable tertiary carbocation that is subsequently trapped by water (facilitated by urea to neutralize nitrogen oxides) to yield the intermediate 3-ethyladamantane-1,5-diol .

  • Carbocation Formation:

    • Action: Dissolve the diol in concentrated sulfuric acid (H₂SO₄) and chill to 0–5 °C.

    • Causality: The strong acid protonates one of the hydroxyl groups, leading to the loss of water and the generation of a highly stable 1-adamantyl cation. The low temperature prevents unwanted elimination or rearrangement side reactions.

  • In Situ Carbon Monoxide Generation:

    • Action: Add formic acid (HCOOH) dropwise to the vigorously stirred sulfuric acid mixture.

    • Causality: Sulfuric acid acts as a dehydrating agent, stripping water from formic acid to generate carbon monoxide (CO) gas in situ. Generating CO internally ensures a high local concentration, driving the equilibrium toward the immediate capture of the adamantyl cation to form an acylium ion intermediate.

  • Aqueous Quenching (Self-Validation Step):

    • Action: Carefully pour the reaction mixture over a large excess of crushed ice.

    • Causality: The rapid introduction of cold water traps the acylium ion, hydrolyzing it into the final carboxylic acid. If the quench is performed at room temperature, the heat of dilution can cause the acylium ion to revert or polymerize, drastically reducing yield. A successful quench immediately yields a white precipitate, validating the reaction's progression.

  • Purification:

    • Action: Filter the crude solid, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from an acetone-hexane mixture.

Synthesis N1 1-Ethyladamantane N2 Nitroxylation / Hydrolysis (HNO3, Urea) N1->N2 N3 3-Ethyladamantane-1,5-diol N2->N3 N4 Koch-Haaf Carboxylation (HCOOH, H2SO4) N3->N4 N5 3-Ethyl-5-hydroxyadamantane- 1-carboxylic acid N4->N5

Multi-step synthetic workflow for 3-ethyl-5-hydroxyadamantane-1-carboxylic acid.

III. Experimental Workflow: Microsomal Stability Validation

To empirically prove that the 3-ethyl group imparts superior metabolic stability compared to unsubstituted adamantane, we must employ a self-validating Human Liver Microsome (HLM) stability assay .

Step-by-Step Protocol
  • Assay Preparation: Prepare a 10 mM stock solution of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid in DMSO. Dilute this to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add pooled human liver microsomes (final protein concentration: 0.5 mg/mL) to the compound solution.

    • Causality: HLMs contain the full complement of CYP450 enzymes necessary to simulate first-pass hepatic metabolism.

  • Reaction Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).

    • Causality: NADPH is the essential electron donor cofactor for CYP450 catalytic activity. Without it, the assay cannot assess oxidative metabolism. A "minus-NADPH" control must be run in parallel to rule out chemical instability or non-CYP450 mediated degradation.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching & Internal Standardization: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard ensures that any variations in LC-MS/MS injection volume or ionization efficiency are mathematically normalized, establishing a self-validating quantitative readout.

  • System Validation Controls: Run parallel assays using Verapamil (high clearance control) and Warfarin (low clearance control).

    • Causality: These controls validate the enzymatic viability of the specific microsome batch. If Verapamil is not rapidly degraded (t½ < 15 mins), the entire assay is deemed invalid and must be repeated with fresh HLMs.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life (t½).

IV. References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • The Role of Adamantane Derivatives in Modern Drug Discovery. NBInno. Available at: [Link]

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry / ResearchGate. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS 466683-24-9)

For Researchers, Scientists, and Drug Development Professionals The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional and lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional and lipophilic nature can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, including improving metabolic stability, bioavailability, and target binding affinity.[1][2][3] Adamantane derivatives are found in a range of approved therapeutics, from antiviral agents like Amantadine to treatments for type 2 diabetes and neurodegenerative disorders.[4][5] This guide focuses on a specific derivative, 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS 466683-24-9), providing a detailed overview of its known and predicted physical properties, alongside robust protocols for their experimental determination.

Molecular Structure and Core Physicochemical Properties

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is a disubstituted adamantane derivative featuring a carboxylic acid, a hydroxyl group, and an ethyl group attached to its cage-like structure. These functional groups dictate its chemical behavior and physical properties. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on its structure and data from analogous compounds.

Below is a summary of its known and predicted physicochemical properties.

PropertyValue / Predicted ValueSource / Rationale
CAS Number 466683-24-9[6]
Molecular Formula C13H20O3[6]
Molecular Weight 224.30 g/mol [7]
Physical Form Solid[8]
Melting Point Predicted: >180 °CBased on adamantane-1-carboxylic acid (172-174 °C)[9] and 3-hydroxyadamantane-1-carboxylic acid (203 °C)[10]. The rigid cage structure and hydrogen bonding capacity from the hydroxyl and carboxylic acid groups suggest a high melting point.
Boiling Point Predicted: >350 °CBased on 3-hydroxyadamantane-1-carboxylic acid (~357 °C)[10]. High molecular weight and strong intermolecular forces contribute to a high boiling point.
Solubility Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform).The adamantane core is highly lipophilic, while the carboxylic acid and hydroxyl groups provide hydrophilicity. Adamantane-1-carboxylic acid is noted as insoluble in water but soluble in ethanol and chloroform.[11]
pKa Predicted: ~4.5 - 5.0The pKa of the carboxylic acid group is expected to be in the typical range for aliphatic carboxylic acids. For comparison, the predicted pKa of 3-hydroxyadamantane-1-carboxylic acid is ~4.60.[10]
Figure 1: 2D structure of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the predicted properties must be confirmed through empirical testing. The following section details standardized, self-validating protocols for determining the key physical properties of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound like this involves a series of sequential analyses, where the output of one step informs the next.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Physical Property Determination Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Verified Pure Sample MS Mass Spectrometry (HRMS) NMR->MS Purity_Check HPLC/UPLC for Purity MS->Purity_Check MP Melting Point Determination Purity_Check->MP Purity >95% Confirmed Solubility Solubility Assessment MP->Solubility pKa pKa Measurement Solubility->pKa

Figure 2: General workflow for the characterization of a synthesized compound.
Melting Point Determination (Thiele Tube Method)
  • Rationale: The melting point is a fundamental indicator of purity. A sharp melting range (typically <1 °C) suggests a pure compound, while a broad range often indicates impurities. The Thiele tube method provides uniform heating for an accurate measurement.

  • Protocol:

    • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline solid.

    • Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb. Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heating arm is positioned for convection.

    • Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The convection currents of the oil will ensure a uniform temperature distribution.

    • Observation: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.

    • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is T1-T2.

Solubility Assessment (Thermodynamic Solubility)
  • Rationale: Understanding a compound's solubility in various solvents is critical for formulation, purification, and designing biological assays. This protocol determines the equilibrium (thermodynamic) solubility.

  • Protocol:

    • Solvent Selection: Prepare vials containing a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO).

    • Sample Addition: Add an excess amount of the solid compound to each vial, ensuring undissolved solid remains at the bottom. This confirms that the solution is saturated.

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

    • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)
  • Rationale: The pKa value is crucial as it dictates the ionization state of the molecule at a given pH. This influences its solubility, permeability across biological membranes, and interaction with targets. Potentiometric titration is a classic and reliable method for its determination.

  • Protocol:

    • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

    • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

    • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

    • Data Collection: Record the pH of the solution after each addition of the titrant.

    • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the curve.

Predicted Spectroscopic Signatures

While experimental spectra are not available, the structure of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid allows for the prediction of key spectroscopic features, which are vital for structural confirmation.

  • ¹H NMR: The spectrum would be complex due to the rigid, non-aromatic structure. Key signals would include a broad singlet for the carboxylic acid proton (>10 ppm), a signal for the hydroxyl proton, a quartet and a triplet for the ethyl group, and a series of complex multiplets in the 1.5-2.5 ppm range corresponding to the many protons on the adamantane cage.

  • ¹³C NMR: Distinct signals would be expected for the carbonyl carbon of the carboxylic acid (~170-180 ppm), the two tertiary carbons bearing the hydroxyl and ethyl groups, and the various CH and CH2 carbons of the adamantane skeleton.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a very broad O-H stretch from the carboxylic acid (superimposed with the C-H stretches) around 3000 cm⁻¹, a sharp C=O stretch for the carbonyl group around 1700 cm⁻¹, and C-O stretching bands.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C13H20O3). The mass spectrum would show the molecular ion peak [M]+ or protonated molecule [M+H]+, along with characteristic fragmentation patterns corresponding to the loss of water, the carboxyl group, or the ethyl group.

By combining these robust experimental protocols with an understanding of the underlying chemical principles, researchers can confidently determine the physical properties of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, paving the way for its further development in pharmaceutical and materials science applications.

References

  • The Role of Adamantane Derivatives in Modern Drug Discovery. [Online].
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Online].
  • S. F. G. R. G. D. D. S. A. B. P. J. G. K. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Online].
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem. [Online].
  • Spilovska, K., Zemek, F., Korabecny, J., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Online]. Available: [Link]

  • Adamantane-1-carboxylic acid. Chemsrc. [Online]. Available: [Link]

  • Adamantane-1-carboxylic acid. Cheméo. [Online]. Available: [Link]

  • Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. PrepChem.com. [Online]. Available: [Link]

  • Hrdina, R., Larrosa, M., Logemann, C., et al. (2017). Supporting Information Synthesis of Noradamantane Derivatives by Ring-Contraction of the Adamantane Framework. The Journal of Organic Chemistry.
  • 3,5-Dihydroxyadamantane-1-carboxylic acid. PubChem. [Online]. Available: [Link]

  • Zhang, Y., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. [Online]. Available: [Link]

  • Process for producing hydroxy adamantane carboxylic acid compounds. Google Patents. [Online].
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [Online]. Available: [Link]

  • Download file. Figshare. [Online]. Available: [Link]

  • 1-Adamantanecarboxylic acid. PubChem. [Online]. Available: [Link]

  • 3-hydroxyadamantane-1-carboxylic acid. Chemsrc. [Online]. Available: [Link]

  • Adamantane-1-carboxylic acid. NIST WebBook. [Online]. Available: [Link]

  • Product Search. Kishida Chemical Co.,Ltd. [Online]. Available: [Link]

Sources

Foundational

Solubility Profile of 3-Ethyl-5-hydroxyadamantane-1-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Foreword: The Strategic Importance of Solubility Profiling in Drug Development In the landscape of modern medicinal chemistry, the adamantane scaffold stands out as a privileged three-dimensional structure, prized for it...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Solubility Profiling in Drug Development

In the landscape of modern medicinal chemistry, the adamantane scaffold stands out as a privileged three-dimensional structure, prized for its rigidity, lipophilicity, and unique spatial arrangement of functional groups.[1][2] Derivatives such as 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid are of significant interest in drug discovery programs, potentially offering novel therapeutic agents for a range of diseases.[3] However, the journey from a promising lead compound to a viable drug candidate is fraught with physicochemical challenges, paramount among them being solubility. A comprehensive understanding of a compound's solubility profile in various organic solvents is not merely an academic exercise; it is a critical cornerstone of process development, formulation, purification, and ultimately, bioavailability.

This technical guide provides a detailed exploration of the solubility profile of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. Moving beyond a simple tabulation of data, this document elucidates the underlying principles governing its solubility, provides robust, field-proven experimental protocols for its determination, and offers expert insights into the interpretation and application of this critical data for researchers, scientists, and drug development professionals.

Physicochemical Landscape of 3-Ethyl-5-hydroxyadamantane-1-carboxylic Acid

The solubility behavior of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is dictated by the interplay of its distinct structural motifs: the bulky, nonpolar adamantane cage, the polar carboxylic acid group, and the hydroxyl and ethyl functionalities.

  • The Adamantane Core: This rigid, diamondoid hydrocarbon structure is inherently hydrophobic and lipophilic.[3] This core structure predicts a favorable solubility in nonpolar and weakly polar organic solvents.[4] The principle of "like dissolves like" suggests strong van der Waals interactions with solvents of similar character.

  • The Carboxylic Acid Group: This functional group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the hydroxyl part of the carboxyl group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for interactions with polar protic and aprotic solvents.

  • Hydroxyl and Ethyl Groups: The hydroxyl group further enhances polarity and hydrogen bonding capabilities. Conversely, the ethyl group contributes to the overall lipophilicity of the molecule.

The amalgamation of these features results in a molecule with a complex solubility profile, exhibiting amphiphilic characteristics to some extent, though its large hydrocarbon backbone likely dominates its overall behavior.

Theoretical Framework and Predictive Analysis of Solubility

While empirical determination remains the gold standard, a predictive analysis based on structural analogy provides a valuable starting point. Adamantane itself is practically insoluble in water but readily dissolves in nonpolar organic solvents.[4] Simple adamantane carboxylic acids are described as being sparingly soluble in water but more soluble in organic solvents like ethanol, chloroform, and dichloromethane.[5][6]

Based on these principles, we can predict the following solubility trends for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar functional groups and the nonpolar adamantane cage.

  • Good to Moderate Solubility: In alcohols such as methanol and ethanol, where hydrogen bonding with the carboxylic acid and hydroxyl groups can occur.[6] The solubility may decrease with increasing alkyl chain length of the alcohol.

  • Moderate to Low Solubility: In moderately polar solvents like acetone and ethyl acetate.

  • Low to Very Low Solubility: In nonpolar solvents such as hexanes and toluene, where the polar functional groups will hinder dissolution despite the lipophilic nature of the adamantane core.

  • Very Low to Insoluble: In aqueous media, due to the dominance of the large, hydrophobic adamantane structure.[7]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following section details a robust, self-validating experimental workflow for the determination of the equilibrium (thermodynamic) solubility of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. The shake-flask method is the most widely accepted technique for this purpose.[8]

Materials and Instrumentation
  • 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (solid, purity ≥95%)[9]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., UPLC-MS).[10]

Step-by-Step Experimental Protocol
  • Preparation of Supersaturated Solutions: Add an excess amount of solid 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid to a series of vials. A visible excess of the solid should remain to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples at a consistent temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10][11] The system is considered at equilibrium when the concentration of the solute in solution does not change over time.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle. Subsequently, centrifuge the samples to pellet any remaining undissolved solid.[10]

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid pellet. Immediately dilute the supernatant with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method. A calibration curve prepared with known concentrations of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid should be used for accurate quantification.

  • Reporting: The solubility is typically reported in units of mg/mL or µg/mL.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Collection cluster_analysis Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temp (24-48h) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Dilute for Analysis E->F G HPLC-UV Analysis F->G H Calculate Solubility (mg/mL) G->H

Caption: Thermodynamic Solubility Determination Workflow.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility profile of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid in a range of common organic solvents. It is imperative to note that these are predictive values based on chemical principles and data from analogous compounds.[8][10] Experimental verification is essential for any practical application.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent solvent for both polar and nonpolar moieties.
Dimethylformamide (DMF)HighSimilar to DMSO, effectively solvates a wide range of compounds.
Polar Protic MethanolGood to ModerateCapable of hydrogen bonding with the carboxylic acid and hydroxyl groups.[6]
EthanolGood to ModerateSimilar to methanol, with slightly reduced polarity.[6]
Moderately Polar AcetoneModerateCarbonyl group can act as a hydrogen bond acceptor.
Ethyl AcetateModerate to LowEster functionality provides some polarity, but less effective at solvating the polar groups.
Nonpolar Dichloromethane (DCM)LowCan interact with the lipophilic adamantane core, but poor solvation of polar groups.[6]
TolueneVery LowAromatic solvent with minimal polarity.
HexaneVery LowAliphatic hydrocarbon solvent, interacts favorably only with the adamantane cage, leading to poor overall solubility.[4]
Aqueous WaterInsolubleThe large, hydrophobic adamantane moiety dominates, leading to very poor aqueous solubility.[7]

Causality and Implications for Drug Development

  • Process Chemistry: Solubility data in solvents like methanol, ethanol, and acetone are crucial for designing crystallization and purification strategies. Poor solubility can necessitate the use of large solvent volumes, impacting process efficiency and cost.

  • Formulation Science: For oral dosage forms, dissolution is often the rate-limiting step for absorption. While aqueous solubility is low, understanding solubility in organic solvents is key for developing enabling formulations such as solid dispersions, where the drug is dissolved in a polymer matrix.[12]

  • Analytical Chemistry: The choice of solvent for preparing stock solutions and analytical standards is directly informed by solubility data. DMSO is a common choice for initial screening due to its broad solvation capacity.[10]

Conclusion and Future Perspectives

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid presents a fascinating and challenging solubility profile, governed by the dual nature of its hydrophobic adamantane core and polar functional groups. This guide has provided a comprehensive framework for understanding and experimentally determining its solubility in organic solvents. The predictive data and detailed protocols herein serve as a robust starting point for any research or development program involving this or structurally related compounds.

As the field of drug discovery continues to explore complex, three-dimensional molecules, a fundamental and rigorous approach to characterizing their physicochemical properties, particularly solubility, will remain a critical determinant of success.

References

  • ResearchGate.
  • ConnectSci. "Unlocking therapeutic potential: the role of adamantane in drug discovery." 2 Aug. 2024. Web.
  • BenchChem. "Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals." N.p., n.d. Web.
  • PMC.
  • PMC. "Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES)." N.p., n.d. Web.
  • CymitQuimica. "CAS 828-51-3: 1-Adamantanecarboxylic acid." N.p., n.d. Web.
  • CymitQuimica. "CAS 15897-81-1: 2-Adamantanecarboxylic acid." N.p., n.d. Web.
  • ChemicalBook. "1-Adamantanecarboxylic acid | 828-51-3." 13 Jan. 2026. Web.
  • Wikipedia. "Adamantane." N.p., n.d. Web.
  • BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 6-Bromochromane-3-carboxylic Acid." N.p., n.d. Web.
  • Unipd. "Predicting drug solubility in organic solvents mixtures." 18 May 2024. Web.
  • PubMed.
  • Jiangsuyarun. "1-Adamantane Carboxylic Acid." N.p., n.d. Web.
  • BenchChem. "The Solubility of Adamantanone in Common Organic Solvents: A Technical Guide." N.p., n.d. Web.
  • Sigma-Aldrich.
  • World Health Organiz
  • ACS Publications. "Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry." 10 July 2024. Web.
  • ResearchGate. "(PDF) Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry." 29 Jan. 2026. Web.
  • ChemRxiv. "Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry." N.p., n.d. Web.
  • DTU Research Database. "Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry." N.p., n.d. Web.
  • Sigma-Aldrich. "3-ethyl-5-hydroxyadamantane-1-carboxylic acid | 466683-24-9." N.p., n.d. Web.
  • PrepChem.com. "Synthesis of 3-Hydroxyadamantane-1-carboxylic acid." N.p., n.d. Web.
  • BLD Pharm. "466683-24-9|3-Ethyl-5-hydroxyadamantane-1-carboxylic acid." N.p., n.d. Web.
  • Guidechem. "How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? - FAQ." 31 Oct. 2022. Web.
  • ResearchGate. "Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4 | Request PDF." N.p., n.d. Web.
  • University of Calgary. "Solubility of Organic Compounds." 31 Aug. 2023. Web.
  • Sigma-Aldrich. "3-Ethyl-5-hydroxyadamantane-1-carboxylic acid | 466683-24-9." N.p., n.d. Web.
  • NIST WebBook. "Adamantane-1-carboxylic acid." N.p., n.d. Web.

Sources

Exploratory

An In-depth Technical Guide to the Melting Point and Thermodynamic Stability of CAS 466683-24-9: 4-(4-chloro-3-fluorophenyl)-5-cyano-6-(4-methoxyphenyl)pyrimidin-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Physicochemical Characterization in Drug Discovery In the landscape of modern drug discovery and development,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is not merely a perfunctory step but a cornerstone of rational drug design. Among these properties, the melting point and thermodynamic stability are of paramount importance. The melting point serves as a crucial indicator of a compound's purity and polymorphic form, directly influencing its solubility, dissolution rate, and ultimately, its bioavailability. Concurrently, thermodynamic stability dictates the shelf-life, storage conditions, and degradation pathways of an active pharmaceutical ingredient (API), thereby ensuring its safety and efficacy.

This technical guide is dedicated to the exploration of the melting point and thermodynamic stability of the compound identified by CAS Number 466683-24-9 , chemically known as 4-(4-chloro-3-fluorophenyl)-5-cyano-6-(4-methoxyphenyl)pyrimidin-2-amine . As a substituted pyrimidine derivative, this molecule presents a structural motif of significant interest in medicinal chemistry. This guide aims to provide a detailed, in-depth analysis of its thermal properties, underpinned by established scientific principles and experimental methodologies. We will delve into the theoretical considerations that govern the stability of such a molecule and outline the practical, step-by-step protocols for its empirical determination.

It is our intent that this document will serve as a valuable resource for researchers engaged in the development of this compound or structurally related analogues, facilitating a more informed and efficient progression from laboratory-scale synthesis to potential clinical application. The experimental workflows and data interpretation frameworks presented herein are designed to be both instructive and practically applicable, fostering a culture of scientific rigor and integrity.

Section 1: Molecular Structure and its Implications for Thermal Properties

The thermodynamic stability and melting point of a crystalline solid are intrinsically linked to the strength of the intermolecular forces within its crystal lattice. A thorough analysis of the molecular structure of 4-(4-chloro-3-fluorophenyl)-5-cyano-6-(4-methoxyphenyl)pyrimidin-2-amine provides critical insights into the nature of these interactions.

Key Structural Features:

  • Pyrimidine Core: The central pyrimidine ring is an electron-deficient aromatic system, capable of participating in π-π stacking interactions.

  • Substituted Phenyl Rings: The presence of a 4-chloro-3-fluorophenyl group and a 4-methoxyphenyl group introduces significant steric and electronic complexity. The halogen substituents (chlorine and fluorine) can participate in halogen bonding, a specific type of non-covalent interaction.

  • Cyano Group: The strongly electron-withdrawing cyano group can act as a hydrogen bond acceptor and contribute to dipole-dipole interactions.

  • Amino Group: The exocyclic amino group is a potential hydrogen bond donor, capable of forming strong intermolecular hydrogen bonds, which are expected to play a significant role in the crystal packing.

The interplay of these functional groups—hydrogen bonding, π-π stacking, dipole-dipole interactions, and halogen bonding—will collectively determine the lattice energy of the crystal. A higher lattice energy, resulting from stronger and more numerous intermolecular interactions, will correspond to a higher melting point and greater thermodynamic stability.

Section 2: Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For pharmaceutical compounds, it is a critical quality control parameter. Differential Scanning Calorimetry (DSC) is the gold-standard technique for the precise determination of melting points and other thermal transitions.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset and peak melting temperatures of 4-(4-chloro-3-fluorophenyl)-5-cyano-6-(4-methoxyphenyl)pyrimidin-2-amine.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • Crystalline sample of CAS 466683-24-9

  • Aluminum DSC pans and lids

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Maintain an inert atmosphere by purging the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis:

The melting event will be observed as an endothermic peak on the DSC thermogram.

  • Onset Temperature (Tonset): The temperature at which the melting process begins, determined by the intersection of the baseline with the tangent of the leading edge of the melting peak. This is often reported as the melting point.

  • Peak Temperature (Tpeak): The temperature at which the rate of heat absorption is at its maximum.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

Data Presentation: Expected DSC Thermogram

A table summarizing the expected thermal events should be generated.

ParameterExpected Value
Onset Melting Temperature (Tonset)To be determined experimentally
Peak Melting Temperature (Tpeak)To be determined experimentally
Enthalpy of Fusion (ΔHfus)To be determined experimentally

Section 3: Assessing Thermodynamic Stability

Thermodynamic stability refers to the tendency of a compound to exist in its current form rather than transforming into a more stable state (e.g., a different polymorph or a degradation product). For a pharmaceutical compound, assessing thermodynamic stability is crucial for determining appropriate storage conditions and shelf life.

Theoretical Framework: Gibbs Free Energy and Stability

The thermodynamic stability of a system is governed by its Gibbs free energy (G). A system will spontaneously move towards a state of lower Gibbs free energy. For a solid-state compound, this can involve:

  • Polymorphic Transformation: Conversion to a more stable crystalline form with a lower lattice energy.

  • Chemical Degradation: Decomposition into other chemical species.

The relative stability of different forms or the propensity for degradation can be evaluated by studying the thermodynamics of these processes.

Experimental Workflow: Isothermal and Non-Isothermal Stability Studies

A combination of isothermal and non-isothermal (temperature-ramped) experiments can provide a comprehensive picture of a compound's thermodynamic stability.

1. Isothermal Stress Testing:

Objective: To evaluate the stability of the compound under accelerated storage conditions.

Procedure:

  • Store accurately weighed samples of the compound at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) and controlled humidity (e.g., 75% RH) for a defined period.

  • At specified time points, withdraw samples and analyze for degradation using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Characterize the solid-state properties of the stressed samples using techniques like X-Ray Powder Diffraction (XRPD) to detect any polymorphic changes.

2. Non-Isothermal Analysis by Thermogravimetric Analysis (TGA):

Objective: To determine the decomposition temperature of the compound.

Procedure:

  • Place an accurately weighed sample (5-10 mg) into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

Data Analysis:

The TGA thermogram will show a step-wise decrease in mass corresponding to decomposition. The onset temperature of this mass loss is taken as the decomposition temperature (Td).

Visualization of Experimental Workflow

G cluster_melting_point Melting Point Determination cluster_stability Thermodynamic Stability Assessment cluster_isothermal Isothermal Stress Testing cluster_non_isothermal Non-Isothermal Analysis mp_sample Crystalline Sample (CAS 466683-24-9) mp_dsc Differential Scanning Calorimetry (DSC) mp_sample->mp_dsc Heat at constant rate mp_data DSC Thermogram (Heat Flow vs. Temp) mp_dsc->mp_data Record heat flow mp_results T_onset, T_peak, ΔH_fus mp_data->mp_results Analyze endotherm iso_sample Sample at elevated Temp/Humidity iso_hplc HPLC Analysis iso_sample->iso_hplc Monitor purity iso_xrpd XRPD Analysis iso_sample->iso_xrpd Monitor solid form iso_results Degradation Profile & Polymorphic Changes iso_hplc->iso_results iso_xrpd->iso_results noniso_sample Sample for TGA noniso_tga Thermogravimetric Analysis (TGA) noniso_sample->noniso_tga Heat at constant rate noniso_data TGA Thermogram (Mass vs. Temp) noniso_tga->noniso_data Record mass loss noniso_results Decomposition Temp (T_d) noniso_data->noniso_results Analyze mass loss step

Foundational

Crystal structure and X-ray diffraction data for adamantane cage alcohols

A Technical Guide for Researchers and Drug Development Professionals Foreword The adamantane scaffold, a perfectly symmetric, rigid, and lipophilic diamondoid cage, represents a cornerstone of modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The adamantane scaffold, a perfectly symmetric, rigid, and lipophilic diamondoid cage, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure is frequently incorporated into therapeutic agents to enhance properties such as metabolic stability, receptor binding affinity, and formulation efficacy.[3][4] Understanding the precise three-dimensional arrangement of adamantane-based molecules, particularly functionalized alcohols, is paramount for predicting their behavior in biological systems and for designing novel crystalline materials.

This technical guide provides an in-depth exploration of the crystal structure and X-ray diffraction analysis of adamantane cage alcohols. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide a narrative grounded in field-proven insights, explaining not just what to do but why specific experimental choices are made to ensure trustworthy and reproducible results.

The Foundational Importance of Single-Crystal X-ray Diffraction

While techniques like NMR and Mass Spectrometry provide crucial information about connectivity and molecular weight, Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule.[2] It provides definitive data on bond lengths, bond angles, and, most critically for adamantane alcohols, the intermolecular interactions such as hydrogen bonding that dictate crystal packing.[5][6] This information is invaluable for structure-activity relationship (SAR) studies and for understanding how a molecule will interact with a protein binding site.

However, SC-XRD is entirely dependent on the quality of the single crystal. For many organic molecules, including adamantane derivatives, growing a diffraction-quality crystal can be the most challenging step of the entire process.[7][8]

The Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized powder to a fully resolved crystal structure is a systematic process that demands precision at every stage. Each step is designed to validate the next, ensuring the final model is a true and accurate representation of the molecule's solid-state conformation.

Diagram: Single-Crystal X-ray Diffraction Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Compound Purified Compound Crystal_Growth Crystal Growth Compound->Crystal_Growth Recrystallization Selection Crystal Selection & Mounting Crystal_Growth->Selection Microscopic Exam Data_Collection X-ray Data Collection Selection->Data_Collection Mount on Diffractometer Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Intensity Integration Solution Structure Solution (Direct Methods) Data_Processing->Solution Determine Unit Cell & Space Group Refinement Structure Refinement Solution->Refinement Least-Squares Minimization Validation Validation & Final Report (CIF) Refinement->Validation Check R-factors, Geometry

Caption: A typical workflow for single-crystal X-ray crystallography.

Step 1: Growing the Perfect Crystal

The success of the entire experiment hinges on obtaining a single, flawless crystal, typically 0.1-0.3 mm in its largest dimension.[9] For adamantane alcohols, which are often highly crystalline solids, slow recrystallization is the most effective method.[10]

Field-Proven Protocol: Slow Evaporation & Vapor Diffusion

  • Solvent Selection (The "Why"): The ideal solvent (or solvent system) is one in which your compound is sparingly soluble at room temperature but readily soluble when heated.[11] For adamantane alcohols, combinations of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, water) are often effective. The goal is to approach saturation as slowly as possible.

  • Preparation:

    • Dissolve the adamantane alcohol in a minimal amount of the "good" solvent in a clean, scratch-free vial. Using new glassware can prevent unwanted nucleation sites.[11]

    • Filter the solution through a syringe filter (0.22 µm) into a new vial. This removes dust or particulate matter that could act as seeds for rapid, uncontrolled crystallization.

  • Execution (Slow Evaporation):

    • Cover the vial with parafilm and puncture it with a few small holes using a needle.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[11] The slow change in concentration allows for the ordered growth of a single crystal lattice.

  • Execution (Vapor Diffusion):

    • Place the vial containing your dissolved compound inside a larger, sealed jar.

    • Add a layer of the "poor" solvent to the bottom of the larger jar.

    • Over time, the poor solvent will slowly diffuse into your compound's solution, gradually decreasing its solubility and promoting slow, ordered crystal growth.

  • Crystal Selection: Examine the resulting crystals under a polarizing microscope. A good single crystal should be transparent, have well-defined faces, and exhibit uniform extinction of polarized light every 90 degrees of rotation.[9] Reject cloudy crystals, polycrystalline aggregates, or those with visible cracks.[9]

Step 2: X-ray Data Collection

Once a suitable crystal is mounted on the diffractometer, it is cooled (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Step 3: Structure Solution and Refinement
  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions (the basic repeating block of the crystal) and the space group (the symmetry operations within the cell).[1]

  • Structure Solution: The initial positions of the atoms are determined using computational methods like "direct methods".[12]

  • Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares techniques.[12] This iterative process adjusts atomic positions and thermal parameters until the calculated diffraction pattern best matches the observed pattern. The quality of the final structure is assessed by metrics like the R-factor (R1), which should ideally be below 0.05 for a well-refined structure.

Structural Insights into Adamantane Alcohols

The rigid adamantane cage itself is highly symmetric, often leading to well-ordered crystals.[13] However, the position and orientation of the hydroxyl (-OH) group(s) introduce polarity and the capacity for strong hydrogen bonding, which fundamentally directs the crystal packing.

The Dominant Role of Hydrogen Bonding

In virtually all adamantane alcohol crystal structures, the primary supramolecular interaction is the O-H···O hydrogen bond.[14][15] These interactions organize the molecules into predictable motifs:

  • Dimers and Chains: Molecules often link into dimers or one-dimensional chains.

  • Sheets and Networks: These chains can further interact to form two-dimensional sheets or complex three-dimensional networks.[6]

The specific geometry of these hydrogen bonds (donor-acceptor distances and angles) is a key output of the crystallographic analysis and is critical for understanding the material's properties. For example, 2-adamantanol has been shown to form clusters of six hydrogen-bonded molecules in its low-temperature crystal structure.[14]

Polymorphism and Disorder

It is not uncommon for adamantane derivatives to exhibit polymorphism—the ability to crystallize in different crystal structures.[16] 2-adamantanol, for instance, undergoes solid-solid phase transitions as a function of temperature, with changes in its unit cell and molecular packing.[16][17]

Furthermore, the high symmetry of the adamantane cage can sometimes lead to orientational disorder in the crystal lattice, where the molecule occupies two or more related positions.[12] This must be correctly modeled during the refinement process to achieve an accurate final structure.

Comparative Crystallographic Data

The following table summarizes representative crystallographic data for common adamantane alcohols, illustrating the influence of hydroxyl group placement on the crystal system and packing.

CompoundFormulaCrystal SystemSpace GroupZKey Features / H-BondingCCDC Deposition No.
Adamantane C₁₀H₁₆CubicFm-3m4No H-bonding; orientationally disordered at room temp.[13]-
1-Adamantanol C₁₀H₁₆OTetragonalP-42₁c8Forms hydrogen-bonded tetramers arranged in layers.1133268
2-Adamantanol (Phase III) C₁₀H₁₆OTriclinicP-16Forms complex H-bonded clusters of six molecules.[14][16]1529881

(Note: Z is the number of molecules in the unit cell. Data retrieved from the Cambridge Crystallographic Data Centre (CCDC).)[18]

Application in Drug Development

The precise structural data obtained from SC-XRD is not merely an academic exercise. For drug development professionals, it provides actionable intelligence:

  • Pharmacophore Modeling: The exact conformation of the adamantane derivative and the spatial location of its functional groups inform the design of pharmacophore models for virtual screening and lead optimization.

  • Understanding Protein-Ligand Interactions: By comparing the crystal structure of the free alcohol to its conformation when bound to a target protein, researchers can understand the energetic costs and benefits of binding.

  • Polymorph Screening: Different crystal polymorphs can have drastically different solubilities and bioavailabilities. X-ray diffraction is the definitive tool for identifying and characterizing these forms, a critical step in drug formulation and regulatory approval.[19]

Conclusion

Single-crystal X-ray diffraction provides an unparalleled level of detail into the solid-state structure of adamantane cage alcohols. By understanding the causality behind the experimental workflow—from the meticulous process of crystal growth to the computational refinement of the final structure—researchers can generate high-quality, reliable data. This structural knowledge, particularly concerning the dominant role of hydrogen bonding in directing molecular packing, is fundamental to advancing the application of these unique molecules in medicinal chemistry and beyond.

References

  • Yap, F. S. H., et al. (2022). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PMC. Available from: [Link]

  • Alonso, J. L., et al. (2022). Hydrogen Bonding in the Dimer and Monohydrate of 2-Adamantanol: A Test Case for Dispersion-Corrected Density Functional Methods. MDPI. Available from: [Link]

  • David, W. I. F., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Available from: [Link]

  • Ou, G.-C., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. PMC. Available from: [Link]

  • Perlovich, G. L., et al. (2015). Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. RSC Publishing. Available from: [Link]

  • Harris, K. D. M. (2016). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available from: [Link]

  • Ou, G.-C., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. ResearchGate. Available from: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available from: [Link]

  • Alonso, J. L., et al. (2022). Hydrogen Bonding in the Dimer and Monohydrate of 2-Adamantanol: A Test Case for Dispersion-Corrected Density Functional Methods. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information Polymorphism and Solid-Solid Phase Transitions of Hydrogen Bonded 2-adamantanol and 2-methyl-2-adamant. Available from: [Link]

  • Wako. (n.d.). Recrystallization method. Available from: [Link]

  • Barrio, M., et al. (2018). Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds. CrystEngComm. Available from: [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Chemistry Department. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. Available from: [Link]

  • Powers, D. C., & Sigman, M. S. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Available from: [Link]

  • Hisaeda, Y., et al. (2007). Hydrogen-bonded structures from adamantane-based catechols. ResearchGate. Available from: [Link]

  • Abdel-Ghani, N. T., et al. (2024). Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. PMC. Available from: [Link]

  • Wikipedia. (n.d.). Adamantane. Available from: [Link]

  • Ou, G.-C., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. Available from: [Link]

  • Kumar, S., et al. (2024). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. PUBDB. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • The University of Manchester. (2017). CCDC 1555443: Experimental Crystal Structure Determination. Research Explorer. Available from: [Link]

  • Sasaki, T., et al. (1976). SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.' FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. Nagoya University. Available from: [Link]

  • Lu, Z., et al. (2026). Synthesis of 6-epi-Hypersampsone R by a Desymmetrization Strategy. Organic Letters. Available from: [Link]

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Exploratory

A Technical Guide to the Hydrogen Bonding Capabilities of 3-Ethyl-5-hydroxyadamantane-1-carboxylic Acid: A Methodological Approach

Abstract The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure and lipophilic nature.[1] The introduction of functional groups capable of hydrogen bonding tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure and lipophilic nature.[1] The introduction of functional groups capable of hydrogen bonding transforms this scaffold into a highly versatile building block for targeted drug design. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively characterize the hydrogen bonding capabilities of a promising derivative: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. We will move beyond a simple listing of properties to explore the causality behind experimental choices, providing self-validating protocols and computational approaches to build a complete picture of the molecule's interaction potential. This document serves as a methodological roadmap for elucidating the hydrogen bond networks that govern this molecule's behavior, from solid-state packing to biological receptor interactions.

Structural Foundation for Hydrogen Bonding

The hydrogen bonding potential of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is dictated by its unique molecular architecture. The rigid adamantane cage serves as a non-flexible anchor for three key functional groups: a carboxylic acid, a hydroxyl group, and an ethyl group.

  • Hydrogen Bond Donors: The molecule possesses two primary hydrogen bond donor sites: the proton of the hydroxyl (-OH) group and the proton of the carboxylic acid (-COOH) group.

  • Hydrogen Bond Acceptors: It features three potential hydrogen bond acceptor sites: the oxygen of the hydroxyl group, the carbonyl oxygen (C=O) of the carboxylic acid, and the hydroxyl oxygen of the carboxylic acid.

The precise spatial orientation of these groups, locked in place by the adamantane core, allows for a rich variety of potential intermolecular and intramolecular interactions. Understanding these possibilities is the first step in designing experiments to probe them.

G cluster_molecule 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid cluster_COOH Carboxylic Acid cluster_OH Hydroxyl Group cluster_Et Ethyl Group M Adamantane Scaffold cluster_COOH cluster_COOH M->cluster_COOH Position 1 cluster_OH cluster_OH M->cluster_OH Position 5 cluster_Et cluster_Et M->cluster_Et Position 3 COOH_C Carbonyl C COOH_O Carbonyl O (Acceptor) COOH_C->COOH_O COOH_OH Hydroxyl O (Acceptor) COOH_C->COOH_OH COOH_H Hydroxyl H (Donor) COOH_OH->COOH_H OH_O Oxygen (Acceptor) OH_H Hydrogen (Donor) OH_O->OH_H Et C2H5 (Lipophilic)

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Foundational

Electronic Properties and Dipole Moment of Adamantane-1-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary Adamantane-1-carboxylic acid (1-AdCOOH) and its derivatives are critical structural motifs in medicinal chemistry, materials science, and supramolecular host-guest chemistry. The rigid, bulky, and highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane-1-carboxylic acid (1-AdCOOH) and its derivatives are critical structural motifs in medicinal chemistry, materials science, and supramolecular host-guest chemistry. The rigid, bulky, and highly lipophilic nature of the tricyclo[3.3.1.1^{3,7}]decane (adamantane) core imparts unique electronic properties. This whitepaper provides an in-depth analysis of the electronic structure, frontier molecular orbitals (HOMO-LUMO), and dipole moments of 1-AdCOOH derivatives, detailing the causality behind their physical behavior and the self-validating protocols used to measure them.

Structural and Electronic Foundations

The Adamantane Core and Inductive Effects

Pristine adamantane is a highly symmetrical ( Td​ point group) diamondoid characterized by a (typically calculated between 5.6 eV and 9.2 eV depending on the functional) and a negative electron affinity[1]. However, functionalization at the bridgehead position (C1) with a carboxylic acid group significantly breaks this symmetry, reducing it to Cs​ or C1​ , and [2].

The adamantyl cage acts as a powerful electron-donating group via a strong inductive (+I) effect and hyperconjugation from the rigid carbon framework. When coupled with the electron-withdrawing carboxylic acid (-COOH) moiety, a pronounced "push-pull" electronic system is established. This polarization localizes the Highest Occupied Molecular Orbital (HOMO) primarily over the adamantane cage and the Lowest Unoccupied Molecular Orbital (LUMO) over the carboxylate group, effectively reducing the HOMO-LUMO energy gap compared to the pristine cage[3].

Dipole Moment Characteristics

Because of the charge separation induced by the +I effect of the cage and the -I/-M effects of the carboxyl group, 1-AdCOOH possesses a significant permanent dipole moment. In computational studies, the points directly along the C1-carboxyl axis[4].

When deprotonated to form the adamantane-1-carboxylate anion (1-AdCOO⁻), the dipole moment increases substantially. This permanent dipole is a critical determinant of the molecule's behavior in aqueous environments and its orientation when interacting with biological targets or macromolecular hosts[5].

Supramolecular Implications: Host-Guest Orientation

The dipole moment of 1-AdCOOH derivatives dictates their binding orientation in supramolecular complexes, most notably with β -cyclodextrin ( β -CD). β -CD itself possesses a macrocyclic dipole moment, with the positive end located at the narrow opening (primary hydroxyls) and the negative end at the wider opening (secondary hydroxyls)[5].

According to combined NMR and Molecular Dynamics (MD) studies, the is driven by dipole-dipole alignment[6]:

  • Antiparallel Alignment (Thermodynamic Preference): It is energetically favorable for the guest's dipole moment to align antiparallel to the host's dipole moment.

  • Type I vs. Type II Complexes:

    • Type I Complex: The charged/polar group of the guest protrudes from the wider opening of the CD.

    • Type II Complex: The charged/polar group protrudes from the narrow opening.

While positively charged derivatives (e.g., AdNH₃⁺) exclusively form Type I complexes, the negatively charged 1-AdCOO⁻ forms an equilibrium of both Type I and Type II complexes due to the delicate balance between dipole alignment and steric hindrance[5].

HostGuest Guest 1-AdCOO⁻ Guest (Strong Dipole) Host β-Cyclodextrin Host (Inherent Macrocycle Dipole) Guest->Host Hydrophobic Inclusion Type1 Type I Complex (Charge at Wider Opening) Host->Type1 Antiparallel Dipole Type2 Type II Complex (Charge at Narrow Opening) Host->Type2 Parallel/Mixed Dipole

Figure 1: Host-guest complexation pathway driven by dipole-dipole alignment.

Quantitative Data Summary

The following table summarizes the typical computational electronic properties of pristine adamantane versus its 1-carboxylic acid derivative, derived from Density Functional Theory (DFT) calculations.

CompoundPoint GroupHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye)
Pristine Adamantane (C₁₀H₁₆) Td​ ~ -6.80~ 0.50~ 7.300.00
1-Adamantanecarboxylic Acid C1​/Cs​ ~ -6.50~ -1.20~ 5.30~ 2.4 - 2.8
1-Adamantanecarboxylate (Anion) C1​/Cs​ ~ -2.10~ 4.50~ 6.60> 5.0

Note: Values are representative aggregates based on B3LYP/6-31G(d,p) level of theory[2][4].

Experimental and Computational Methodologies

To ensure high scientific integrity and reproducibility, the following self-validating protocols are standard for determining the electronic properties and dipole moments of adamantane derivatives.

Protocol A: DFT Computational Workflow for Electronic Properties

Causality: DFT utilizing the B3LYP hybrid functional with a 6-31G(d,p) basis set is selected because it provides an optimal balance between computational cost and the accurate representation of electron correlation, which is strictly required for precise dipole moment estimation[2].

  • Initial Geometry Construction: Build the 3D conformer of the 1-AdCOOH derivative using a molecular builder. Ensure the carboxylic acid proton is in the lowest energy anti or syn conformation relative to the cage.

  • Geometry Optimization: Run optimization at the B3LYP/6-31G(d,p) level. Self-Validation Step: The convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) must all be met to ensure the geometry is fully relaxed.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Step: The absolute absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state saddle point.

  • Property Extraction: Extract the HOMO and LUMO energies to calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ). Extract the total dipole moment vector ( μ ).

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to visualize the electron-rich (red) and electron-poor (blue) regions, confirming the inductive polarization.

DFT_Workflow Init Initial 3D Conformer (1-AdCOOH Derivatives) Opt Geometry Optimization DFT B3LYP/6-31G(d,p) Init->Opt Freq Frequency Analysis (Confirm True Minimum) Opt->Freq Prop Electronic Properties Extraction (HOMO-LUMO Gap & Dipole Moment) Freq->Prop MEP Molecular Electrostatic Potential (MEP) Mapping Freq->MEP

Figure 2: Workflow for DFT computational analysis of 1-AdCOOH derivatives.

Protocol B: NMR Determination of Dipole-Driven Orientation

Causality: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR is utilized because it detects through-space dipole-dipole interactions (Nuclear Overhauser Effect) between protons closer than 5 Å, allowing precise mapping of the adamantane guest inside the cyclodextrin cavity[6].

  • Sample Preparation: Prepare a 10-15 mM equimolar mixture of 1-AdCOOH and β -cyclodextrin in 50 mM D₂O phosphate buffer (adjusted to pH 7.2 to ensure complete deprotonation to 1-AdCOO⁻).

  • 1D ¹H-NMR and 2D HSQC: Acquire baseline spectra to assign all host and guest protons.

  • 2D ROESY Acquisition: Record spectra with a mixing time optimized for the molecular weight of the complex (typically 200-300 ms) to prevent spin diffusion.

  • Cross-Peak Analysis: Observe cross-peaks between the adamantyl protons and the inner cavity protons of β -CD (H3 and H5). Self-Validation Step: If adamantyl protons correlate strongly with H3 (located near the wider opening), a Type I complex is validated. If correlations are stronger with H5 (narrow opening), a Type II complex is validated.

Implications in Drug Development

The electronic properties and dipole moment of 1-AdCOOH derivatives directly impact their pharmacokinetics. The bulky, non-polar cage enhances lipophilicity (LogP) and blood-brain barrier (BBB) penetration, while the polarized carboxylate group provides a handle for aqueous solubility and specific electrostatic interactions with target protein residues. Understanding the exact dipole vector allows computational chemists to accurately model pharmacophore docking, ensuring the adamantyl group fits into hydrophobic pockets while the dipole aligns favorably with the receptor's electrostatic field.

Conclusion

The functionalization of adamantane with a 1-carboxylic acid group fundamentally shifts its electronic profile from a highly symmetric, non-polar insulator to a polarized molecule with a distinct HOMO-LUMO gap and a strong dipole moment. These properties actively dictate the molecule's physical behavior, from its orientation in supramolecular host-guest complexes to its interaction with biological targets. By employing rigorous DFT computations and ROESY NMR validations, researchers can predictably engineer adamantane derivatives for advanced therapeutic applications.

Sources

Protocols & Analytical Methods

Method

One-pot synthesis protocol for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

Application Note & Protocol A Robust One-Pot Synthesis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid for Advanced Drug Discovery Introduction Adamantane derivatives are a cornerstone in modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust One-Pot Synthesis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid for Advanced Drug Discovery

Introduction

Adamantane derivatives are a cornerstone in modern medicinal chemistry and materials science, prized for their unique rigid, lipophilic, and three-dimensional cage structure.[1][2][3][4] These characteristics can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability and target binding. Specifically, 1,3,5-trisubstituted adamantanes are of significant interest as versatile scaffolds for creating precisely oriented functional groups. This application note details a streamlined and efficient one-pot protocol for the synthesis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, a key intermediate for the development of novel therapeutics.

This protocol leverages a sequential carboxylation and oxidation strategy within a single reaction vessel, significantly improving efficiency and reducing waste compared to multi-step procedures. The methodology is grounded in the principles of the well-established Koch-Haaf carboxylation, followed by a controlled oxidation to introduce the hydroxyl group.[5][6][7] This approach provides a reliable and scalable route to this valuable building block for researchers in drug development.

Reaction Principle

The one-pot synthesis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid from 1-ethyladamantane proceeds in two main stages within the same reaction medium:

  • Carboxylation: The reaction is initiated by the formation of a tertiary carbocation at a bridgehead position of the 1-ethyladamantane scaffold under strongly acidic conditions (e.g., concentrated sulfuric acid). This carbocation is then trapped by carbon monoxide, which can be generated in situ from formic acid, to form an acylium ion. Subsequent hydrolysis yields the carboxylic acid functionality. This is a classic example of the Koch-Haaf reaction.[6][7][8]

  • Hydroxylation/Oxidation: Following the carboxylation, an oxidizing agent, such as nitric acid, is introduced into the reaction mixture. This leads to the selective oxidation of another bridgehead tertiary C-H bond to a hydroxyl group, yielding the desired 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. A similar one-pot carboxylation and oxidation strategy has been successfully applied to other adamantane derivatives.[9]

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
1-Ethyladamantane≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Formic Acid (HCOOH)≥95%BASF
Fuming Nitric Acid (HNO₃)≥90%Merck
Dichloromethane (CH₂Cl₂)ACS GradeVWR
Diethyl Ether (Et₂O)AnhydrousJ.T.Baker
Deionized Water (H₂O)
Ice
Sodium Bicarbonate (NaHCO₃)Saturated Solution
Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation

  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a fume hood.

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Buchner funnel).

  • Rotary evaporator.

  • Melting point apparatus.

  • NMR spectrometer (for product characterization).

  • Mass spectrometer (for product characterization).

Detailed Step-by-Step Methodology

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 1-ethyladamantane (10.0 g, 60.9 mmol).

    • Carefully add concentrated sulfuric acid (100 mL) to the flask while cooling in an ice-water bath to maintain the temperature below 10 °C. Stir the mixture until the 1-ethyladamantane is fully dissolved.

  • Carboxylation (Koch-Haaf Reaction):

    • Once the solution is homogeneous and the temperature is stable at 0-5 °C, begin the dropwise addition of formic acid (5.6 g, 4.6 mL, 121.8 mmol) through the dropping funnel over a period of 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Hydroxylation/Oxidation:

    • Cool the reaction mixture again to 0-5 °C using an ice-water bath.

    • Slowly add fuming nitric acid (6.0 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.

    • The crude product will precipitate as a white solid.

    • Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

    • Dissolve the crude product in dichloromethane (200 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid.

Expected Yield and Characterization

  • Expected Yield: 65-75%

  • Appearance: White crystalline solid.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the presence of the ethyl group, the adamantane cage protons, and the absence of starting material.

    • ¹³C NMR: To confirm the number of unique carbon atoms and the presence of the carboxylic acid and hydroxyl-bearing carbons.

    • Mass Spectrometry: To determine the molecular weight of the product.

    • Melting Point: To assess the purity of the compound.

Scientific Rationale and In-Depth Discussion

The efficiency of this one-pot synthesis lies in the careful control of reaction conditions to favor the sequential formation of the desired product. The use of a strong acid like concentrated sulfuric acid is crucial for the initial generation of the adamantyl carbocation, which is a key intermediate in the Koch-Haaf reaction.[5][6] The stability of the bridgehead carbocation of the adamantane cage drives the regioselectivity of the carboxylation.

The subsequent hydroxylation step is a controlled oxidation. The electron-withdrawing nature of the newly introduced carboxylic acid group deactivates the adjacent bridgehead positions, directing the oxidation to one of the other available tertiary carbons. Nitric acid in a sulfuric acid medium is an effective oxidizing system for this transformation. A similar approach has been patented for the synthesis of other hydroxy adamantane carboxylic acids, demonstrating the industrial applicability of this methodology.[9]

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid, formic acid, and fuming nitric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • The addition of reagents should be done slowly and with adequate cooling to control the exothermic nature of the reactions.

  • Quenching the reaction mixture with ice should be done carefully to manage the heat generated.

Visualizing the Workflow

Reaction Scheme

Synthesis_Workflow 1-Ethyladamantane 1-Ethyladamantane Intermediate_Carboxylic_Acid 3-Ethyladamantane-1-carboxylic acid 1-Ethyladamantane->Intermediate_Carboxylic_Acid 1. H₂SO₄, HCOOH (Koch-Haaf Carboxylation) Final_Product 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid Intermediate_Carboxylic_Acid->Final_Product 2. HNO₃ (Oxidation/Hydroxylation) Protocol_Flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Reaction Setup (Flask, Stirrer, Reagents) Carboxylation Carboxylation (HCOOH addition) Setup->Carboxylation Hydroxylation Hydroxylation (HNO₃ addition) Carboxylation->Hydroxylation Quenching Quenching on Ice Hydroxylation->Quenching Filtration Filtration & Washing Quenching->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Recrystallization Extraction->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization

Caption: Step-by-step workflow of the synthesis protocol.

References

  • Ivleva, E. A., Khatmullina, Y. E., Skomorokhov, M. Y., & Klimochkin, Y. (2025).
  • Synthesis of Well-Defined Tower-Shaped 1,3,5-Trisubstituted Adamantanes Incorporating a Macrocyclic Trilactam Ring System. The Journal of Organic Chemistry. (2004).
  • Klimochkin, Y., & Yudashkin, A. V. (2016). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4.
  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. (2013).
  • Process for producing hydroxy adamantane carboxylic acid compounds. US9051256B1.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. (2024).
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Society Reviews. (2020).
  • Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters. (2004).
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. (2023).
  • Synthesis of 1,3,5,7-tetranitroadamantane.
  • One-Pot Synthesis of Adamantane Derivatives by Domino Michael Reactions from Ethyl 2,4-Dioxocyclohexanecarboxylate. The Journal of Organic Chemistry. (2005).
  • Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. (2024).
  • Koch reaction - Wikipedia.
  • One-pot synthesis of polycarboxylic acids of adamantane type.
  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. (2023).
  • Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound. CN102503806A.
  • Enantiocomplementary decarboxylative hydroxylation combining photocatalysis and whole-cell biocatalysis in a one-pot cascade process. Green Chemistry. (2021).
  • Koch-Haaf Carbonyl
  • One-pot multistep carboxylation–oxidation of cage compounds.
  • A Comparative Guide to the Synthesis of Adamantane Deriv
  • One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type. Russian Journal of General Chemistry. (2014).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. (2024).
  • Method of producing 1-adamantane carboxylic acid. RU2412930C1.
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. (2017).
  • Adamantane - Wikipedia.

Sources

Application

Application Note: Structural Elucidation of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Substituted Adamantanes Adamantane and its derivatives represent a unique class of rigid, polycyclic hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Adamantanes

Adamantane and its derivatives represent a unique class of rigid, polycyclic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science. Their lipophilic, cage-like structure provides a robust scaffold for the design of therapeutic agents and advanced polymers. 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is a multifunctionalized adamantane derivative with potential applications in drug development, leveraging the adamantane cage as a pharmacophore.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such complex organic molecules. The precise chemical environment of each nucleus (¹H and ¹³C) within the molecule generates a unique resonance frequency, or chemical shift (δ), providing a detailed map of the molecular architecture.

This application note presents a comprehensive guide to the ¹H and ¹³C NMR chemical shifts for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. As direct experimental spectra for this specific compound are not widely published, this guide provides a detailed, predicted assignment based on established principles of substituent effects on the adamantane core.[1] Furthermore, it outlines a rigorous, field-proven protocol for the experimental acquisition and validation of this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for the clear and accurate assignment of NMR signals. The structure of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is presented below with a systematic numbering scheme that will be used throughout this note.

Figure 1: Molecular structure and numbering scheme for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid.

Recommended Protocol for NMR Data Acquisition and Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality 1D and 2D NMR spectra to validate the structure of the title compound. This protocol is designed as a self-validating system.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. However, due to the presence of both a carboxylic acid and a hydroxyl group, solubility may be limited. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that will also allow for the observation of the exchangeable -OH and -COOH protons.

  • Concentration: Prepare a solution of approximately 10-20 mg of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid in 0.6 mL of the chosen deuterated solvent.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Experiments

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR (Proton):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks, particularly within the adamantane cage and the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹H-¹³C one-bond correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons (like C1, C3, and C5) by correlating them to nearby protons.

Experimental Workflow Diagram

The logical flow of the experimental process ensures comprehensive data collection for full structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment prep1 Weigh Compound (10-20 mg) prep2 Dissolve in Solvent (0.6 mL DMSO-d6) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C{¹H} NMR acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5 an1 Assign ¹H Signals (Integration, Multiplicity) acq5->an1 an2 Assign ¹³C Signals (HSQC) an1->an2 an3 Assign Quaternary Carbons (HMBC) an2->an3 an4 Verify Connectivity (COSY, HMBC) an3->an4

Figure 2: Recommended workflow for NMR data acquisition and analysis.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid in DMSO-d₆. These predictions are based on the known spectra of 1-adamantanecarboxylic acid and the application of standard substituent chemical shift (SCS) effects for ethyl and hydroxyl groups on a saturated polycyclic system.[1][2]

Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale / Notes
H-12 (-CH₂CH₃)~1.40Quartet (q)2HMethylene protons of the ethyl group, split by the adjacent methyl group.
H-13 (-CH₂CH₃)~0.85Triplet (t)3HMethyl protons of the ethyl group, split by the adjacent methylene group.
Adamantane CH₂, CH1.60 - 2.10Multiplet (m)12HComplex, overlapping signals from the cage protons. The substituents break the molecule's symmetry, making most cage protons chemically non-equivalent.
-OH~4.50Broad Singlet (br s)1HExchangeable hydroxyl proton. Chemical shift can vary with concentration and temperature.
-COOH~12.0Broad Singlet (br s)1HExchangeable carboxylic acid proton, typically deshielded to a very high chemical shift.
Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale / Notes
C-13 (-CH₂C H₃)~8.0The terminal methyl carbon of the ethyl group, highly shielded.
C-12 (-C H₂CH₃)~30.0The methylene carbon of the ethyl group.
Adamantane CH₂35.0 - 45.0Multiple signals expected for the six methylene carbons of the cage. Their shifts are influenced by their proximity (β, γ, δ positions) to the three substituents.
C-1 (-C -COOH)~42.0Quaternary bridgehead carbon attached to the electron-withdrawing carboxylic acid group.
C-3 (-C -Et)~35.0Quaternary bridgehead carbon attached to the ethyl group.
C-5 (-C -OH)~68.0Quaternary bridgehead carbon attached to the electronegative hydroxyl group, causing significant deshielding.[3]
C-7, C-9, C-10 (CH)28.0 - 32.0Bridgehead methine carbons. Due to the substitution pattern, these are no longer equivalent and should appear as distinct signals.
C-11 (-C OOH)~178.0The carbonyl carbon of the carboxylic acid, highly deshielded as is typical for this functional group.[3]
Discussion of Substituent Effects

The rigid adamantane cage provides an excellent system for observing the through-bond and through-space effects of substituents.

  • Electronegativity: The highly electronegative oxygen atoms of the hydroxyl and carboxylic acid groups exert a strong influence. The most pronounced effect is on the alpha-carbons (C5 and C1, respectively) and the carbon of the carbonyl group (C11), which are significantly deshielded (shifted downfield).[3] This effect diminishes with distance, but can still influence the chemical shifts of the β, γ, and δ carbons of the cage.[1]

  • Inductive Effects: The electron-withdrawing nature of the substituents polarizes the C-C sigma bonds, leading to a general deshielding of nearby carbons and protons. The carboxylic acid group has the strongest effect.

  • Symmetry Breaking: In unsubstituted adamantane, high symmetry results in only two signals in the ¹³C NMR spectrum (one for the four methine carbons and one for the six methylene carbons). The introduction of three different substituents at the C1, C3, and C5 bridgehead positions breaks this symmetry entirely. Consequently, all 13 carbons in the molecule are expected to be chemically unique, leading to 13 distinct signals in the ¹³C NMR spectrum.

Conclusion

This application note provides a robust framework for the structural characterization of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid by NMR spectroscopy. The predicted ¹H and ¹³C chemical shifts, based on established chemical principles, serve as a reliable guide for the initial interpretation of experimental data. The detailed protocol for sample preparation and data acquisition outlines a best-practice approach to obtain high-quality, unambiguous spectra. By employing a combination of 1D and 2D NMR techniques, researchers can confidently validate the structure of this and other complex adamantane derivatives, which is a critical step in the fields of drug discovery and materials science.

References

  • PubChem. 1-Adamantanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods (Chem 605). University of Wisconsin-Madison. [Link]

  • Duddeck, H., et al. (1979). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 12(9), 533-535.
  • NIST. Adamantane-1-carboxylic acid. NIST Chemistry WebBook, SRD 69. [Link]

  • Google Patents. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • Oomens, J., et al. (2014). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Journal of The American Society for Mass Spectrometry, 25(11), 1836–1843.
  • de la Peña, A. M., et al. (1996). Binding Studies of Adamantanecarboxylic Acid and a Naphthyl-Bound β-Cyclodextrin by Variable Temperature ¹H NMR. The Journal of Organic Chemistry, 61(23), 8307–8309.
  • Al-Qawasmeh, R. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2568.
  • Sultana, N., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest.
  • Kráľová, K., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

  • Royal Society of Chemistry. Supplementary Information: ¹H and ¹³C NMR Spectra. [Link]

Sources

Method

Application Note: A Robust HPLC Method for Purity Analysis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

Abstract This application note describes a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 3-Ethyl-5-h...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. A systematic approach to method development and validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines is presented, demonstrating the method's suitability for its intended purpose in a research and quality control environment.[1][2]

Introduction

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is a tricyclic aliphatic compound whose rigid, cage-like structure is a valuable scaffold in medicinal chemistry. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its purity assessment is essential.

This note provides a comprehensive guide for researchers and drug development professionals on developing and validating an HPLC method for this specific compound. The narrative explains the scientific rationale behind the experimental choices, ensuring technical accuracy and practical applicability.

Scientific Rationale & Method Development Strategy

The molecular structure of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, possessing a bulky, hydrophobic adamantane core and a polar carboxylic acid group, presents a unique challenge for chromatographic separation. A reversed-phase HPLC method was selected as the most suitable approach due to its versatility in separating compounds with varying polarities.[3]

The primary objective was to achieve a method that could separate the main compound from potential process-related impurities and degradation products. The development process followed a logical workflow, starting with the initial screening of chromatographic conditions and progressing to fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Start Analyte Characterization ColumnSelection Column Selection (C18, C8) Start->ColumnSelection Select stationary phase MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH) ColumnSelection->MobilePhaseScreening Test mobile phases GradientOptimization Gradient Optimization MobilePhaseScreening->GradientOptimization Refine separation FlowRateTemp Flow Rate & Temperature Adjustment GradientOptimization->FlowRateTemp Improve peak shape WavelengthSelection Wavelength Selection FlowRateTemp->WavelengthSelection Enhance sensitivity FinalMethod Final Optimized Method WavelengthSelection->FinalMethod Lock parameters Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Demonstrate suitability ValidationWorkflow Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Sources

Application

Using 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid as a photoresist polymer monomer

Application Note & Protocols Topic: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (EHA-CA): A Multifunctional Monomer for Advanced 193 nm Photoresist Formulations Abstract: The relentless scaling of semiconductor devices...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (EHA-CA): A Multifunctional Monomer for Advanced 193 nm Photoresist Formulations

Abstract: The relentless scaling of semiconductor devices, as described by Moore's law, necessitates continuous innovation in photolithography materials, particularly for 193 nm (ArF) and Extreme Ultraviolet (EUV) lithography.[1][2] Chemically amplified resists (CARs) remain the cornerstone of high-resolution patterning, and their performance is intrinsically linked to the molecular design of the constituent polymer.[3][4] Adamantane derivatives are a critical class of monomers for these systems, prized for their bulky, cage-like structure that imparts high thermal stability (glass transition temperature, Tg) and exceptional plasma etch resistance.[5][6] This document introduces 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (herein referred to as EHA-CA) as a novel, multifunctional monomer platform. We will detail its strategic incorporation into a photoresist polymer, outlining its synthesis into a polymerizable form, copolymerization, formulation into a complete photoresist, and a comprehensive protocol for lithographic evaluation. The unique combination of a bulky ethyl group, a polar hydroxyl group, and a versatile carboxylic acid handle on the rigid adamantane scaffold presents a compelling solution for tuning key lithographic properties such as resolution, adhesion, and etch durability.

Rationale and Monomer Design Strategy

The performance of a photoresist polymer is a delicate balance of competing properties. The incorporation of EHA-CA is designed to address several of these through its distinct structural features:

  • Adamantane Backbone: The tricyclic aliphatic cage structure is inherently rich in carbon, providing superior resistance to plasma etching processes compared to purely acrylic or styrenic polymers.[6] This ensures pattern fidelity during the transfer of the lithographic image to the underlying substrate. Furthermore, the rigidity of the adamantane group significantly elevates the polymer's glass transition temperature (Tg), preventing pattern collapse or deformation during thermal processing steps.[7]

  • Bridgehead Ethyl Group: The non-acid-labile ethyl group at the C3 position adds to the bulk of the adamantane moiety. This contributes to the overall etch resistance and can influence dissolution characteristics by modifying the free volume of the polymer matrix.

  • Polar Hydroxyl Group: The hydroxyl group at the C5 position is critical for performance. It enhances adhesion to silicon-based substrates and improves solubility in standard aqueous alkaline developers, such as 0.26N tetramethylammonium hydroxide (TMAH).[8][9] This polarity is crucial for achieving high-resolution, defect-free patterns.

  • Carboxylic Acid Handle: The carboxylic acid at the C1 position provides a versatile anchor point for chemical modification. For use in a photoresist polymer, this group must be converted into a polymerizable unit, typically an acrylate or methacrylate, which can readily participate in free-radical polymerization.

To transform EHA-CA into a functional photoresist monomer, we propose a two-step modification:

  • Protection of the Hydroxyl Group: The hydroxyl group is protected with an acid-labile group. This is the core of the "chemical amplification" mechanism. Upon exposure, a photoacid generator (PAG) produces acid, which catalyzes the removal of this protecting group during the post-exposure bake (PEB), switching the polymer's solubility.[10][11] A tert-butoxycarbonyl (t-Boc) group is a suitable choice.

  • Esterification of the Carboxylic Acid: The carboxylic acid is esterified with a molecule containing a polymerizable double bond, such as 2-hydroxyethyl methacrylate (HEMA).

This strategy yields the target monomer: 2-((3-ethyl-5-((tert-butoxycarbonyl)oxy)adamantane-1-carbonyl)oxy)ethyl methacrylate (EHA-Boc-MA) .

Synthesis and Polymerization Protocols

Protocol: Synthesis of Monomer (EHA-Boc-MA)

This protocol outlines the synthesis of the polymerizable monomer from the parent EHA-CA molecule.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The resulting intermediate, 3-ethyl-5-((tert-butoxycarbonyl)oxy)adamantane-1-carboxylic acid, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Esterification with 2-Hydroxyethyl Methacrylate (HEMA)

  • Dissolve the Boc-protected intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add HEMA (1.1 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final monomer, EHA-Boc-MA.

Characterization Data (Expected)
Technique Expected Result
¹H NMRPeaks corresponding to adamantyl cage protons, ethyl group, t-Boc group, and methacrylate vinyl protons.
¹³C NMRResonances for adamantyl carbons, ester carbonyls, t-butyl carbons, and methacrylate carbons.
FT-IR (cm⁻¹)Strong C=O stretching bands (esters, carbonate), C-O stretching, C=C stretching.
Mass Spec (ESI-MS)[M+Na]⁺ peak corresponding to the calculated molecular weight.
Protocol: Synthesis of Terpolymer P(EHA-Boc-MA_x - GBLMA_y - HAMA_z)

To achieve a balance of properties, EHA-Boc-MA is copolymerized with other functional monomers. A common strategy for 193 nm resists involves a terpolymer.[12][13] We propose copolymerization with γ-butyrolactone methacrylate (GBLMA) for dissolution control and 3-hydroxy-1-adamantyl methacrylate (HAMA) to further enhance polarity and adhesion.

Materials:

  • EHA-Boc-MA (Monomer 1)

  • γ-butyrolactone methacrylate (GBLMA) (Monomer 2)

  • 3-hydroxy-1-adamantyl methacrylate (HAMA) (Monomer 3)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Propylene glycol monomethyl ether acetate (PGMEA) (Solvent)

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratios of EHA-Boc-MA, GBLMA, and HAMA (e.g., x=0.4, y=0.4, z=0.2) and AIBN (1-2 mol% of total monomers) in PGMEA.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere and stir for 8-12 hours.

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as a methanol/water mixture or hexane.

  • Collect the white polymer precipitate by filtration.

  • Redissolve the polymer in a small amount of THF and re-precipitate to remove unreacted monomers.

  • Dry the final polymer in a vacuum oven at 40-50 °C to a constant weight.

Polymer Characterization
Technique Metric & Typical Value
Gel Permeation Chromatography (GPC)Molecular Weight (Mw): 8,000-12,000 g/mol ; Polydispersity Index (PDI): 1.5-2.0
Thermogravimetric Analysis (TGA)Onset of decomposition > 200 °C (for t-Boc cleavage)
Differential Scanning Calorimetry (DSC)Glass Transition Temperature (Tg) > 150 °C

Photoresist Formulation and Lithographic Workflow

Photoresist Formulation

The synthesized polymer is the matrix resin but requires additional components to function as a photoresist.[3][10]

Component Example Function Typical Loading
Polymer Resin P(EHA-Boc-MA - GBLMA - HAMA)Forms the film; solubility changes upon exposure.5-15 wt%
Photoacid Generator (PAG) Triphenylsulfonium triflateGenerates strong acid upon DUV exposure.2-5 wt% (of polymer)
Base Quencher Tri-n-octylamineNeutralizes stray acid to control diffusion and improve line-edge roughness.0.1-0.5 wt% (of polymer)
Solvent Propylene glycol monomethyl ether acetate (PGMEA)Dissolves all components and allows for spin-coating a uniform film.85-95 wt%

Protocol:

  • Dissolve the polymer resin in PGMEA.

  • Add the PAG and base quencher to the polymer solution.

  • Stir the mixture until all components are fully dissolved.

  • Filter the final solution through a 0.2 µm PTFE filter to remove any particulate matter.

Lithographic Workflow

The following protocol details the steps for patterning a silicon wafer using the formulated resist.[6][14]

G cluster_0 Wafer Preparation & Coating cluster_1 Patterning cluster_2 Development & Finalization sub Substrate Cleaning hmda HMDS Adhesion Promoter sub->hmda spin Spin Coating hmda->spin pab Pre-Application Bake (PAB) (e.g., 110°C, 60s) spin->pab exp Exposure (193 nm ArF Stepper) pab->exp peb Post-Exposure Bake (PEB) (e.g., 115°C, 60s) exp->peb dev Development (0.26N TMAH, 30s) peb->dev rinse DI Water Rinse dev->rinse hard Hard Bake (e.g., 130°C, 90s) rinse->hard

Caption: Standard workflow for chemically amplified resist processing.

Detailed Protocol Steps:

  • Substrate Preparation: Start with a clean, dry silicon wafer. Apply an adhesion promoter like hexamethyldisilazane (HMDS) to ensure proper resist adhesion.

  • Spin Coating: Dispense the formulated photoresist onto the center of the wafer. Spin at a predetermined speed (e.g., 1500-3000 rpm) to achieve the desired film thickness (e.g., 100-200 nm).

  • Pre-Application Bake (PAB): Bake the wafer on a hotplate (e.g., 110 °C for 60s) to evaporate the casting solvent and densify the film.

  • Exposure: Expose the resist-coated wafer to 193 nm radiation through a photomask using a stepper or scanner. The energy from the photons causes the PAG to decompose and release acid molecules in the exposed regions.

  • Post-Exposure Bake (PEB): This is a critical thermal step (e.g., 115 °C for 60s). The heat provides the energy for the photogenerated acid to diffuse locally and catalytically cleave the t-Boc protecting groups on the EHA-Boc-MA units of the polymer.[11] This deprotection reaction converts the insoluble polymer into a form that is soluble in the aqueous developer.

  • Development: Immerse the wafer in a 0.26N TMAH developer solution. The deprotected (exposed) areas of the resist dissolve away, leaving the unexposed regions to form the desired pattern (positive-tone imaging).

  • Rinse and Dry: Rinse the wafer with deionized water and dry with nitrogen.

  • Hard Bake: A final bake (e.g., 130 °C for 90s) can be performed to remove any residual solvent and cross-link the polymer slightly to enhance its etch resistance for subsequent processing.

Mechanism of Action and Expected Performance

The functionality of the resist is based on the acid-catalyzed deprotection of the EHA-Boc-MA monomer units within the polymer chain.

Caption: Chemical amplification mechanism via acid-catalyzed deprotection.

Expected Performance Metrics: The performance of the resist should be evaluated using scanning electron microscopy (SEM) to measure critical dimensions (CD) and line-edge roughness (LER), and by conducting etch rate studies.

Metric Description Target Value
Resolution The smallest feature size (line/space) that can be reliably printed.< 50 nm
Sensitivity (E-size) The exposure dose required to clear the resist in a large area.< 30 mJ/cm²
Etch Resistance The rate of resist removal in a plasma etch process relative to a standard material (e.g., silicon).High (low etch rate)
Line-Edge Roughness (LER) The deviation of a feature edge from a straight line (3σ).< 3 nm

Conclusion

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (EHA-CA) serves as an excellent foundational molecule for creating a high-performance photoresist monomer. By leveraging its inherent etch resistance and thermal stability from the adamantane core, and by functionalizing its hydroxyl and carboxylic acid groups, it is possible to design a polymer with tunable, acid-labile properties essential for chemically amplified resists. The protocols provided herein offer a comprehensive guide for researchers to synthesize, formulate, and evaluate a novel photoresist based on this promising platform, paving the way for the development of next-generation materials for advanced semiconductor manufacturing.

References

  • WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography.
  • Furukawa, K., Seki, S., Kozawa, T., & Tagawa, S. (n.d.). Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures. ResearchGate. [Link]

  • Khan, M. A., et al. (2024). Recent Advances in Positive Photoresists: Mechanisms and Fabrication. Micromachines, 15(6), 679. [Link]

  • Płazińska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2028. [Link]

  • Li, S., et al. (2024). Synthesis of micro-crosslinked adamantane-containing matrix resins designed for deep-UV lithography resists and their application in nanoimprint lithography. Nanoscale, 16(23), 11651-11662. [Link]

  • US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • CN112679462A - Photoresist resin monomer with adamantane structure and synthesis method thereof.
  • Introduction to Chemically Amplified Photoresists. C.L. Henderson Group, Georgia Tech. [Link]

  • Mykhailiuk, P. K., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 516-526. [Link]

  • EP2492749A1 - Photoresist compositions and methods of forming photolithographic patterns.
  • Kakuchi, T., & Ishizone, T. (n.d.). Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes. ResearchGate. [Link]

  • The mechanism of action of chemically amplified photoresist. ResearchGate. [Link]

  • Typical chemical structure of polymer used in 193-nm photoresist formulation. ResearchGate. [Link]

  • 3,5-Dihydroxyadamantane-1-carboxylic acid. PubChem. [Link]

  • Approximate chemical structure of the 193 nm photoresist used in the study. ResearchGate. [Link]

  • Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. ResearchGate. [Link]

  • Unraveling the reaction mechanisms in a chemically-amplified EUV photoresist from a combined theoretical and experimental approach. SPIE Digital Library. [Link]

  • Dikusar, E. A., Zelenkovskii, V. M., & Kozlov, N. G. (2003). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of General Chemistry, 73(6), 920-928. [Link]

  • Development of 157 Photoresist Materials. Willson Research Group, UT Austin. [Link]

  • Kim, J., et al. (2020). Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization. Polymer Chemistry, 11(4), 833-841. [Link]

  • 3-Hydroxyadamantane-1-acetic acid. ResearchGate. [Link]

  • Cerasoli, E., et al. (2024). Resolving In Situ Exposure Dynamics in a Chemically Amplified EUV Photoresist Using Table-Top EUV Photoemission Spectroscopy. ACS Applied Materials & Interfaces, 16(1), 1957-1966. [Link]

  • Singh, R. P., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 21-39. [Link]

  • Ashcheulov, P., et al. (2024). Controlled Formation of Silicon-Vacancy Centers in High-Pressure Nanodiamonds Produced from an “Adamantane + Detonation Nanodiamond” Mixture. Nanomaterials, 14(22), 2056. [Link]

  • 3-hydroxy-1-adamantanecarboxylic acid. Mol-Instincts. [Link]

  • Tsiartas, A., et al. (1995). Lithographic Effects of Acid Diffusion in Chemically Amplified Resists. Proceedings of SPIE, 2438, 254-270. [Link]

  • 3-hydroxyadamantane-1-carboxylic acid. Chemsrc. [Link]

Sources

Method

Nitroxylation and hydrolysis methods for synthesizing adamantane cage alcohols

Application Note: Nitroxylation and Hydrolysis Strategies for the Synthesis of Adamantane Cage Alcohols Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nitroxylation and Hydrolysis Strategies for the Synthesis of Adamantane Cage Alcohols

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Pharmacological Relevance

Adamantane cage alcohols, such as 1-adamantanol and 3-amino-1-adamantanol, possess highly symmetrical, lipophilic, and conformationally rigid structures. These unique physicochemical properties impart exceptional metabolic stability, making them indispensable building blocks in modern drug design[1]. Notably, 3-amino-1-adamantanol is a critical intermediate in the synthesis of Vildagliptin, a blockbuster DPP-4 inhibitor used to treat type 2 diabetes mellitus[1], while other adamantane derivatives serve as precursors to antivirals (e.g., Rimantadine) and neurological therapeutics (e.g., Memantine).

Historically, functionalizing the unactivated C–H bonds of the adamantane cage required harsh halogenation followed by high-temperature hydrolysis. Modern synthetic routes have shifted toward direct oxidative functionalization. Among these, the nitroxylation-hydrolysis pathway stands out for its scalability, high regioselectivity at the bridgehead (tertiary) carbons, and environmental efficiency[2].

Mechanistic Insights: The Nitroxylation-Hydrolysis Pathway

The synthesis of adamantane cage alcohols via this route is a highly controlled, two-stage process:

  • Nitroxylation (Electrophilic C–H Activation): The reaction of adamantane with nitric acid ( HNO3​ ) generates an adamantyl nitrate intermediate. The active electrophile (often a nitronium ion, NO2+​ , or a related active species) abstracts a hydride from the electron-rich tertiary bridgehead carbon. The resulting adamantyl carbocation is rapidly trapped by a nitrate anion ( NO3−​ )[3].

  • Hydrolysis (Nucleophilic Substitution): The isolated or in-situ generated adamantyl nitrate is subjected to hydrolysis (often thermally driven in the presence of water or acidic/basic catalysts) to yield the final adamantanol, releasing nitric acid or nitrogen oxides[2].

Causality in Reagent Selection: Using pure fuming HNO3​ can lead to over-oxidation or premature, uncontrolled hydrolysis. By employing a mixed system such as HNO3​ /Acetic Anhydride ( Ac2​O ), the electrophilicity of the system is enhanced while its acidity is reduced. This stabilizes the intermediate nitrates and minimizes the formation of alcohol by-products during the nitroxylation stage, allowing for precise control over the subsequent hydrolysis step[3].

Mechanism A Adamantane (Substrate) B Nitronium Ion / HNO3 (Electrophilic Attack) A->B C Adamantyl Cation Intermediate B->C Hydride Abstraction D Adamantyl Nitrate (Nitroxy Derivative) C->D Nitrate Trapping E Hydrolysis (H2O / Heat) D->E F 1-Adamantanol (Target Cage Alcohol) E->F Nucleophilic Substitution

Mechanistic pathway of adamantane nitroxylation and subsequent hydrolysis to cage alcohols.

Comparative Analysis of Nitroxylation Systems

Selecting the appropriate nitroxylation system dictates the yield, purity, and scalability of the process. Table 1 summarizes field-proven methodologies and their mechanistic advantages.

Table 1: Quantitative Comparison of Nitroxylation-Hydrolysis Systems

Reagent SystemTarget ProductTemp (°C)Yield (%)Key Mechanistic Advantage
65% HNO3​ 1-Adamantanol40–8085–90Cost-effective; unreacted HNO3​ is recoverable; avoids expensive carbocation catalysts[2].
HNO3​ / Ac2​O Adamantyl Nitrates10–2584–94Suppresses nitrolysis; stabilizes nitrates; minimizes premature alcohol formation[3].
HNO3​ / AcOH / Urea 3-Amino-1-adamantanol20 120~80Enables one-pot amination; urea quenches excess oxidants and acts as a nitrogen source[1].
H2​SO4​ / HNO3​ / H3​BO3​ 3-Amino-1-adamantanol95~95Boric acid acts as a catalyst to direct oxidation; exceptionally high overall yield[4].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of each step is verifiable.

Protocol A: Scalable Synthesis of 1-Adamantanol via Direct Nitroxylation

Objective: High-yield synthesis of 1-adamantanol using recoverable nitric acid, optimized for industrial scale-up[2].

Step-by-Step Methodology:

  • Nitroxylation: Charge a glass-lined reactor with 1 molar equivalent of adamantane. Slowly add 5 to 100 molar equivalents of 65% nitric acid.

  • Thermal Activation: Heat the mixture to 40–70 °C. Maintain stirring for 4–7 hours.

    • Causality: The elevated temperature provides the activation energy for hydride abstraction while maintaining the stability of the adamantyl nitrate intermediate[2].

  • Hydrolysis: Dilute the reaction mixture with water (5 to 200 molar equivalents relative to adamantane). Raise the temperature to 40–80 °C and stir until the nitrate is fully converted to the alcohol.

  • Recovery & Isolation: Cool the mixture to precipitate the 1-adamantanol. Filter the solid and wash with cold water. The filtrate (dilute nitric acid) can be concentrated and recycled, drastically reducing wastewater[2].

    • Self-Validation (IPC): Monitor the disappearance of the nitrate ester band (~1628 cm⁻¹ and 1285 cm⁻¹) and the appearance of the broad hydroxyl band (~3300 cm⁻¹) via FTIR.

Protocol B: One-Pot Synthesis of 3-Amino-1-adamantanol

Objective: Direct conversion of adamantane to a bifunctional amino alcohol (Vildagliptin intermediate) without isolating the explosive nitrate intermediate[1].

Step-by-Step Methodology:

  • Nitroxylation: Suspend adamantane (1 eq.) in glacial acetic acid (1.1 eq.). Dropwise add fuming HNO3​ (d = 1.52, 10 eq.) at 20 °C. Stir for 1.5 hours.

    • Causality: Acetic acid moderates the strong oxidizing power of fuming nitric acid, favoring selective bridgehead nitroxylation[1].

  • Amination & Quenching: Under effective cooling, slowly add a 50% aqueous urea solution (3 eq.). Gradually heat the mixture to 120 °C and stir for 1 hour.

    • Causality: Urea decomposes the excess nitric acid into nitrogen oxides (preventing over-oxidation) and serves as the nitrogen source for the amination of the nitroxy derivative[1].

  • Oxidation/Hydrolysis: Cool to room temperature. Carefully add concentrated H2​SO4​ (d = 1.84, 23 eq.) while keeping the temperature below 40 °C. Heat to 90 °C for 10 hours.

    • Causality: Sulfuric acid drives the final hydrolysis of any remaining nitrate esters and facilitates the oxidation of the urea-adduct to the primary amine[1].

  • Work-up: Pour the mixture into ice-cold water. Basify with NaOH to pH 12 to free the amine. Extract with 1-butanol and dry to yield 3-amino-1-adamantanol.

Workflow S1 Step 1: Nitroxylation HNO3 + AcOH (20°C, 1.5h) S2 Step 2: Amination 50% Urea (Cooling -> 120°C) S1->S2 S3 Step 3: Hydrolysis H2SO4 (90°C, 10h) S2->S3 S4 Step 4: Basification Ice Water + NaOH (pH 12) S3->S4

One-pot experimental workflow for the synthesis of 3-amino-1-adamantanol.

Troubleshooting & Self-Validation System

  • Issue: High levels of adamantanone by-product.

    • Root Cause: Over-oxidation of the secondary C–H bonds.

    • Solution: Lower the nitroxylation temperature or switch to the HNO3​ / Ac2​O system, which has a higher 3°/2° selectivity ratio[3].

  • Issue: Incomplete hydrolysis.

    • Root Cause: Insufficient thermal energy or acid catalysis during the water addition phase.

    • Solution: Ensure the hydrolysis stage is maintained at ≥60 °C. Validate completion using TLC (hexane/ethyl acetate) or GC-MS to confirm the absence of the heavier nitrate intermediate.

References

  • Preparation method of adamantanol compound - Google P
  • One pot synthesis of bridgehead amino alcohols from diamantoid hydrocarbons - Taylor & Francis.
  • An efficient synthesis of Vildagliptin intermedi
  • Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride - ResearchG

Sources

Application

Application Note: Selective Esterification Protocols for 3-Ethyl-5-hydroxyadamantane-1-carboxylic Acid Functionalization

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Analysis The incorporation of adamantane derivatives into phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Analysis

The incorporation of adamantane derivatives into pharmacophores is a well-established strategy in drug development to enhance lipophilicity, improve metabolic stability, and modulate target binding kinetics. 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS: 466683-24-9) is a highly valuable building block featuring a rigid tricyclic cage, an ethyl group at C-3, a bridgehead tertiary hydroxyl group at C-5, and a bridgehead carboxylic acid at C-1.

Functionalizing this molecule presents a distinct chemoselective challenge. The rigid geometry of the adamantane cage strictly prohibits SN2 inversion at the bridgehead positions (Bredt’s rule implications). Furthermore, the C-5 tertiary alcohol is exceptionally sterically hindered, while the C-1 carboxylic acid is comparatively more accessible but still attached to a bulky tertiary carbon . Standard acid-catalyzed Fischer esterification is contraindicated here; harsh acidic conditions can induce unwanted carbocation-mediated rearrangements or elimination at the C-5 hydroxyl site. Therefore, achieving high-yielding, selective functionalization requires orthogonal, mild activation strategies.

Divergent Functionalization Strategy

To successfully utilize this building block, we employ a divergent strategy depending on the target functional group.

Pathways Start 3-Ethyl-5-hydroxyadamantane- 1-carboxylic acid Path1 Pathway A: C-1 Carboxylic Acid Esterification Start->Path1 Path2 Pathway B: C-5 Tertiary Hydroxyl Acylation Start->Path2 Cond1 DCC, DMAP, R-OH CH2Cl2, 0°C to RT Path1->Cond1 Cond2 R-COCl, AgCN Toluene, Reflux Path2->Cond2 Prod1 C-1 Ester (Hydroxyl preserved) Cond1->Prod1 Prod2 C-5 Ester (Carboxylic acid protected) Cond2->Prod2

Fig 1: Divergent functionalization pathways for the adamantane bridgehead positions.

Quantitative Data: Reaction Parameters & Selectivity

The following table summarizes the optimized conditions for functionalizing either the carboxylic acid or the tertiary alcohol, demonstrating the necessary reagents to overcome the inherent steric bulk of the adamantane cage.

Functionalization TargetReagent SystemSolventTemp (°C)Time (h)ChemoselectivityTypical Yield (%)
C-1 Carboxylic Acid DCC, DMAP, R-OHCH2Cl20 to 254 - 12>98% for C-185 - 92
C-1 Carboxylic Acid EDC·HCl, DMAP, R-OHDMF / CH2Cl20 to 256 - 16>95% for C-180 - 88
C-5 Tertiary Hydroxyl R-COCl, AgCNToluene11012 - 24>90% for C-565 - 75
C-5 Tertiary Hydroxyl Ac2O, DMAP (excess)Pyridine8024>85% for C-560 - 70

*Note: C-5 functionalization requires prior protection of the C-1 carboxylic acid (e.g., as a methyl or benzyl ester) to prevent mixed anhydride formation and polymerization.

Protocol A: Selective C-1 Carboxylic Acid Esterification

Mechanistic Rationale

To selectively esterify the C-1 carboxylic acid without disturbing the C-5 hydroxyl group, we utilize the Steglich Esterification . Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because the adamantane core is extremely bulky, direct attack by an alcohol is slow, which normally allows the intermediate to undergo a 1,3-rearrangement into an unreactive N-acylurea.

The addition of 4-Dimethylaminopyridine (DMAP) is the critical causal factor for success here . DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate cannot undergo the detrimental 1,3-rearrangement and reacts swiftly with the target alcohol to form the desired ester.

Mechanism A Adamantane-1-carboxylic acid C O-Acylisourea Intermediate A->C + DCC B DCC B->C E Acylpyridinium Intermediate C->E + DMAP D DMAP Catalyst D->E G Adamantane Ester Product E->G + R-OH H Dicyclohexylurea (DCU) E->H Urea precipitation F Alcohol (R-OH) F->G

Fig 2: Steglich esterification mechanism for selective C-1 adamantane functionalization.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous CH2Cl2 to achieve a 0.1 M concentration .

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DCC (1.1 eq) portion-wise over 5 minutes.

    • Self-Validation Checkpoint: Within 15–30 minutes, a white, insoluble precipitate of dicyclohexylurea (DCU) will begin to form. This visual cue confirms that DCC activation is successfully proceeding. If the solution remains completely clear, the DCC may be degraded.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours, monitoring the disappearance of the starting material via TLC (Stain with Seebach's reagent or PMA, as adamantane lacks a UV chromophore).

  • Workup & Purification:

    • Cool the mixture back to 0 °C for 30 minutes to maximize DCU precipitation.

    • Filter the suspension cold through a sintered glass funnel. Wash the filter cake with a small volume of cold CH2Cl2.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL).

    • Self-Validation Checkpoint: The 1M HCl wash selectively protonates DMAP, partitioning it into the aqueous layer. Skipping this step will result in DMAP contamination, visible as a broad peak around 8.2 ppm in the 1H NMR spectrum.

    • Wash with saturated NaHCO3 (1 × 20 mL) and brine (1 × 20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C-5 Tertiary Hydroxyl O-Acylation

Mechanistic Rationale

Esterifying the C-5 hydroxyl group is notoriously difficult due to the steric shielding provided by the adamantane cage. Standard acyl chlorides and bases will fail to yield significant product. To force this reaction, we utilize a highly electrophilic acylium ion equivalent generated in situ using Silver Cyanide (AgCN). AgCN acts as a potent halophilic activator, irreversibly abstracting the chloride from the acid chloride to precipitate AgCl, thereby driving the formation of the reactive acylium species that can penetrate the steric bulk.

Step-by-Step Methodology

Prerequisite: The C-1 carboxylic acid must be protected (e.g., via Protocol A) prior to executing this step.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the C-1 protected 3-Ethyl-5-hydroxyadamantane-1-carboxylate (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add the desired acid chloride (2.0 eq). Follow immediately by the addition of Silver Cyanide (AgCN, 2.0 eq).

    • Caution: AgCN is highly toxic. Handle strictly inside a fume hood with appropriate PPE.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 110 °C and reflux under argon for 12–24 hours.

    • Self-Validation Checkpoint: The reaction mixture will darken, and a heavy precipitate of AgCl will form as the reaction progresses, indicating successful acylium ion generation.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a tightly packed pad of Celite to remove all silver salts. Rinse the pad thoroughly with EtOAc.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography to isolate the fully functionalized adamantane derivative.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL:[Link]

  • Klimochkin, Y., Yudashkin, A. V., Zhilkina, E. O., & Oshis, Y. F. (2017). One-pot synthesis of cage alcohols. Russian Journal of Organic Chemistry, 53(7), 959-964. URL:[Link]

  • Organic Chemistry Portal. Steglich Esterification. URL:[Link]

Method

Application Note: Advanced LC-MS/MS Analytical Conditions for the Detection and Quantification of Adamantane-1-Carboxylic Acid and Its Derivatives

Executive Summary Adamantane-1-carboxylic acid (ACA) and its synthetic derivatives represent a privileged class of highly lipophilic, tricyclic hydrocarbon compounds. The adamantane cage is widely utilized in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane-1-carboxylic acid (ACA) and its synthetic derivatives represent a privileged class of highly lipophilic, tricyclic hydrocarbon compounds. The adamantane cage is widely utilized in medicinal chemistry to enhance the membrane permeability, metabolic stability, and target affinity of active pharmaceutical ingredients (APIs)[1]. Notable examples include the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin, antiviral agents, and various synthetic cannabinoid receptor agonists (SCRAs).

Detecting these compounds presents a unique analytical challenge: the adamantane core lacks conjugated π -electron systems, rendering traditional UV-Vis detection highly insensitive. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify ACA and its derivatives across biological and environmental matrices.

Mechanistic Insights: The Causality of Analytical Choices

As a Senior Application Scientist, it is critical to understand why specific analytical conditions are selected, rather than merely executing a method. The physicochemical properties of the adamantane cage dictate every step of this workflow.

  • Ionization Causality: ACA inherently lacks basic functional groups. In solution, its carboxylic acid moiety readily donates a proton, making Negative Electrospray Ionization (ESI-) the mandatory mode for the parent acid[2]. Conversely, functionalized derivatives like vildagliptin contain secondary or tertiary amines that act as strong proton acceptors. For these derivatives, Positive Electrospray Ionization (ESI+) is required to generate the [M+H]+ precursor ions[3]. To accommodate both in a single run, a neutral volatile buffer (10 mM Ammonium Acetate) is utilized rather than strong acids (like 0.1% Formic Acid), which would severely suppress the negative ionization of ACA.

  • Chromatographic Causality: The extreme lipophilicity of the adamantane core (high LogP) results in aggressive retention on standard reversed-phase (C18) stationary phases. To overcome these hydrophobic interactions and achieve sharp peak shapes, the mobile phase gradient must reach a high percentage of organic modifier (up to 95% Acetonitrile).

  • Extraction Causality: Simple protein precipitation often leaves endogenous phospholipids in the sample, causing severe ion suppression in the MS source. Liquid-Liquid Extraction (LLE) using ethyl acetate selectively partitions the highly lipophilic adamantane derivatives into the organic layer, leaving polar matrix interferents behind[3].

Experimental Workflows and Pathways

The following diagram illustrates the self-validating sample preparation and LC-MS/MS workflow. The inclusion of an isotopically labeled internal standard (IS) prior to extraction ensures that any matrix effects or extraction losses are mathematically normalized, validating the integrity of the assay.

Workflow A Matrix Sample + Internal Standard B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Centrifugation (4000 rpm, 5 min) B->C D N2 Evaporation & Reconstitution C->D E UHPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (Polarity Switching) E->F

Step-by-step sample preparation and LC-MS/MS analytical workflow for adamantane derivatives.

Adamantane-1-carboxylic acid is also subject to specific metabolic and environmental degradation pathways, primarily driven by cytochrome P450 enzymes or microbial oxidation, which selectively hydroxylate the tertiary carbons of the adamantane cage[4].

Pathway N1 Adamantane-1-Carboxylic Acid (m/z 179.1 [M-H]-) N2 CYP450 / Microbial Oxidation N1->N2 Hydroxylation N4 Synthetic Amidation N1->N4 Drug Synthesis N3 2-Hydroxy-Adamantane-1-Carboxylic Acid (m/z 195.1 [M-H]-) N2->N3 N5 Vildagliptin (DPP-4 Inhibitor) (m/z 304.4 [M+H]+) N4->N5

Metabolic hydroxylation and synthetic amidation pathways of adamantane-1-carboxylic acid.

Step-by-Step Analytical Protocol

Sample Preparation (Liquid-Liquid Extraction)
  • Spiking : Aliquot 100 µL of the biological plasma or environmental water sample into a clean microcentrifuge tube. Add 10 µL of the internal standard (e.g., Vildagliptin-d7 or Adamantane-1-carboxylic acid-d15, 1 µg/mL).

  • Alkalinization : Add 25 µL of 0.1 N NaOH to neutralize acidic interactions and drive the analytes into their un-ionized, lipophilic state[3]. Vortex for 10 seconds.

  • Extraction : Add 1.5 mL of high-purity Ethyl Acetate. Vortex vigorously for 5 minutes to ensure complete partitioning of the adamantane derivatives into the organic phase.

  • Phase Separation : Centrifuge the samples at 4000 rpm for 5 minutes at 4 °C[3].

  • Concentration : Transfer 1.3 mL of the upper organic supernatant to a new polyethylene tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40 °C.

  • Reconstitution : Reconstitute the dried residue in 250 µL of the initial mobile phase (95% A / 5% B). Vortex for 1 minute, transfer to an autosampler vial, and inject 2 µL into the LC-MS/MS system.

UHPLC Chromatographic Conditions

To manage the high lipophilicity of the analytes, a sub-2-micron C18 column is utilized to provide high theoretical plate counts, ensuring sharp peaks and minimal band broadening.

  • Column: Waters CORTECS T3 or Agilent Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.5).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: Optimized UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic (Hold)
3.005.095.0Linear Ramp
4.505.095.0Isocratic (Wash)
4.6095.05.0Linear Ramp
6.0095.05.0Re-equilibration
Mass Spectrometry (Triple Quadrupole) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with rapid polarity switching (if analyzing both the parent acid and amine derivatives simultaneously).

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: +4000 V (Positive Mode) / -3500 V (Negative Mode)[3].

  • Desolvation Temperature: 450 °C[3].

  • Desolvation Gas (N2): 800 L/hr.

  • Collision Gas (Argon): 0.15 mL/min.

Table 2: Optimized MRM Transitions for Adamantane Derivatives

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Adamantane-1-Carboxylic Acid [2]ESI (-)179.1 [M−H]− 135.1-45-15
2-Hydroxy-Adamantane-1-CA [4]ESI (-)195.1 [M−H]− 151.1-45-18
Vildagliptin [3]ESI (+)304.4 [M+H]+ 154.14025
N-Nitroso-Vildagliptin (Impurity)[5]ESI (+)333.1 [M+H]+ 137.02812
Vildagliptin-d7 (Internal Std)ESI (+)311.4 [M+H]+ 161.14025
System Suitability and Self-Validation

To ensure the protocol acts as a self-validating system:

  • Blank Injection: A matrix blank (reconstituted without analytes) must be injected prior to the run to verify the absence of carryover in the highly retentive C18 column.

  • Internal Standard Recovery: The peak area of Vildagliptin-d7 must remain within ±15% variance across all samples. A drop in IS area indicates severe matrix ion suppression or a failure in the LLE extraction phase.

  • Signal-to-Noise (S/N): The Lower Limit of Quantification (LLOQ) must exhibit an S/N ratio 10:1 for all targeted MRM transitions.

References

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews Source: acs.org URL:[Link]

  • Title: Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma Source: akjournals.com URL:[Link]

  • Title: Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches Source: nih.gov URL:[Link]

  • Title: Diagnostic Ratio Analysis: A New Concept for the Tracking of Oil Sands Process-Affected Water Naphthenic Acids and Other Water-Soluble Organics in Surface Waters Source: acs.org URL:[Link]

  • Title: N-Nitroso-Vildagliptin, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method Source: researchgate.net URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of CAS 466683-24-9 for Advanced Polymeric Drug Delivery Systems

Abstract The development of targeted drug delivery systems is a cornerstone of modern nanomedicine, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. Polymeric nanoparticles serve as versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of targeted drug delivery systems is a cornerstone of modern nanomedicine, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. Polymeric nanoparticles serve as versatile platforms for this purpose, and their functionality is dictated by the chemical linkers used in their construction. This document provides a detailed guide for researchers and drug development professionals on the strategic incorporation of the heterobifunctional linker, tert-butyl 4-(azidoacetyl)piperazine-1-carboxylate (CAS 466683-24-9) , into polymeric drug delivery systems. We will explore its dual functionality—the azide group for bioorthogonal "click" chemistry and the protected amine for subsequent payload or ligand conjugation—and provide detailed, field-proven protocols for its application.

Introduction: The Strategic Advantage of a Heterobifunctional Linker

The efficacy of a polymeric drug delivery system hinges on its ability to be precisely engineered. This requires robust, high-yield chemical reactions that allow for the sequential attachment of different functional moieties. The linker CAS 466683-24-9, hereafter referred to as Azido-Boc-Piperazine Linker , is an exemplary tool for this purpose.

Its chemical architecture offers two distinct, orthogonally reactive sites:

  • The Azide Group (-N₃): This functional group is the cornerstone of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.[1] This reaction is prized for its high efficiency, specificity, and biocompatibility, making it ideal for conjugating the linker to polymers functionalized with alkyne groups.[2][3][4]

  • The Boc-Protected Piperazine Amine: The piperazine ring is a common scaffold in pharmacologically active compounds.[5] In this linker, one of its nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under various conditions but can be cleanly removed under acidic conditions to reveal a secondary amine.[6][7] This newly exposed amine serves as a handle for the covalent attachment of targeting ligands, drugs, or imaging agents.

This dual nature allows for a modular and controlled approach to building a multifunctional nanocarrier, as illustrated in the workflow below.

Workflow Overview

G cluster_0 Part 1: Polymer Functionalization cluster_1 Part 2: Deprotection & Ligand Conjugation P Alkyne-Functionalized Polymer (e.g., PEG-PLGA-Alkyne) PL Polymer-Linker Conjugate P->PL CuAAC 'Click' Chemistry L Azido-Boc-Piperazine Linker (CAS 466683-24-9) L->PL PL_deprotect Polymer-Linker Conjugate (Amine-Exposed) PL->PL_deprotect Boc Deprotection (Acidic Conditions) Final Targeted Polymeric Drug Delivery System PL_deprotect->Final Amide Coupling (e.g., EDC/NHS) TL Targeting Ligand (e.g., RGD Peptide) TL->Final

Figure 1: Stepwise construction of a targeted polymeric nanoparticle.

Core Methodologies and Protocols

This section details the experimental protocols for utilizing the Azido-Boc-Piperazine Linker. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Conjugation of Azido-Boc-Piperazine Linker to an Alkyne-Functionalized Polymer via CuAAC

The first critical step is to covalently attach the linker to the polymer backbone. We will use the highly efficient CuAAC reaction. This protocol assumes the starting polymer is functionalized with terminal alkyne groups (e.g., Alkyne-PEG-PLGA).

Causality of Reagent Choice:

  • Polymer: An amphiphilic block copolymer like PEG-PLGA is chosen for its ability to self-assemble into nanoparticles with a hydrophilic PEG corona, which improves circulation time and provides a locus for surface functionalization.[8][9]

  • Catalyst System: A Copper(II) sulfate (CuSO₄) and sodium ascorbate system is used to generate the active Cu(I) catalyst in situ.[4] This avoids the use of unstable Cu(I) salts.

  • Copper Ligand (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand that stabilizes the Cu(I) catalytic species, preventing its oxidation and disproportionation. It also accelerates the reaction and reduces copper-mediated cytotoxicity, which is critical when working with biological molecules.[2][3]

Experimental Protocol 1: CuAAC Conjugation

  • Polymer Dissolution: Dissolve the alkyne-functionalized polymer (1 equivalent) in a suitable solvent. For amphiphilic polymers, a mixture of a water-miscible organic solvent (e.g., Dimethylformamide, DMF) and water is often effective.

  • Linker Addition: Add the Azido-Boc-Piperazine Linker (CAS 466683-24-9) to the polymer solution. A slight molar excess (e.g., 1.5 equivalents relative to the alkyne groups) is recommended to ensure complete reaction.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Premix Copper(II) sulfate (CuSO₄, 0.3 equivalents) with THPTA (1.5 equivalents) in deionized water. The 5:1 ligand-to-copper ratio is crucial for protecting the polymer and any future biomolecules.[3]

  • Reaction Initiation: Add the catalyst solution to the polymer/linker mixture. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5 equivalents).

  • Reaction Conditions: Seal the reaction vessel and stir at room temperature for 12-24 hours. The reaction should be protected from light.

  • Monitoring: The reaction progress can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹) or ¹H NMR.

Purification of the Polymer-Linker Conjugate

Post-reaction, it is imperative to remove unreacted linker, the copper catalyst, and other small molecules. Dialysis is the most effective method for purifying polymers.[10][11]

Experimental Protocol 2: Purification by Dialysis

  • Membrane Selection: Transfer the reaction mixture into a dialysis tube with an appropriate molecular weight cutoff (MWCO), typically 3.5-7 kDa, which will retain the polymer conjugate while allowing small molecules to diffuse out.

  • Dialysis Setup: Place the sealed dialysis tube in a large beaker of deionized water. To efficiently remove the copper catalyst, the first few changes of dialysis buffer should be an EDTA solution (e.g., 10 mM) to chelate and remove copper ions.

  • Procedure: Stir the dialysis buffer gently. Change the buffer every 4-6 hours for the first 24 hours (using EDTA solution for the first 2-3 changes), followed by changes with deionized water for another 24-48 hours to remove the EDTA.

  • Product Recovery: Recover the purified polymer-linker conjugate solution from the dialysis tube and lyophilize (freeze-dry) to obtain a solid product.

  • Characterization: Confirm successful conjugation and purity using ¹H NMR, GPC/SEC (to check for changes in molecular weight distribution), and FTIR.[9]

Data Summary Table

ParameterAlkyne-Polymer (Starting)Polymer-Linker Conjugate (Product)Analytical Method
FTIR Peak (Azide) N/AAbsent (or significantly reduced)FTIR Spectroscopy
¹H NMR Signal Alkyne proton signal presentNew triazole proton signal appears (~7.5-8.0 ppm)¹H NMR
Molecular Weight Mn (initial)Mn (increased)GPC / SEC
Part 2: Boc Group Deprotection to Expose the Reactive Amine

With the linker securely attached to the polymer, the next step is to remove the Boc protecting group to unveil the secondary amine, preparing it for conjugation to a targeting ligand or drug. This is typically achieved under acidic conditions.

Causality of Reagent Choice:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group. It is used in a solution with a scavenger (like water or triisopropylsilane) to "trap" the reactive tert-butyl cation released during the reaction, preventing side reactions. The reaction is typically performed in an inert solvent like Dichloromethane (DCM).[6]

Experimental Protocol 3: Boc Deprotection

  • Dissolution: Dissolve the lyophilized polymer-linker conjugate in anhydrous DCM.

  • Reaction Setup: Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add a solution of TFA in DCM (e.g., 20-50% v/v). A common ratio is 95:5 DCM:TFA, but this can be adjusted based on the stability of the polymer.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or by taking aliquots, removing the acid, and checking with ¹H NMR for the disappearance of the Boc group's characteristic signal (a large singlet at ~1.4 ppm).

  • Work-up: Once complete, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The resulting product is the TFA salt of the deprotected amine. For many subsequent reactions, this salt can be used directly, with the addition of a non-nucleophilic base (like Diisopropylethylamine, DIPEA) in the next step to neutralize the salt in situ.

Deprotection and Conjugation Workflow

G cluster_0 Deprotection cluster_1 Amide Coupling start Polymer-Linker (Boc-Protected) step1 Dissolve in DCM start->step1 step2 Add TFA/DCM Solution at 0°C step1->step2 step3 Stir at RT, 1-4h step2->step3 step4 Evaporate Solvent & TFA step3->step4 end_deprotect Polymer-Linker-NH₂⁺TFA⁻ (TFA Salt) step4->end_deprotect ligand Ligand-COOH (e.g., Peptide) edc Add EDC/NHS ligand->edc activated_ligand Activated Ligand (NHS-Ester) edc->activated_ligand final_product Final Targeted Conjugate activated_ligand->final_product React with amine end_deprotect2 Polymer-Linker-NH₂⁺TFA⁻ base Add DIPEA end_deprotect2->base base->final_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 3-Ethyl-5-hydroxyadamantane-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when scaling up or optimizing the yield of 3-Ethyl-5-h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when scaling up or optimizing the yield of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS: 466683-24-9)[1].

Synthesizing bridgehead alcohols on an adamantane scaffold is notoriously prone to over-oxidation and incomplete hydrolysis. This guide dissects the causality behind these failures, providing you with self-validating protocols and troubleshooting steps grounded in peer-reviewed methodologies.

Quantitative Data & Route Comparison

To optimize your yield, you must first select the appropriate synthetic route. The two most authoritative methods are the Direct Mixed-Acid Oxidation [2] and the Urea-Assisted Nitroxylation [3]. Below is a comparative data matrix to help you benchmark your current process.

ParameterDirect Mixed-Acid OxidationUrea-Assisted Nitroxylation
Primary Reagents H₂SO₄ / HNO₃ / AcOHHNO₃ / AcOH / Urea
Optimal Molar Ratio 11.25 : 1.0 : 0.5 : 1.0Excess HNO₃, 1.5 eq Urea
Temperature Range 25–35 °C20–30 °C (Oxidation), 80 °C (Hydrolysis)
Expected Yield 76–87%~79%
Target Impurity Profile Low di-hydroxy formationLow nitrite/nitrate esters
Literature Reference Novakov et al.[2]Klimochkin et al.[3]

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction relies on the generation of a bridgehead carbocation at the C5 position, followed by the trapping of this cation by a nitrate ion to form a nitroxyl ester intermediate. Subsequent hydrolysis yields the final alcohol.

Pathway A 3-Ethyladamantane- 1-carboxylic acid B C5 Bridgehead Carbocation A->B HNO3 / H2SO4 (-H-) C Nitroxyl Ester Intermediate B->C NO3- Addition D 3-Ethyl-5-hydroxyadamantane- 1-carboxylic acid C->D Urea / H2O Hydrolysis

Mechanistic pathway for the synthesis of 3-ethyl-5-hydroxyadamantane-1-carboxylic acid.

Troubleshooting & FAQs

Q: My synthesis yield is consistently stalling below 50%. What is the most common point of failure? A: The most frequent failure point is the incomplete hydrolysis of the nitroxyl ester intermediate (Node C in the diagram above). If the reaction mixture is not sufficiently heated during the aqueous workup, or if excess nitric acid is left unquenched, the nitroxyl ester will not fully convert to the target bridgehead alcohol. Implementing a urea-assisted hydrolysis step decomposes residual nitric acid and drives the equilibrium toward the alcohol, reliably increasing yields to ~79%[3].

Q: How critical is temperature control during the oxidation phase? A: It is the single most critical parameter. The oxidation of 3-ethyladamantane-1-carboxylic acid relies on hydride abstraction to form the carbocation. According to Novakov et al., the optimal temperature window must be strictly maintained at 25–35°C [2].

  • Below 25°C: The activation energy for hydride abstraction is not met, leaving unreacted starting material.

  • Above 35°C: The carbocation undergoes rapid over-oxidation, leading to di-hydroxyadamantane derivatives or ring-fragmentation products, severely depressing the yield of the mono-hydroxy target[2].

Q: What is the exact reagent ratio required for the mixed-acid oxidation method? A: To achieve the 76–87% yield reported in the literature, the molar ratio must be precisely calibrated to balance the generation of the nitronium ion without creating an overly harsh oxidative environment. The validated molar ratio is Sulfuric Acid : Nitric Acid : Acetic Acid : Substrate = 11.25 : 1.0 : 0.5 : 1.0 [2]. Acetic acid acts as a crucial moderator here, stabilizing the intermediate and preventing uncontrolled thermal spikes.

Q: During crystallization, my product forms an oil instead of a solid. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product supersaturates in the presence of lipophilic impurities, often unreacted starting material. Pure 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid has a documented melting point of 163‒164°C [3]. Fix: Redissolve the oil in a minimum volume of boiling acetone. Slowly add hexane dropwise until the solution becomes slightly turbid (cloud point). Allow it to cool to room temperature very slowly before moving it to an ice bath. Crash-cooling traps impurities in the matrix and forces oiling.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Direct Mixed-Acid Oxidation (Novakov Method)

Designed for maximum yield (76–87%) through strict stoichiometric and thermal control[2].

  • Reagent Preparation: Charge a jacketed reactor with 11.25 molar equivalents of concentrated H₂SO₄. Slowly add 1.0 eq of HNO₃ and 0.5 eq of Glacial Acetic Acid.

    • Causality: The specific inclusion of acetic acid moderates the oxidizing power of the sulfuric/nitric mixture, preventing the formation of dicarboxylic or dihydroxy impurities.

  • Substrate Addition: Add 1.0 eq of 3-ethyladamantane-1-carboxylic acid in small portions under vigorous stirring.

    • Self-Validation (IPC - Thermal): Monitor internal temperature continuously. The exotherm must be controlled to keep the internal temperature strictly between 25–35°C . If the temperature spikes above 35°C, pause addition and increase jacket cooling.

  • Oxidation: Stir the mixture at 30°C for 12 hours.

    • Self-Validation (IPC - TLC): Quench a 0.1 mL aliquot in ice water, extract with ethyl acetate, and run TLC (Eluent: DCM/MeOH 9:1). The disappearance of the starting material spot confirms complete conversion to the intermediate.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude residue from an acetone-hexane mixture to yield the pure product (mp 163-164°C).

Protocol B: Urea-Assisted Nitroxylation (Klimochkin Method)

Designed to eliminate nitroxyl ester impurities and prevent NOx-induced side reactions[3].

  • Nitroxylation: Dissolve 3-ethyladamantane-1-carboxylic acid in a mixture of HNO₃ and Acetic Acid. Stir at 20–30°C until TLC indicates complete consumption of the starting material.

  • Urea Hydrolysis: Add 1.5 equivalents of Urea to the reaction mixture, followed by water. Heat the mixture to 80°C for 2 hours.

    • Causality: Urea chemically scavenges excess nitric acid and nitrogen oxides (NOx), driving the hydrolysis of the nitroxyl ester to the target alcohol and preventing oxidative cleavage.

    • Self-Validation (IPC - Visual): The cessation of gas evolution (N₂ and CO₂ bubbles) physically indicates the complete consumption of excess nitrating agents. Do not stop heating until gas evolution ceases.

  • Workup: Cool to room temperature, extract with Ethyl Acetate, wash with water until the aqueous phase is pH neutral, and concentrate. Recrystallize from acetone-hexane.

Workflow S1 1. Reagent Mixing H2SO4:HNO3:AcOH (11.25:1:0.5) S2 2. Oxidation Phase Strictly 25-35°C S1->S2 S3 3. Urea Hydrolysis Decompose excess HNO3 S2->S3 S4 4. Extraction EtOAc / Aqueous wash S3->S4 S5 5. Crystallization Acetone-Hexane (mp 163-164°C) S4->S5

Step-by-step experimental workflow for the optimized synthesis and isolation process.

References

  • Klimochkin, Y. N., et al. (2017): One-pot synthesis of cage alcohols. Source: Russian Journal of Organic Chemistry, 53(7), 959–964 / ResearchGate. URL: [Link]

  • Novakov, I. A., Orlinson, B. S., Savelev, E. N. (2007): Synthesis of Hydroxy Acids of Adamantane. Source: Izvestiya VolgGTU (Volgograd State Technical University). URL:[Link]

Sources

Optimization

Adamantane Cage Alcohol Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for adamantane derivative synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete hydrolysis of adamantane precursors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for adamantane derivative synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete hydrolysis of adamantane precursors. The rigid, bulky nature of the adamantane cage presents unique steric challenges that render standard benchtop hydrolysis protocols ineffective.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure complete conversion when synthesizing 1-adamantanol and its derivatives.

Diagnostic Workflow

TroubleshootingWorkflow Start Incomplete Hydrolysis of Adamantane Precursor PrecursorType Identify Precursor Type Start->PrecursorType Halide 1-Haloadamantane (e.g., 1-Bromoadamantane) PrecursorType->Halide Ester Adamantyl Ester (e.g., 1-Adamantyl Acetate) PrecursorType->Ester HalideIssue SN1 Ionization Failure (Low Solvent Polarity) Halide->HalideIssue EsterIssue Steric Shielding of Carbonyl Carbon Ester->EsterIssue HalideFix Add AgNO3 or Increase Aqueous Co-solvent Ratio HalideIssue->HalideFix EsterFix Use Strong Acid (H2SO4) to Promote Alkyl-O Fission EsterIssue->EsterFix

Diagnostic workflow for resolving incomplete adamantane hydrolysis.

Section 1: Mechanistic FAQs

Q: I am attempting to hydrolyze 1-bromoadamantane using NaOH in water, but I am recovering unreacted starting material. Why is the reaction failing? A: Your reaction is failing because the rigid tricyclic cage of adamantane completely blocks the Bürgi-Dunitz trajectory required for a backside nucleophilic attack, rendering SN2 mechanisms physically impossible. Hydrolysis must proceed via an SN1 pathway, requiring the formation of a 1-adamantyl carbocation 1. Sodium hydroxide in pure water lacks the necessary solvent ionizing power to cleave the highly lipophilic C-Br bond. You must switch to a highly ionizing binary solvent system or use a halophilic Lewis acid catalyst.

Q: My protocol for the hydrolysis of 1-adamantyl acetate uses standard saponification conditions (KOH/MeOH), but the ester remains intact. What is the mechanistic barrier? A: The extreme steric bulk of the adamantane cage heavily shields the carbonyl carbon from nucleophilic attack, preventing standard acyl-oxygen fission. To overcome this steric shielding, you must switch to an acid-catalyzed hydrolysis. Under strong acidic conditions, the mechanism shifts to alkyl-oxygen fission, driven by steric acceleration and the thermodynamic stability of the resulting tertiary adamantyl cation 2.

Q: Can I accelerate the SN1 solvolysis of adamantyl halides by simply increasing the temperature? A: While temperature increases the kinetic rate, it cannot overcome a fundamentally poor solvent dielectric constant. Furthermore, prolonged heating of adamantyl cations in the absence of a good nucleophilic trap can lead to intermolecular hydride shifts and unwanted disproportionation byproducts. Instead of solely relying on heat, you should manipulate the solvent's ionizing power (Y-value) or add non-metallic salts to stabilize the transition state 3.

Section 2: Validated Troubleshooting Protocols

Protocol A: Silver-Promoted Hydrolysis of 1-Bromoadamantane

Causality: Water alone is often insufficient to drive the ionization of the C-Br bond due to the extreme lipophilicity of the adamantane cage. Silver nitrate acts as a potent halophilic Lewis acid, irreversibly scavenging bromide ions to force the formation of the 1-adamantyl carbocation 4.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of ethanol and deionized water. Rationale: Ethanol dissolves the lipophilic 1-bromoadamantane, while water provides the high dielectric constant necessary for carbocation stabilization.

  • Reagent Dissolution: Dissolve 10 mmol of 1-bromoadamantane in 50 mL of the solvent mixture at room temperature.

  • Silver Addition (Self-Validation Step): Slowly add 11 mmol (1.1 eq) of silver nitrate (AgNO3) dissolved in 10 mL of water. Validation: The immediate formation of a dense, pale-yellow precipitate (AgBr) visually confirms that halide abstraction and SN1 ionization are actively occurring.

  • Thermal Activation: Reflux the suspension at 80°C for 2 hours.

  • Workup: Cool to room temperature and filter the AgBr precipitate through a Celite pad. Extract the filtrate with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield pure 1-adamantanol.

Protocol B: Acid-Catalyzed Hydrolysis of Sterically Hindered Adamantyl Esters

Causality: Standard saponification fails because the bulky adamantane cage blocks nucleophilic attack on the carbonyl carbon. Using strong aqueous acid shifts the mechanism from acyl-oxygen cleavage to alkyl-oxygen cleavage, driven by the steric acceleration of the tertiary adamantyl cation 2.

Step-by-Step Methodology:

  • Acidic Medium Preparation: Prepare a 0.5 M solution of sulfuric acid (H2SO4) in a 1:1 mixture of 1,4-dioxane and water.

  • Reaction Initiation: Add 10 mmol of 1-adamantyl acetate to 50 mL of the acidic medium.

  • Thermal Cleavage (Self-Validation Step): Heat the reaction mixture to 60–80°C for 4–6 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the high-Rf ester spot and the appearance of a strongly polar, low-Rf alcohol spot confirms successful alkyl-oxygen fission.

  • Neutralization (Self-Validation Step): Cool the mixture in an ice bath and carefully neutralize with saturated aqueous sodium bicarbonate (NaHCO3) until CO2 evolution ceases. Validation: Complete cessation of bubbling confirms total neutralization, preventing re-esterification during workup.

  • Isolation: Extract with ethyl acetate (3 x 30 mL), dry over Na2SO4, and evaporate the solvent to isolate 1-adamantanol.

Section 3: Quantitative Data & Reaction Parameters

Table 1: Influence of Solvent Ionizing Power on 1-Haloadamantane Solvolysis

Solvent System Ionizing Power (Y-value) Relative Solvolysis Rate Expected Conversion (2h at 60°C)
100% Ethanol Low (-2.03) 1 < 5%
80% Ethanol / 20% H2O Moderate (0.00) 40 ~ 45%
50% Ethanol / 50% H2O High (1.66) > 1,000 > 95%

| 50% Sulfolane / 50% H2O | Very High | > 2,500 | > 99% |

Table 2: Leaving Group Kinetics in Adamantane Hydrolysis

Leaving Group (C-X) Relative SN1 Cleavage Rate Primary Troubleshooting Action
Chloride (-Cl) 1 Requires prolonged heating or strong Ag+ catalysis.
Bromide (-Br) ~ 40 Standard Ag+ catalysis or high-polarity binary solvents.

| Mesylate (-OMs) | ~ 10,000 | Hydrolyzes readily in mild aqueous organic mixtures. |

References

  • Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions Source: MDPI URL
  • Notes - Organic Syntheses Procedure: 1-Adamantanol Source: Organic Syntheses URL
  • Changes in the solvolysis rate constants of 1-adamantyl chloride with the addition of various salts Source: ResearchGate URL
  • Steric acceleration in the acid-catalysed hydrolysis of 1-adamantyl β-D-glucopyranoside Source: R Discovery URL

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

Welcome to the technical support guide for the purification of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a dedicated resource f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the unique challenges associated with the recrystallization of this molecule. The inherent structural properties of this compound—a bulky, lipophilic adamantane cage combined with polar hydroxyl and carboxylic acid functional groups—necessitate a carefully considered purification strategy.

This guide is structured to provide both foundational knowledge and actionable troubleshooting advice to ensure you can achieve the highest possible purity in your experimental work.

Frequently Asked Questions (FAQs)
Q1: What makes recrystallizing 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid so challenging?

A1: The primary challenge stems from the molecule's dual-polarity nature. The adamantane core is large, rigid, and highly lipophilic (greasy), while the carboxylic acid and hydroxyl groups are polar and capable of strong hydrogen bonding.[1] This "split personality" makes it difficult to find a single solvent that satisfies the ideal criteria for recrystallization: high solubility when hot and low solubility when cold.[2][3] Solvents polar enough to dissolve the functional groups may fail to dissolve the hydrocarbon cage, and nonpolar solvents that solvate the cage will not interact sufficiently with the polar groups.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent system should:

  • Dissolve the compound completely at an elevated temperature (near the solvent's boiling point).

  • Exhibit very low solubility for the compound at low temperatures (e.g., 0-4 °C) to maximize yield.

  • Either dissolve impurities completely at all temperatures or not at all. This allows for their removal by filtration or retention in the mother liquor.[2]

  • Be chemically inert, meaning it does not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals during drying.

Given the compound's structure, a single solvent is unlikely to meet all these criteria. Therefore, a mixed-solvent system is often the most effective approach.[4]

Q3: What is a mixed-solvent system and why is it recommended here?

A3: A mixed-solvent system, or binary solvent system, uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[4][5]

For 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, this approach allows you to finely tune the polarity of the crystallization medium. You can dissolve the compound in a minimal amount of a hot "good" solvent (likely a polar one like ethanol or acetone) and then carefully add the "poor" solvent (a nonpolar one like heptane or water) until the solution becomes turbid. This indicates the point of saturation has been reached, creating ideal conditions for crystal growth upon slow cooling.

Q4: What are some promising starting solvent systems to screen for this molecule?

A4: Based on the mixed-polarity structure, the following binary systems are excellent starting points for screening:

  • Ethanol / Water: Ethanol is a good solvent for both polar groups, and the adamantane cage has some solubility. Water acts as an excellent anti-solvent.

  • Acetone / Heptane: Acetone can effectively dissolve the molecule, while heptane is a nonpolar anti-solvent that will induce precipitation.

  • Ethyl Acetate / Hexane (or Heptane): This is a classic combination for compounds of intermediate polarity.

  • Isopropanol / Water: Similar to ethanol/water, offering a slightly different polarity and boiling point profile.

Troubleshooting Guide
Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming an immiscible liquid.[4] This is common with mixed-solvent systems if the polarity change is too abrupt or cooling is too rapid.

  • Causality: The high concentration of the solute in the "good" solvent, combined with the rapid addition of the anti-solvent, can cause the compound to crash out as a super-saturated liquid.

  • Solutions:

    • Re-heat and Add More "Good" Solvent: Heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the "good" solvent to make the solution more dilute.

    • Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slower cooling encourages orderly crystal lattice formation.

    • Reduce Anti-Solvent Addition Rate: Add the anti-solvent much more slowly while the solution is hot, ensuring you only just reach the point of persistent turbidity.

    • Try a Different Solvent System: The boiling point of your chosen solvent system might be too high relative to the compound's melting point. Consider a lower-boiling point system.

Q: Crystal yield is very low. How can I improve it?

A: Low yield typically means too much compound remained dissolved in the mother liquor.

  • Causality: This can be caused by using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent system where the compound has significant solubility even when cold.

  • Solutions:

    • Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • Increase Cooling Time & Lower Temperature: Ensure the flask is left in an ice bath (or even a freezer, if the solvent won't freeze) for an extended period (at least 1 hour) to maximize precipitation.

    • Partial Evaporation: If you've used too much solvent, you can gently heat the solution or use a stream of inert gas to evaporate some of the solvent to reach the saturation point.

    • Re-evaluate the Anti-Solvent: Your anti-solvent may not be "poor" enough. Choose a more nonpolar option if possible (e.g., switch from hexane to pentane).

Q: The recrystallized product is not significantly purer. What should I do?

A: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Causality: The chosen solvent system is not effectively discriminating between your product and the impurities.

  • Solutions:

    • Perform a Second Recrystallization: A subsequent recrystallization can often remove remaining impurities.

    • Change the Solvent System Entirely: Try a system with a different polarity profile. For example, if you used Ethanol/Water, try Ethyl Acetate/Heptane. The impurities may have different solubility in this new system.

    • Hot Filtration: If the impurities are insoluble in the hot solvent, they can be removed by filtering the hot solution before allowing it to cool.[6]

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can adsorb them. Be sure to filter the hot solution to remove the charcoal before cooling.[6]

Data & Protocols
Table 1: Screening of Potential Recrystallization Solvents

This table provides a structured approach for your initial solvent screening experiments. Use a small amount of crude material (~50 mg) for each test.

Solvent System (Good/Poor)Boiling Point (°C) of Good SolventPolarity ProfileExpected Behavior & Rationale
Ethanol / Water 78Polar Protic / Very PolarEthanol's OH group interacts well with the acid/hydroxyl functions. Water is an excellent anti-solvent for the nonpolar adamantane core.
Acetone / Heptane 56Polar Aprotic / NonpolarAcetone is a strong solvent. Heptane is a very poor solvent, which should provide a sharp precipitation point. Good for removing nonpolar impurities.
Ethyl Acetate / Hexane 77Intermediate Polarity / NonpolarA well-balanced system often effective for molecules with mixed characteristics. Good for removing both very polar and very nonpolar impurities.
Isopropanol (IPA) / Water 82Polar Protic / Very PolarSimilar to ethanol/water but with a slightly higher boiling point and less polarity, which may offer better solubility control for the adamantane cage.
Acetonitrile 82Polar AproticAs a single solvent, it may offer a good solubility differential. Adamantane derivatives have been successfully crystallized from acetonitrile.[7]
Diagram 1: Solvent System Selection Workflow

This flowchart guides the user through the logical steps of selecting and optimizing a recrystallization solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mixed-Solvent Development cluster_2 Phase 3: Troubleshooting A Start with Crude 3-Ethyl-5-hydroxyadamantane- 1-carboxylic acid B Test Single Solvents (e.g., Ethanol, Acetone, Acetonitrile) A->B C Does it dissolve when hot AND precipitate when cold? B->C D SUCCESS: Use Single Solvent Protocol C->D Yes E Proceed to Mixed Solvent Screening C->E No F Select Miscible Pair: 'Good' Solvent (dissolves well) 'Poor' Solvent (dissolves poorly) E->F G Dissolve in minimum hot 'Good' Solvent F->G H Add hot 'Poor' Solvent dropwise until cloudy G->H I Add 1-2 drops 'Good' Solvent to clarify H->I J Cool Slowly I->J K Observe Crystal Formation J->K L Did it Oil Out? K->L M Low Yield? L->M No O Re-heat, add more 'Good' Solvent, cool slower L->O Yes N Poor Purity? M->N No P Use less solvent, cool longer/colder M->P Yes Q Try new solvent pair, consider hot filtration N->Q Yes R SUCCESS: Pure Crystals Obtained N->R No O->J P->J Q->F

Caption: Workflow for selecting a recrystallization solvent system.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol uses an Ethanol/Water system as an example.

  • Dissolution:

    • Place the crude 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid in an Erlenmeyer flask equipped with a stir bar.

    • In a separate beaker, heat ethanol to a near-boil.

    • Add the minimum amount of hot ethanol to the flask while stirring and heating to completely dissolve the solid. It is crucial to use the smallest volume necessary.

  • Inducing Saturation:

    • Heat a separate beaker of deionized water to a near-boil.

    • While maintaining the temperature of the ethanol solution, add the hot water dropwise using a pipette.

    • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This is the saturation point.

  • Clarification:

    • Add 1-2 more drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again. This ensures the solution is saturated but not super-saturated, preventing oiling out.

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold mother liquor (e.g., a pre-chilled 20:80 ethanol/water mixture) to rinse away any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of the solvents.

  • Validation:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Analyze by other methods (NMR, HPLC) as required.

Sources

Optimization

Technical Support Center: Formulating Adamantane Carboxylic Acids in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the persistent formulation challenges associated with the poor aqueous solubility of adama...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the persistent formulation challenges associated with the poor aqueous solubility of adamantane carboxylic acids (ACAs). This guide moves beyond basic protocols, providing the thermodynamic causality behind solubility failures and offering self-validating methodologies to ensure robust experimental design.

Physicochemical Root Causes of Insolubility

Adamantane is a perfectly symmetrical, strain-free tricyclic alkane. Its rigid, highly lipophilic cage structure is highly valued in drug design for enhancing the thermal stability, lipophilicity, and metabolic resistance of target molecules[1]. However, this extreme hydrophobicity severely limits its aqueous solubility. While the introduction of a carboxylic acid group provides a functional handle for ionization, the bulky hydrophobic core still dominates the molecule's solvation thermodynamics.

To successfully formulate ACAs, we must first understand their quantitative thermodynamic limits.

Quantitative Solubility & Binding Data

Table 1: Key physicochemical and thermodynamic parameters of 1-Adamantane Carboxylic Acid (1-ACA).

PropertyValueTest Conditions
Predicted pKa 4.86 ± 0.20Aqueous, 25°C
Aqueous Solubility Limit ~0.75 g/LAqueous Buffer, 25°C
β-Cyclodextrin Binding Constant ( Kb​ ) 882 ± 180 M⁻¹Pure Water, 25°C
β-Cyclodextrin Binding Constant ( Kb​ ) 47 ± 57 M⁻¹5% DMSO in Water, 25°C
γ-Cyclodextrin Binding Constant ( Kb​ ) 348 ± 141 M⁻¹Pure Water, 25°C

(Data derived from foundational thermodynamic assessments of 1-ACA 2 and chemical property databases 3.)

Troubleshooting Guides & Methodologies

FAQ 1: Why does my ACA precipitate when diluted from a DMSO stock into an aqueous assay buffer?

Causality: Researchers frequently prepare 10–50 mM stock solutions of ACA in dimethyl sulfoxide (DMSO). When spiked into an aqueous buffer, the local concentration of the highly hydrophobic adamantane cage instantly exceeds its thermodynamic solubility limit of ~0.75 g/L[2]. Furthermore, the predicted pKa of 1-ACA is approximately 4.86[3]. If your assay buffer is acidic or lacks sufficient buffering capacity to maintain a pH > 6.5 upon the addition of the stock, the carboxylic acid remains protonated (unionized). This drastically reduces solvation forces, causing immediate micro-precipitation.

Self-Validating Protocol: pH-Driven Solubilization To prevent precipitation without relying on high co-solvent loads, you must exploit the ionizable carboxylic acid group.

  • Buffer Selection: Prepare a strongly buffered aqueous solution (e.g., 100 mM HEPES or PBS) adjusted to pH 7.4. This ensures the pH is >2.5 units above the pKa (4.86)[3], guaranteeing >99% ionization of the carboxylic acid into its highly soluble carboxylate salt form.

  • Controlled Addition: Add the ACA DMSO stock dropwise into the buffer while under vigorous vortexing to prevent local supersaturation zones.

  • Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal micro-precipitates, validating that the compound is genuinely dissolved rather than forming a suspension.

FAQ 2: I need to avoid DMSO entirely in my cell-based assay. How can I formulate ACA to remain soluble in pure water?

Causality: For completely aqueous formulations, supramolecular encapsulation is the gold standard. Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic inner cavity[1]. The cavity size of β-cyclodextrin perfectly matches the volume of the adamantane cage, driving a thermodynamically favorable 1:1 host-guest inclusion complex[2]. This effectively masks the hydrophobic bulk from the aqueous environment.

Critical Insight: Do NOT use DMSO to "help" dissolve the ACA prior to adding cyclodextrin. DMSO actively competes for the β-CD cavity, collapsing the binding constant ( Kb​ ) from 882 M⁻¹ down to a mere 47 M⁻¹[2].

G A 1-Adamantane Carboxylic Acid (Hydrophobic Cage) D 1:1 Host-Guest Complex (Water Soluble) A->D Hydrophobic insertion B β-Cyclodextrin (Hydrophobic Cavity) B->D Encapsulation C Aqueous Buffer (pH > 5.5) C->D Ionization & Solvation

Mechanism of supramolecular solubilization of ACA via β-cyclodextrin encapsulation.

Self-Validating Protocol: β-Cyclodextrin Complexation

  • Host Preparation: Dissolve β-cyclodextrin in pure water or buffer (pH 7.4) at a concentration of 10 mM (well below its aqueous solubility limit of ~18.5 g/L)[2].

  • Guest Addition: Add equimolar (10 mM) 1-ACA powder directly to the β-CD solution. Strictly avoid the use of any organic co-solvents.

  • Equilibration: Sonicate the mixture in a bath sonicator for 30 minutes, then agitate on an orbital shaker at 25°C for 24 hours to allow the host-guest thermodynamic equilibrium to establish.

  • Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed ACA. Quantify the ACA concentration in the filtrate using HPLC-UV. If the molar ratio of dissolved ACA to β-CD is ~1:1, the inclusion complex is successfully validated.

FAQ 3: How do I accurately determine the absolute solubility limit of my specific ACA derivative?

Causality: Visual assessments of solubility are notoriously inaccurate because adamantane derivatives often form sub-micron colloidal aggregates that scatter light poorly but will disrupt biological assays and dynamic light scattering (DLS) measurements. A rigorous thermodynamic approach—the isothermal saturation method—is required to measure the true equilibrium solubility[4].

G S1 1. Saturation Add excess ACA S2 2. Equilibration Agitate at 25°C S1->S2 S3 3. Separation Centrifuge S2->S3 S4 4. Validation HPLC Analysis S3->S4

Self-validating workflow for determining the thermodynamic solubility of ACA.

Self-Validating Protocol: Isothermal Saturation Method

  • Saturation: Add an excess amount of the ACA derivative (e.g., 5 mg) to 1 mL of the target aqueous solvent in a sealed glass vial[4]. The presence of excess solid is mandatory to ensure saturation.

  • Agitation: Place the vial in a thermostatically controlled shaker at exactly 25°C.

  • Validation Step (The Self-Validating Mechanism): Withdraw a 100 µL aliquot at 24 hours and a second aliquot at 48 hours. Centrifuge both samples at 15,000 x g for 15 minutes to pellet undissolved solids[4].

  • Quantification: Analyze the supernatants via HPLC against a standard curve. If the concentration difference between the 24-hour and 48-hour samples is less than 5%, you have validated that thermodynamic equilibrium has been reached. The measured concentration is your absolute solubility limit.

References

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - ACS Omega - 2

  • Adamantane in Drug Delivery Systems and Surface Recognition - NIH PMC -1

  • 1-Adamantanecarboxylic acid CAS#: 828-51-3 - ChemicalBook - 3

  • Solubility of 1,3-Bis(4-hydroxyphenyl)adamantane in Organic Solvents: A Technical Overview - Benchchem - 4

Sources

Troubleshooting

Technical Support Center: Nitroxylation of Ethyladamantane &amp; Cage Hydrocarbons

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the functionalization of cage hydrocarbons.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the functionalization of cage hydrocarbons. Specifically, we address the troubleshooting of side reactions during the nitroxylation of ethyladamantane derivatives—a critical pathway in the synthesis of dual-action neuroprotectants like Nitromemantine.

Reaction Logic & Troubleshooting Workflow

Before diving into specific issues, it is crucial to understand the divergent pathways that ethyladamantane can take during nitroxylation. The choice of nitrating system dictates whether the reaction proceeds via controlled electrophilic substitution or uncontrolled oxidative cleavage.

Workflow Start Ethyladamantane Substrate Cond1 100% Fuming HNO3 (High Acidity/Oxidation) Start->Cond1 Standard Method Cond2 HNO3 + Ac2O System (Reduced Acidity) Start->Cond2 Optimized Method Side1 Side Reaction: Nitrolysis & Oxidation (Adamantanone) Cond1->Side1 Protosolvation Side2 Side Reaction: Di-nitroxylation Cond1->Side2 Excess Reagent Prod1 Mono-nitrate Ester (Low Yield / Unstable) Cond1->Prod1 Early Quench Cond2->Side2 Prolonged Exposure Prod2 Mono-nitrate Ester (High Yield / Stable) Cond2->Prod2 Chemoselective

Workflow for ethyladamantane nitroxylation showing pathways to desired products and side reactions.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I observing high levels of adamantanone and alcohol byproducts instead of the target nitrate ester? Causality: When using 100% fuming nitric acid, the system possesses a very high oxidation potential. The nitrooxy group (-ONO 2​ ) initially formed on the adamantane bridgehead is highly susceptible to protonation (protosolvation) in acidic media. This protonation weakens the C-O bond, leading to nitrolysis (cleavage) and subsequent oxidation to adamantanone or hydrolysis to adamantanol [1]. Solution: Transition from pure fuming HNO 3​ to a Nitric Acid–Acetic Anhydride (HNO 3​ –Ac 2​ O) system. The addition of acetic anhydride generates acetyl nitrate, which significantly reduces the acidity of the medium while maintaining high electrophilicity, thereby stabilizing the intermediate nitrate esters and preventing alcohol/ketone formation [2].

Q2: How do I control regioselectivity between the tertiary C-H bonds of the adamantane core and the secondary C-H bonds of the ethyl group? Causality: The tertiary bridgehead carbons (positions 1, 3, 5, 7) of the adamantane cage are highly electron-rich and structurally primed for stabilization of a carbenium ion intermediate compared to the secondary carbons of the ethyl appendage. However, highly aggressive conditions (like elevated temperatures) lower the activation energy barrier for secondary C-H abstraction, leading to mixed regiochemistry. Solution: Maintain strict thermal control (10–25 °C). The HNO 3​ –Ac 2​ O system is highly chemoselective for the tertiary bridgehead positions at these temperatures. Self-validate by running a GC-MS on the crude mixture; a single major peak with an m/z corresponding to the bridgehead mono-nitrate confirms regiocontrol [2].

Q3: My ethyladamantane substrate is undergoing di-nitroxylation. How can I arrest the reaction at the mono-substituted stage? Causality: The introduction of the first electron-withdrawing nitrooxy group partially deactivates the adamantane cage. However, because ethyladamantane is highly lipophilic and reactive, prolonged exposure to the highly electrophilic HNO 3​ –Ac 2​ O medium overcomes this deactivation, leading to functionalization at a second bridgehead position [1]. Solution: Limit the molar equivalent of HNO 3​ to 1.1–1.5 eq relative to the substrate. Implement a strict reaction time limit (typically 1–2 hours) and quench the reaction aggressively in an ice-water bath to instantly halt electrophilic activity.

Q4: What is the biological rationale for nitroxylating adamantane derivatives in neuropharmacology? Causality: Nitroxylation is a key step in synthesizing dual-action therapeutics like Nitromemantine. The adamantane moiety acts as an uncompetitive open-channel blocker of excessively open NMDA receptors (NMDARs). Meanwhile, the introduced nitro/nitrate group acts as a nitric oxide (NO) donor. During hypoxic or ischemic events, this NO group selectively S-nitrosylates allosteric cysteine residues on the NMDAR, inducing channel desensitization and preventing neurotoxic calcium overload [3], [4].

Pathway NM Nitromemantine (Adamantane-NO2) NMDAR Pathologically Open NMDA Receptor NM->NMDAR Targets Block Open-Channel Block (Adamantane Core) NMDAR->Block Mechanism 1 NO NO Donation (Nitro/Nitrate Group) NMDAR->NO Mechanism 2 Protect Prevention of Ca2+ Overload & Neuroprotection Block->Protect Steric Hindrance Snitro S-nitrosylation of NMDAR Cysteines NO->Snitro Redox Modulation Snitro->Protect Desensitization

Dual-action signaling pathway of Nitromemantine combining channel blockade and S-nitrosylation.

Quantitative Data: Condition Comparison

The following table summarizes the product distribution of adamantane derivatives when subjected to different nitroxylating media. Utilizing the optimized system drastically minimizes side reactions.

Reaction SystemSubstrateTemp (°C)Mono-nitrate Yield (%)Di-nitrate Yield (%)Oxidation/Nitrolysis (%)
100% Fuming HNO 3​ Ethyladamantane2025 - 3510 - 1540 - 55
HNO 3​ / Ac 2​ O Ethyladamantane10 - 2575 - 85 < 5< 5
100% Fuming HNO 3​ Adamantane2030 - 40~ 1045 - 50
HNO 3​ / Ac 2​ O Adamantane10 - 2580 - 90 < 5< 2

Data synthesized from chemoselectivity studies on cage hydrocarbons [2], [1].

Self-Validating Experimental Protocol: Selective Mono-Nitroxylation

This step-by-step methodology ensures high chemoselectivity and incorporates self-validating checkpoints to guarantee experimental integrity.

Step 1: Reagent Preparation (System Generation)

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 10.0 mL of acetic anhydride (Ac 2​ O).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Dropwise, add 1.2 equivalents of 100% fuming nitric acid (HNO 3​ ) over 15 minutes. Caution: Highly exothermic. Maintain temperature below 10 °C to prevent premature decomposition of acetyl nitrate.

Step 2: Substrate Addition

  • Dissolve 1.0 equivalent of ethyladamantane in a minimal amount of anhydrous dichloromethane (DCM) or add it directly if liquid.

  • Add the substrate dropwise to the nitrating mixture while maintaining the temperature strictly between 10–25 °C.

Step 3: Reaction Monitoring (Self-Validating Checkpoint)

  • Stir the reaction mixture for 1.5 hours.

  • Validation: Extract a 0.1 mL aliquot, quench in aqueous NaHCO 3​ , extract with ethyl acetate, and spot on a TLC plate (Hexanes:EtOAc 9:1). The disappearance of the non-polar ethyladamantane spot and the appearance of a single moderately polar spot confirms successful mono-nitroxylation without over-reaction.

Step 4: Quenching and Extraction

  • Pour the reaction mixture slowly over 50 g of crushed ice to instantly quench the electrophilic species and prevent di-nitroxylation.

  • Neutralize the aqueous phase carefully with saturated aqueous sodium bicarbonate (NaHCO 3​ ) until pH ~7.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

Step 5: Purification

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel) to isolate the pure ethyladamantan-1-yl nitrate.

References
  • Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 2020.[Link]

  • Chemoselectivity of Nitroxylation of Cage Hydrocarbons. Russian Journal of Organic Chemistry, 2021.[Link]

  • Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. Nature Scientific Reports / PMC, 2015.[Link]

  • Aβ induces astrocytic glutamate release, extrasynaptic NMDA receptor activation, and synaptic loss. Proceedings of the National Academy of Sciences (PNAS), 2013.[Link]

Sources

Optimization

Resolving overlapping NMR peaks in 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid spectra

Welcome to the technical support center for the analysis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with resolving its complex Nuclear Magnetic Resonance (NMR) spectra. The unique, rigid cage-like structure of adamantane derivatives often leads to significant signal overlap in ¹H NMR spectra, complicating unambiguous structural elucidation.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides to help you acquire and interpret high-quality NMR data.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR peaks of my 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid sample so complex and overlapped?

A1: The spectral complexity arises from the inherent structure of the molecule. The adamantane core is a rigid, three-dimensional cage.[1] This rigidity locks the protons into fixed spatial arrangements, leading to a few key consequences:

  • Numerous Non-Equivalent Protons: The substitution pattern breaks the high symmetry of the parent adamantane molecule, making most of the 14 protons on the adamantane skeleton chemically non-equivalent.[1] This results in a large number of distinct signals in a relatively narrow spectral region.

  • Complex Coupling Patterns: The fixed bond angles and distances result in complex long-range (4- and 5-bond) couplings, which are often observable in rigid systems like adamantane. These small couplings can broaden signals and complicate multiplet patterns.

  • Signal Crowding: The chemical shifts of the adamantane CH and CH₂ protons tend to fall within a narrow range (typically 1.5 - 2.5 ppm).[2] The addition of the ethyl group protons in a similar region further exacerbates this crowding, leading to significant peak overlap.

Q2: I'm seeing significant peak overlap in my ¹H NMR spectrum. What are the first-line experimental adjustments I can make?

A2: Before resorting to more time-consuming 2D NMR experiments, several simple adjustments to your experimental setup can significantly improve spectral resolution. These methods work by altering the chemical environment of the molecule, which can induce differential changes in the chemical shifts of the overlapping protons.

1. Change the Deuterated Solvent: The choice of solvent can have a dramatic effect on proton chemical shifts, especially for molecules with polar functional groups like the hydroxyl and carboxylic acid moieties in your compound.[3][4] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to their magnetic anisotropy, which can often resolve overlapping signals.[5]

2. Vary the Temperature: Acquiring spectra at different temperatures can resolve overlapping peaks.[6][7] As temperature changes, so does the extent of hydrogen bonding involving the -OH and -COOH groups. This primarily affects the chemical shifts of nearby protons, often separating their signals.[4][6] Even small temperature changes of 10-20°C can be effective.

3. Adjust Sample Concentration: Concentration affects intermolecular interactions, including hydrogen bonding. While less dramatic than solvent or temperature effects, preparing a more dilute or more concentrated sample can sometimes be sufficient to shift overlapping peaks apart.[7] However, be mindful that overly concentrated samples can lead to line broadening.[8]

Table 1: First-Line Troubleshooting for Peak Overlap

ParameterRecommended ActionUnderlying Principle
Solvent Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).Alters the local magnetic environment through solvent polarity, hydrogen bonding, and anisotropic effects, causing differential chemical shifts.[3]
Temperature Run the experiment at various temperatures (e.g., 298 K, 313 K, 328 K).Changes the dynamics of intermolecular hydrogen bonding and conformational averaging, which can separate signals.[6]
Concentration Prepare samples with different concentrations (e.g., 5 mg/mL vs. 25 mg/mL).Modifies the extent of intermolecular interactions, which can induce small but useful changes in chemical shifts.[7]
Q3: Simple adjustments aren't enough. What advanced 2D NMR experiments can definitively resolve these overlaps?

A3: When simple methods fail, two-dimensional (2D) NMR is the most powerful tool for resolving overlap and assigning the structure. These experiments spread the NMR signals into a second dimension, making it possible to distinguish individual protons even if they have identical chemical shifts in the 1D spectrum.[9][10]

Workflow for 2D NMR Analysis

Caption: A standard workflow for structural elucidation using 2D NMR experiments.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This is often the first 2D experiment to run. It identifies protons that are coupled to each other (typically through 2 or 3 bonds).[11][12] A cross-peak between two proton signals in a COSY spectrum indicates that those two protons are part of the same spin system, like the CH₂ and CH₃ of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[11][13] It is incredibly useful for spreading out overlapped proton signals by using the much larger chemical shift range of ¹³C NMR.[9] An "edited" HSQC can also distinguish between CH, CH₂, and CH₃ groups.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[11][13] This is crucial for connecting different spin systems identified by COSY. For example, it can show a correlation from the ethyl protons to the adamantane carbon they are attached to, or from adamantane protons to the carboxylic acid carbon.

Table 2: Comparison of Key 2D NMR Experiments

ExperimentInformation GainedApplication for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid
COSY ¹H-¹H correlations through 2-3 bonds.[12]Connects the CH₂ and CH₃ protons of the ethyl group. Establishes connectivity between adjacent CH and CH₂ groups within the adamantane cage.
HSQC ¹H-¹³C correlations through one bond.[13]Assigns each proton to its directly attached carbon, effectively resolving all ¹H overlaps by spreading them along the ¹³C axis.
HMBC ¹H-¹³C correlations through 2-4 bonds.[11]Connects the ethyl group to the adamantane core. Assigns quaternary carbons (like the -COOH and C-OH carbons) by correlating them to nearby protons.
Q4: Can I improve resolution after acquiring the data? What processing techniques should I use?

A4: Yes, post-acquisition data processing can significantly enhance spectral resolution and clarify overlapping regions. Modern NMR software provides several tools for this purpose.[14][15]

1. Apodization (Window Functions): Before Fourier Transformation, the Free Induction Decay (FID) is multiplied by a window function. Applying a resolution-enhancing function, like a Gaussian or sine-bell function, can narrow the peaks. This comes at the cost of signal-to-noise ratio, but can be very effective for resolving fine coupling patterns within multiplets.[16]

2. Zero Filling: This technique involves adding a block of zeros to the end of the FID before Fourier transformation. It increases the number of data points in the resulting spectrum, which improves the digital resolution and provides a smoother, better-defined appearance of the peaks.

3. Linear Prediction: Linear prediction is a more advanced technique that extrapolates the FID beyond the acquisition time. This can increase both resolution and sensitivity, and is particularly useful for the indirect dimension of 2D spectra.[16]

4. Deconvolution: For severely overlapped signals, deconvolution algorithms can be used. These methods fit the experimental data to a sum of theoretical Lorentzian/Gaussian peak shapes, allowing the positions and integrals of individual peaks to be extracted from a crowded region.[17]

Experimental Protocols

Protocol 1: Optimized Sample Preparation

High-quality data begins with proper sample preparation. Impurities or particulates can severely degrade spectral quality.[18]

  • Weighing: Accurately weigh 10-20 mg of the compound for ¹H and ¹³C experiments.[8][18]

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a separate clean, dry vial.[19] DMSO-d₆ is often a good starting choice as it can solubilize the polar hydroxyl and carboxylic acid groups while also allowing for observation of the exchangeable -OH and -COOH protons.[20]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube. This removes any insoluble particles that can ruin the magnetic field homogeneity and broaden lines.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1][8]

  • Degassing (Optional): If dissolved oxygen (a paramagnetic species) is causing line broadening, degas the sample using a freeze-pump-thaw cycle.

Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum

This protocol provides a general framework for acquiring a gradient-selected, sensitivity-enhanced HSQC experiment.

  • Tune and Lock: Tune the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent.

  • Shimming: Carefully shim the magnetic field on the sample to achieve narrow and symmetrical lineshapes on the lock signal and a reference ¹H peak.

  • Acquire ¹H and ¹³C Spectra: Obtain standard 1D ¹H and ¹³C spectra to determine the spectral widths (SW) for both dimensions.

  • Set Up HSQC Experiment:

    • Load a standard, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2 on a Bruker spectrometer).

    • Set the ¹H spectral width (F2 dimension) and ¹³C spectral width (F1 dimension) based on the 1D spectra.

    • Set the number of scans (NS) and dummy scans (DS). Start with NS=2 or 4.

    • Set the number of increments in the F1 dimension (typically 256 or 512).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz. This is a good starting point for sp³ C-H bonds.

  • Acquisition: Start the acquisition. A typical HSQC can take from 30 minutes to a few hours, depending on the sample concentration.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform Fourier transform, phase correction, and baseline correction.

Troubleshooting Flowchart for NMR Peak Overlap

G A Start: Overlapped ¹H NMR Spectrum B Is sample preparation optimal? (Purity, concentration, no particulates) A->B C Re-prepare sample carefully. Filter into a clean tube. B->C No D Change Experimental Conditions B->D Yes C->B E Acquire spectrum in a different solvent (e.g., Benzene-d₆) D->E F Acquire spectrum at a different temperature (e.g., 313 K) D->F G Is overlap resolved? E->G F->G H Acquire 2D NMR Spectra G->H No L Problem Solved: Complete Assignment G->L Yes I COSY: Identify ¹H-¹H spin systems H->I J HSQC: Correlate ¹H to ¹³C I->J K HMBC: Establish long-range connectivity J->K M Utilize Advanced Processing (Apodization, Deconvolution) K->M M->L

Caption: A step-by-step troubleshooting guide for resolving NMR peak overlap.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved March 7, 2024, from [Link]

  • The Duke NMR Center Sample Preparation. (n.d.). Duke University. Retrieved March 7, 2024, from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Pehk, T., et al. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 521-525.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved March 7, 2024, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 7, 2024, from [Link]

  • Mitrev, Y., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(10), 957-967.
  • NMR Data Processing. (n.d.). University of Warwick. Retrieved March 7, 2024, from [Link]

  • Gonzalez-Platas, J., et al. (2018). 2-Substituted and 2,2-disubstituted adamantane derivatives as models for studying substituent chemical shifts and C–Hax⋯Yax cyclohexane contacts—results from experimental and theoretical NMR spectroscopic chemical shifts and DFT structures. Magnetic Resonance in Chemistry, 56(10), 957-967.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved March 7, 2024, from [Link]

  • Posma, J. M., et al. (2012). MetaboLab - advanced NMR data processing and analysis for metabolomics.
  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1634.
  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved March 7, 2024, from [Link]

  • SG Sample Prep. (n.d.). University of Illinois Urbana-Champaign Nuclear Magnetic Resonance Labs. Retrieved March 7, 2024, from [Link]

  • Advanced NMR Methods. (n.d.). Bruker. Retrieved March 7, 2024, from [Link]

  • Mitrev, Y., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(10), 957-967.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. Retrieved from [Link]

  • Makatini, M. M., et al. (2012). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. Journal of the Brazilian Chemical Society, 23(11), 1961-1981.
  • Płaziński, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056.
  • An R Package for NMR Data Processing. (2024, February 22). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. Retrieved from [Link]

  • Fiedoruk, M., et al. (2019). Quick temperature-sweep pure-shift NMR: the case of solvent effects in atorvastatin. Physical Chemistry Chemical Physics, 21(34), 18634-18641.
  • Ai, C., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e295.
  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • How can I interpret a NMR with so much noises and peak overlaps? (2020, September 23). ResearchGate. Retrieved from [Link]

  • Fort, R. C., & Schleyer, P. V. R. (1965). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. Journal of the American Chemical Society, 87(5), 789-793.
  • Al-Masoudi, N. A., et al. (2019). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose.
  • Monleon, D., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2184-2193.
  • Gerothanassis, I. P., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(8), 14387-14404.
  • Otting, G., & Wüthrich, K. (1992). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 114(26), 10671-10673.
  • How to assign overlapping multiplets in 1H NMR spectra? (2021, February 11). Chemistry Stack Exchange. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for Pharmaceutical Impurities

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with High-Performance Liquid Chromatography (HPLC) analysis of pharmaceutical impurities. W...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with High-Performance Liquid Chromatography (HPLC) analysis of pharmaceutical impurities. While the principles discussed are broadly applicable, this document is designed to address the specific, nuanced issues that arise during method development and routine analysis for active pharmaceutical ingredients (APIs) and their related substances.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, impurity profiling is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over impurities, which can originate from synthesis, degradation, or storage.[3] HPLC is the predominant technique for this task due to its high sensitivity, resolving power, and versatility.[2][3][4]

However, achieving optimal separation and consistent retention times for a parent API and its structurally similar impurities can be a significant analytical challenge. This guide offers a structured approach to troubleshooting and method optimization, grounded in chromatographic first principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the HPLC analysis of pharmaceutical impurities.

Q1: Why are my retention times suddenly drifting to be shorter or longer for all peaks?

If all peaks, including the solvent front (t0), are shifting proportionally, the issue is likely related to the mobile phase flow rate.[5] Common causes include pump malfunctions (worn seals, faulty check valves), air bubbles in the pump, or a small, undetected leak in the system.[5][6][7] If only the analyte peaks are shifting while t0 remains constant, the problem is chemical in nature, likely related to the mobile phase composition, pH, or column chemistry.[5]

Q2: My retention times are unstable, but only for my basic (or acidic) impurities. Why?

This is a classic sign that the mobile phase pH is not adequately controlled or is too close to the pKa of your ionizable analytes.[8][9] When the mobile phase pH is near an analyte's pKa, small fluctuations can cause significant changes in the degree of ionization, which dramatically alters retention time in reversed-phase HPLC.[8][10][11] The goal is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form.[10][11]

Q3: I'm seeing peak tailing for my basic compounds. How can I improve the peak shape?

Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[12] Strategies to mitigate this include:

  • Lowering Mobile Phase pH: Using a low-pH mobile phase (e.g., pH ≤ 3) suppresses the ionization of the silanol groups, minimizing these interactions.[12]

  • Using Modern Columns: Employing high-purity, "Type B" silica columns with advanced end-capping significantly reduces the number of accessible silanol groups.[12][13]

  • Mobile Phase Additives: Historically, a "tail-suppressing" agent like triethylamine was used, but this is less common with modern columns.[12]

Q4: How can I decrease a very long retention time to speed up my analysis?

To reduce retention time, you need to decrease the analyte's affinity for the stationary phase or increase its affinity for the mobile phase. In reversed-phase HPLC, this can be achieved by:

  • Increasing the organic solvent percentage (e.g., acetonitrile, methanol) in the mobile phase.

  • Using a shorter column or a column with a larger particle size , though this may sacrifice resolution.[14]

  • Increasing the flow rate , but be mindful of system pressure limits and potential impacts on efficiency.[14]

  • Increasing the column temperature , which reduces mobile phase viscosity and can shorten retention times.[6]

In-Depth Troubleshooting Guide

This section provides a systematic, question-and-answer formatted guide to resolving complex retention time and resolution issues.

Problem 1: Retention Time is Drifting or Unstable During a Sequence

Is the retention time drifting for all peaks, or just some?

This is the first diagnostic question. A systematic approach involves calculating the Retention Time Ratio (RTR) for each peak between a "good" chromatogram and the problematic one.[15]

  • Scenario A: RTR is constant for all peaks. This strongly indicates a flow rate problem .[15]

    • Root Causes & Solutions:

      • System Leaks: Even micro-leaks that don't drip can cause flow rate instability.[5][6] Carefully inspect all fittings from the pump to the detector for salt deposits (if using buffers) or moisture.[5]

      • Pump Performance: Worn pump seals or malfunctioning check valves are common culprits.[6][7] Listen for unusual pump noises and check the pressure ripple. If high, sonicate or replace check valves.

      • Air Bubbles: Ensure mobile phase is thoroughly degassed. Purge the pump to remove any trapped bubbles.[7][16]

  • Scenario B: RTR is trending (e.g., later peaks drift more than earlier ones). This often points to an issue with the gradient formation or column temperature .[15]

    • Root Causes & Solutions:

      • Mobile Phase Composition: For isocratic methods, evaporation of the more volatile solvent component can change the mobile phase strength over time.[6][7] Always keep mobile phase bottles capped. For gradient methods, faulty proportioning valves can lead to incorrect mobile phase mixtures.[6]

      • Column Temperature: A fluctuating or unstable column oven temperature will cause retention times to drift.[6] Even a 1°C change can alter retention by 1-2%.[6] Verify the oven is functioning correctly and has had sufficient time to equilibrate.

  • Scenario C: RTR is random, affecting peaks differently. This indicates a selectivity change , which is often the most complex issue.[15]

    • Root Causes & Solutions:

      • Mobile Phase pH: The most common cause. If the buffer is not prepared correctly, has aged, or is used outside its effective buffering range (±1 pH unit from its pKa), its pH can shift, causing dramatic and unpredictable changes in the retention of ionizable compounds.[7] Always prepare buffers fresh and verify the pH after preparation.

      • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents or other additives that slowly coat the stationary phase.[17] Ensure at least 10-20 column volumes are passed through before the first injection.

      • Column Contamination/Degradation: Over time, strongly retained compounds from previous injections can build up on the column, altering its chemistry.[17] Implement a robust column flushing and regeneration procedure.

Problem 2: Poor Resolution Between the API and a Critical Impurity

How do I improve the separation between two closely eluting or co-eluting peaks?

Improving resolution requires manipulating efficiency (N), retention (k), or selectivity (α), as described by the fundamental resolution equation.[18][19]

  • Assess Initial Conditions: First, ensure your primary API peak has a retention factor (k) between 2 and 10 for optimal performance.[18] If retention is too low (k < 2), peaks are in a region of poor resolution.

  • Optimize Selectivity (α): The Most Powerful Tool Selectivity is the factor that describes the relative separation or spacing of the peaks. Changing it is the most effective way to resolve co-eluting peaks.[18][19]

    • Modify Mobile Phase pH: This is the primary tool for manipulating the selectivity of ionizable compounds.[10][11] A small change in pH can reverse the elution order of an API and an impurity.[8]

      • Action: Screen the separation at three different pH values: acidic (e.g., pH 2.8), neutral (e.g., pH 6.8), and basic (e.g., pH 10, if using a pH-stable column). This systematically explores how ionization affects retention.[10][20]

    • Change Organic Modifier: While acetonitrile and methanol are both common reversed-phase solvents, they have different properties and can produce different selectivities.

      • Action: If your current method uses acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the percentage to achieve similar retention times, but the peak spacing may improve significantly.

    • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[18][20]

      • Action: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase). This provides a completely different set of interactions for the analytes.[20]

  • Increase Efficiency (N): Making Peaks Sharper Higher efficiency results in narrower, taller peaks, which can be resolved even if they are close together.[21]

    • Action:

      • Use a column with smaller particles (e.g., move from a 5 µm to a 3 µm or sub-2 µm particle column). This is a highly effective way to increase N.[18][22]

      • Use a longer column. Doubling the column length increases N by about 40%.[21]

      • Reduce the flow rate. This moves the linear velocity closer to the optimal value in the van Deemter curve, increasing efficiency.[22]

Data Summary & Parameter Effects

The following table summarizes the causal relationships between key HPLC parameters and their effect on retention and resolution.

Parameter AdjustedPrimary EffectCausality & Scientific Rationale
Increase % Organic Decrease RetentionReduces mobile phase polarity, weakening the interaction between analytes and the non-polar stationary phase.
Decrease Flow Rate Increase Retention, Increase EfficiencyIncreases the time analytes spend in the stationary phase. Can improve efficiency by operating closer to the optimal linear velocity.[22]
Increase Temperature Decrease RetentionLowers mobile phase viscosity, allowing for faster diffusion and mass transfer. Generally shortens run times.[6]
Adjust pH Away from pKa Stabilize RetentionEnsures the analyte exists predominantly in one ionic state (either fully ionized or fully suppressed), preventing mixed-mode retention and drift.[10][11]
Switch from C18 to Phenyl Change SelectivityIntroduces pi-pi interactions as an additional separation mechanism, which can significantly alter the elution order of aromatic compounds.
Decrease Particle Size Increase EfficiencySmaller particles provide a more uniform packed bed and shorter diffusion paths, leading to significantly sharper peaks and better resolution.[21][22]

Visualization of Workflows

Diagrams created using Graphviz help to visualize logical troubleshooting and method development workflows.

Diagram 1: Systematic Troubleshooting for Retention Time Drift

G Start Retention Time Drift Observed Q1 Calculate RTR. Is it constant for all peaks? Start->Q1 Flow_Issue Suspect Flow Rate Problem Q1->Flow_Issue Yes Q2 Is RTR trending? Q1->Q2 No Check_Leaks Check for Leaks Flow_Issue->Check_Leaks Check_Pump Check Pump & Seals Check_Leaks->Check_Pump Degas Degas Mobile Phase Check_Pump->Degas Grad_Temp_Issue Suspect Gradient or Temp Problem Q2->Grad_Temp_Issue Yes Selectivity_Issue Suspect Selectivity Change Q2->Selectivity_Issue No (Random) Check_Temp Verify Column Temp Grad_Temp_Issue->Check_Temp Check_MP_Prep Check Mobile Phase Prep Check_Temp->Check_MP_Prep Check_pH Check Mobile Phase pH Selectivity_Issue->Check_pH Check_Equil Ensure Column Equilibration Check_pH->Check_Equil Check_Column_Health Check Column Health Check_Equil->Check_Column_Health

Caption: A logical flowchart for diagnosing the root cause of HPLC retention time drift.

Diagram 2: Workflow for Improving Peak Resolution

G Start Poor Resolution (Co-elution) Optimize_Alpha 1. Optimize Selectivity (α) Start->Optimize_Alpha Screen_pH Screen pH (Acidic, Neutral, Basic) Optimize_Alpha->Screen_pH Change_Organic Change Organic Modifier (ACN vs. MeOH) Screen_pH->Change_Organic Change_Column Change Stationary Phase (e.g., C18 to Phenyl) Change_Organic->Change_Column Optimize_N 2. Increase Efficiency (N) Change_Column->Optimize_N Smaller_Particles Use Smaller Particle Column Optimize_N->Smaller_Particles Longer_Column Use Longer Column Smaller_Particles->Longer_Column Optimize_k 3. Optimize Retention (k) Longer_Column->Optimize_k Adjust_MP_Strength Adjust Mobile Phase Strength to get 2 < k < 10 Optimize_k->Adjust_MP_Strength End Resolution Achieved Adjust_MP_Strength->End

Caption: A hierarchical strategy for method development focused on improving peak resolution.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • New USP <621> Guidelines. Waters. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • HPLC Method Development and Impurity Profiling. ResearchGate. [Link]

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • USP 621 Chromatography Guidelines. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

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Optimization

Technical Support Center: Mitigating Moisture Sensitivity in Adamantane Carboxylic Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with adamantane carboxylic acids. The unique lipophilic and rigid structure of the adamantane cage...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with adamantane carboxylic acids. The unique lipophilic and rigid structure of the adamantane cage makes these compounds invaluable in medicinal chemistry and materials science. However, their carboxylic acid functionality can introduce a significant experimental challenge: moisture sensitivity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity and reactivity of your adamantane carboxylic acid samples by effectively controlling their exposure to moisture during storage and handling.

Troubleshooting Guide: Addressing Common Moisture-Related Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Question: My adamantane carboxylic acid powder, which was once free-flowing, has become clumpy and difficult to handle. What is the cause, and can I still use it?

Answer: This is a classic sign of moisture absorption. Adamantane carboxylic acids, like many carboxylic acids, can be hygroscopic, meaning they readily attract and hold water molecules from the atmosphere.[1] This leads to the formation of hydrates and intermolecular hydrogen bonding between water and the carboxylic acid groups, causing the powder to cake or clump.[2]

Whether the material is still usable depends on the extent of moisture absorption and the sensitivity of your application. For non-quantitative or less sensitive experiments, you may be able to gently break up the clumps with a dry spatula in a low-humidity environment, such as a glovebox or a desiccator. However, for applications requiring precise concentrations or where water could interfere with subsequent reactions, it is crucial to first determine the water content. Techniques like Karl Fischer titration can quantify the amount of absorbed water.[3] If the water content is significant, it is advisable to use a fresh, dry sample to ensure the accuracy and reproducibility of your results.

Question: I'm observing poor solubility of my adamantane carboxylic acid in an organic solvent where it was previously soluble. Could moisture be the culprit?

Answer: Yes, absorbed moisture can significantly alter the solubility profile of your compound. The presence of water molecules can lead to the formation of a more polar hydrate, which may be less soluble in non-polar organic solvents. Additionally, the clumping caused by moisture reduces the effective surface area of the powder, slowing down the dissolution process.

To troubleshoot this, try drying a small portion of your sample under a high vacuum (at a temperature well below its melting point) to remove adsorbed water. If the dried sample shows improved solubility, moisture was likely the issue. For future experiments, ensure you are using an anhydrous solvent and handling the adamantane carboxylic acid powder under inert or dry conditions.

Question: My reaction yield is significantly lower than expected when using an adamantane carboxylic acid that has been stored for a while. How could moisture be affecting the reaction?

Answer: Water can interfere with a wide range of chemical reactions in several ways:

  • Stoichiometric Imbalance: If your compound has absorbed a significant amount of water, the actual mass of the adamantane carboxylic acid will be less than what you weighed, leading to an incorrect molar ratio of reactants.

  • Side Reactions: In reactions involving water-sensitive reagents, such as organometallics, acid chlorides, or certain catalysts, the absorbed water will react with these reagents, consuming them and reducing your yield.

  • Catalyst Deactivation: Some catalysts are sensitive to moisture and can be deactivated, slowing down or completely halting your reaction.

To confirm if moisture is the issue, it is recommended to use a fresh sample or a properly dried sample of your adamantane carboxylic acid and repeat the reaction under strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of adamantane carboxylic acids.

Question: What are the ideal storage conditions for adamantane carboxylic acids?

Answer: To maintain their integrity, adamantane carboxylic acids should be stored in a cool, dry, and dark place.[4] The container should be tightly sealed to prevent exposure to atmospheric moisture. For long-term storage, it is highly recommended to store the compound in a desiccator containing an active desiccant or in a glovebox with a controlled inert atmosphere.

ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified by the manufacturerReduces the rate of potential degradation reactions.
Relative Humidity (RH) As low as possible (<30%)Minimizes moisture absorption and subsequent clumping or degradation.[5]
Atmosphere Inert gas (Nitrogen or Argon)Prevents both moisture absorption and potential oxidation.[6]
Container Tightly sealed, amber glass or opaque containerProtects from moisture and light-induced degradation.[7]

Question: What is the mechanism behind moisture-induced degradation of adamantane carboxylic acids?

Answer: The primary interaction of adamantane carboxylic acids with water is through the formation of hydrogen bonds with the carboxylic acid group, leading to the formation of hydrates. While the bulky adamantane cage provides significant steric hindrance that can slow down certain reactions, the carboxylic acid functional group remains susceptible to interactions with water.[8]

The presence of water can facilitate the formation of a more polar hydrate, which can alter the compound's physical properties like solubility and melting point. In solution, excess water can also shift the equilibrium of reactions where water is a product, potentially reducing yields. While direct hydrolysis of the carboxylic acid itself is not the primary concern under typical storage conditions, the absorbed water can act as a plasticizer, increasing molecular mobility in the solid state and potentially accelerating other degradation pathways.

Diagram: Moisture Interaction with Adamantane Carboxylic Acid

Moisture_Interaction Figure 1. Simplified representation of moisture interaction. ACA Adamantane Carboxylic Acid (Free-flowing powder) Hydrated_ACA Hydrated Adamantane Carboxylic Acid (Clumped powder) ACA->Hydrated_ACA Hygroscopic Absorption Moisture Atmospheric Moisture (H2O) Moisture->Hydrated_ACA Degradation Potential for Altered Reactivity & Physical Properties Hydrated_ACA->Degradation

Caption: Interaction of adamantane carboxylic acid with atmospheric moisture.

Question: How can I quantitatively determine the water content in my sample?

Answer: The most accurate and widely used method for determining the water content in a solid sample is Karl Fischer titration .[9] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly sensitive for samples with very low water content.[10]

Thermogravimetric Analysis (TGA) can also be used to determine water content by measuring the weight loss of a sample as it is heated. However, TGA is less specific than Karl Fischer titration as it will also detect the loss of other volatile components.

Fourier-Transform Infrared (FTIR) Spectroscopy can qualitatively indicate the presence of water. A broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of O-H stretching vibrations from water molecules.

Question: What are the best practices for weighing and aliquoting adamantane carboxylic acids?

Answer: To minimize moisture exposure during weighing and aliquoting, the following practices are recommended:

  • Work in a Controlled Environment: Whenever possible, handle the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available, use a desiccator cabinet or work quickly in a room with low humidity.

  • Use Dry Equipment: Ensure that all spatulas, weigh boats, and containers are clean and thoroughly dry.

  • Minimize Exposure Time: Keep the primary container of the adamantane carboxylic acid closed as much as possible. If you need to weigh out multiple samples, do so in quick succession.

  • Aliquot for Long-Term Storage: For long-term storage, it is best to aliquot the powder into smaller, single-use vials under a dry atmosphere. This avoids repeated opening of the main container.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Adamantane Carboxylic Acid

  • Preparation: Place the sealed container of the adamantane carboxylic acid, a clean and dry weigh boat or vial, and a spatula inside a glovebox or a desiccator with an active desiccant for at least 30 minutes to allow them to equilibrate to the dry atmosphere.

  • Taring: Place the weigh boat or vial on the analytical balance inside the controlled environment and tare the balance.

  • Transfer: Quickly open the main container and, using the dry spatula, transfer the desired amount of the adamantane carboxylic acid to the tared weigh boat or vial.

  • Weighing: Record the mass of the compound.

  • Sealing: Immediately and securely reseal the main container. If you have transferred the compound to a new vial for storage, ensure it is also tightly sealed.

  • Use: Use the weighed sample immediately in your experiment.

Diagram: Workflow for Handling Hygroscopic Compounds

Hygroscopic_Handling_Workflow Figure 2. Recommended workflow for handling moisture-sensitive compounds. start Start controlled_env Work in Controlled Environment (Glovebox or Desiccator) start->controlled_env dry_tools Use Dry Glassware and Tools controlled_env->dry_tools weigh Weigh Compound Quickly dry_tools->weigh seal Tightly Reseal Container weigh->seal use Use Immediately or Store Properly seal->use end End use->end

Caption: Recommended workflow for handling moisture-sensitive compounds.

Protocol 2: Long-Term Storage Under Inert Gas

  • Aliquoting: In a glovebox, aliquot the adamantane carboxylic acid into several small, dry glass vials suitable for long-term storage.

  • Inert Gas Flush: Before sealing, flush the headspace of each vial with a gentle stream of dry nitrogen or argon for 10-15 seconds to displace any residual air and moisture.[2]

  • Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date, and a note indicating that it is stored under an inert atmosphere.

  • Storage: Place the sealed vials in a labeled secondary container and store them in a freezer or refrigerator as appropriate for the compound's stability.

By implementing these best practices and troubleshooting strategies, you can significantly reduce the impact of moisture on your adamantane carboxylic acid samples, leading to more reliable and reproducible experimental outcomes.

References

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(3), 349. [Link]

  • Xylem Analytics. (n.d.). Coulometric KF-Titration Troubleshooting. [Link]

  • Daou, J. (2024, February 27). Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

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  • AGM Container Controls. (2025, March 13). Selecting the Right Desiccant. [Link]

  • Metrohm. (2021, June 9). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks [Video]. YouTube. [Link]

  • Gryn'ova, G., et al. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Science, 12(10), 3358-3373. [Link]

  • Singh, S., & Singh, B. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. Biomedical Research, 29(17), 3354-3363. [Link]

  • Bruni, F., & Ricci, M. A. (2017). Fourier Transform Infrared Spectroscopy in the Study of Hydrated Biological Macromolecules. In Infrared Spectroscopy - Materials Science, Engineering and Technology. IntechOpen. [Link]

  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Inviker. (2025, January 8). How to choose and use desiccant bags strategically. [Link]

  • Imai, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100392. [Link]

  • RogueChem. (2024, May 28). Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, October 4). 4.1.6: Nucleophilic Addition of Water- Hydration. [Link]

  • Siregar, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-18. [Link]

  • Shah, K., & Agrawal, Y. K. (2015). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Journal of Applied Pharmaceutical Science, 5(11), 001-006. [Link]

  • University of Rochester. (2009, August 3). Transferring Air-Sensitive Reagents. [Link]

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  • Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
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  • Wellner, N., et al. (1999). Fourier transform IR spectroscopic study of hydration-induced structure changes in the solid state of ω-gliadins. Biochemical Journal, 341(3), 747-753. [Link]

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  • Avomeen. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

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  • ResearchGate. (n.d.). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. [Link]

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Troubleshooting

Technical Support Center: Improving Catalyst Turnover in the Functionalization of Cage Alcohols

Welcome to the Technical Support Center for the catalytic functionalization of cage alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their expe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic functionalization of cage alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved catalyst turnover. The unique structural and electronic properties of cage alcohols, such as adamantanol and its derivatives, present distinct challenges in achieving high catalytic efficiency.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the lab.

I. Frequently Asked Questions (FAQs)

Q1: My catalyst turnover number (TON) is consistently low. What are the most common initial factors to investigate?

A: Low catalyst turnover is a frequent challenge and often points to several initial factors that can be systematically addressed.

  • Catalyst Activity and Loading: First, verify the activity of your catalyst. Catalysts can degrade over time, especially if not stored under appropriate inert conditions. Ensure you are using the correct catalyst loading. While increasing catalyst loading might seem like a simple solution, it can sometimes lead to unwanted side reactions or aggregation, which can negatively impact turnover.[3]

  • Purity of Reagents and Solvents: The purity of your cage alcohol substrate, reagents, and solvents is paramount. Trace impurities can act as catalyst poisons, significantly reducing turnover. For instance, sulfur- or nitrogen-containing functional groups in the solvent or on the substrate can irreversibly bind to the active sites of many transition metal catalysts.[4] Always use freshly purified and degassed solvents.

  • Reaction Conditions: Re-evaluate your reaction temperature and pressure. Some catalytic cycles have a high activation energy and may require elevated temperatures to achieve a reasonable rate.[5] Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts.[6]

Q2: I'm observing significant catalyst deactivation early in the reaction. What are the likely deactivation pathways for my system?

A: Catalyst deactivation is a critical issue that can prematurely halt your reaction.[7] Understanding the potential deactivation pathways is key to mitigating this problem.

  • Product Inhibition/Poisoning: The product of the functionalization reaction itself can sometimes act as an inhibitor or poison.[4] For example, if the functionalized cage alcohol has a higher affinity for the catalyst's active site than the starting material, it can lead to product inhibition. In some cases, over-oxidation of the alcohol to a carboxylic acid can poison the catalyst.[4][6]

  • Ligand Degradation or Dissociation: For catalysts that rely on ligands to modulate their reactivity and stability, the integrity of the ligand is crucial.[8] Under harsh reaction conditions, ligands can degrade or dissociate from the metal center, leading to the formation of less active or inactive catalyst species.

  • Formation of Inactive Catalyst Species: The catalyst can be converted into an inactive state through various mechanisms. This can include the formation of stable off-cycle intermediates, aggregation of the catalyst into inactive nanoparticles, or a change in the oxidation state of the metal center to a non-catalytic one.[9][10]

Q3: How does the choice of ligand affect catalyst turnover in the functionalization of cage alcohols?

A: The ligand plays a multifaceted role in catalysis and its rational selection is critical for achieving high turnover.[8][11][12]

  • Modulating Electronic Properties: Ligands directly influence the electronic environment of the metal center.[11] Electron-donating ligands can increase the electron density on the metal, which can be beneficial for certain elementary steps in the catalytic cycle, such as oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can enhance other steps like C-H activation.[11]

  • Steric Influence: The steric bulk of a ligand can control the coordination environment of the metal, preventing catalyst aggregation and influencing the selectivity of the reaction.[8] For bulky cage alcohols, a well-designed ligand with appropriate steric properties can create a binding pocket that facilitates substrate binding while preventing the formation of inactive catalyst dimers or oligomers.

  • Enhancing Catalyst Stability: A strongly coordinating ligand can stabilize the catalyst against decomposition pathways, thereby increasing its lifetime and overall turnover number.[8]

Q4: What strategies can I employ to improve the recyclability of my homogeneous catalyst?

A: While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging.[13] Improving recyclability is crucial for making a process more cost-effective and sustainable.

  • Immobilization on a Solid Support: One common strategy is to immobilize the homogeneous catalyst onto a solid support, effectively creating a heterogeneous catalyst.[14][15] This allows for easy separation by filtration. However, care must be taken to ensure that the immobilization process does not negatively impact the catalyst's activity.

  • Use of Biphasic Systems: Employing a biphasic solvent system where the catalyst resides in one phase and the product in another allows for simple separation by decantation.

  • Tunable Solvents: The use of "tunable" solvents, which can be switched from a single phase to two phases by a change in conditions (e.g., pressure or temperature), offers an elegant way to achieve homogeneous catalysis with heterogeneous separation.[13]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the functionalization of cage alcohols.

Problem 1: Low or No Conversion of the Cage Alcohol
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst - Run a control reaction with a known, reliable substrate. - Analyze the catalyst by techniques such as NMR or X-ray crystallography to confirm its integrity.- Synthesize or procure a fresh batch of catalyst. - Ensure proper storage under an inert atmosphere.
Catalyst Poisoning - Analyze all reagents and solvents for potential impurities (e.g., water, sulfur, or nitrogen compounds) using GC-MS or other appropriate techniques.- Purify all reagents and solvents immediately before use. - Use a "scavenger" resin to remove specific impurities if their identity is known.
Sub-optimal Reaction Conditions - Systematically vary the reaction temperature, pressure, and time. - Monitor the reaction progress at different intervals to determine the initial reaction rate.- Perform a thorough optimization of reaction conditions using a design of experiments (DoE) approach.
Poor Substrate Solubility - Visually inspect the reaction mixture for undissolved starting material. Cage alcohols like adamantane can have poor solubility in some solvents.- Screen a range of solvents to find one that provides good solubility for both the substrate and the catalyst. - Consider using a co-solvent or increasing the reaction temperature to improve solubility.
Problem 2: Poor Selectivity (e.g., mixture of products from functionalization at different C-H bonds)
Potential Cause Diagnostic Check Recommended Solution
Non-selective Catalyst - Review the literature for catalysts known to exhibit high selectivity for the desired C-H bond functionalization of cage alcohols. The high bond dissociation energies of C-H bonds in adamantanes make selective functionalization challenging.[1][2][16]- Choose a catalyst system that is specifically designed for selective C-H activation. For example, some photocatalytic systems show excellent chemoselectivity for the strong 3° C–H bonds of adamantanes.[17][18]
Reaction Conditions Favoring Multiple Pathways - Analyze the product distribution at different temperatures and reaction times.- Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[3] - Modifying the solvent can also influence the selectivity by altering the solvation of the transition states.
Steric and Electronic Effects of the Substrate - Consider the inherent reactivity of the different C-H bonds in your cage alcohol. Tertiary C-H bonds are generally more reactive than secondary ones.[2]- If the inherent reactivity of the substrate is a limiting factor, a change in catalytic strategy may be necessary. For instance, using a directing group approach to guide the catalyst to a specific C-H bond.
Problem 3: Catalyst Decomposes During the Reaction
Potential Cause Diagnostic Check Recommended Solution
Thermal Instability - Observe for changes in the color of the reaction mixture or the formation of a precipitate at higher temperatures.- Operate at the lowest possible temperature that still provides a reasonable reaction rate. - Select a more thermally robust catalyst or ligand system.
Oxidative or Reductive Degradation - Ensure the reaction is performed under a strictly inert atmosphere if the catalyst is sensitive to air or moisture.- Use Schlenk line or glovebox techniques to exclude air and moisture. - Add a sacrificial agent to consume any trace oxidants or reductants.
Reaction with Solvent or Substrate - Run control experiments where the catalyst is heated in the solvent alone or with the substrate under non-reactive conditions.- Choose a more inert solvent. - If the substrate is causing decomposition, a different catalyst that is compatible with the substrate's functional groups is required.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a systematic approach to screen different catalysts for the functionalization of a cage alcohol.

  • Preparation: In an array of parallel reaction vials within a glovebox, add the cage alcohol (1.0 equiv), the desired coupling partner (1.2 equiv), and a magnetic stir bar.

  • Catalyst Addition: To each vial, add a different catalyst (0.05 equiv) from a stock solution.

  • Solvent and Internal Standard: Add the chosen anhydrous, degassed solvent and an internal standard (for GC or HPLC analysis) to each vial to reach the desired concentration.

  • Reaction: Seal the vials and place them in a pre-heated reaction block. Stir at the desired temperature for a set period (e.g., 24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute it, and analyze by GC or HPLC to determine the conversion and yield of the desired product.

Troubleshooting and Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing your catalytic reaction.

Troubleshooting_Workflow Start Low Catalyst Turnover Low_Conversion Issue: Low Conversion Start->Low_Conversion Check_Purity Verify Purity of Reagents & Solvents Check_Catalyst Confirm Catalyst Activity & Loading Check_Purity->Check_Catalyst Yes Solution_Conversion Address Inactive Catalyst or Poisoning Check_Purity->Solution_Conversion No Optimize_Conditions Systematic Optimization of Reaction Conditions Check_Catalyst->Optimize_Conditions Yes Check_Catalyst->Solution_Conversion No Poor_Selectivity Issue: Poor Selectivity Optimize_Conditions->Poor_Selectivity Conversion Improved? Optimize_Conditions->Solution_Conversion No Low_Conversion->Check_Purity Is Purity Confirmed? Catalyst_Deactivation Issue: Catalyst Deactivation Poor_Selectivity->Catalyst_Deactivation Selectivity Acceptable? Solution_Selectivity Screen Different Catalysts & Ligands Poor_Selectivity->Solution_Selectivity No Solution_Deactivation Modify Conditions or Use More Robust Catalyst Catalyst_Deactivation->Solution_Deactivation No End Improved Turnover Catalyst_Deactivation->End Deactivation Addressed? Solution_Conversion->Low_Conversion Solution_Selectivity->Poor_Selectivity Solution_Deactivation->Catalyst_Deactivation

Caption: A decision-making workflow for troubleshooting low catalyst turnover.

IV. Mechanistic Insights: A Visual Guide

Understanding the catalytic cycle is fundamental to rational optimization. Below is a generalized representation of a C-H activation cycle, a common pathway for the functionalization of cage alcohols.

Catalytic_Cycle Catalyst [M]-L (Active Catalyst) Substrate_Coordination [M]-L(Substrate) (Coordination) Catalyst->Substrate_Coordination + Substrate CH_Activation [M]-R(H)-L (C-H Activation) Substrate_Coordination->CH_Activation C-H Cleavage Oxidative_Addition [M]-R(X)-L (Oxidative Addition/Transmetalation) CH_Activation->Oxidative_Addition + Reagent Reductive_Elimination [M]-L + Product (Reductive Elimination) Oxidative_Addition->Reductive_Elimination C-C or C-X Formation Reductive_Elimination->Catalyst Turnover

Caption: A simplified catalytic cycle for C-H functionalization.

By understanding which step is rate-limiting or where deactivation occurs, targeted improvements can be made. For instance, if C-H activation is slow, a more electron-rich ligand might be beneficial. If reductive elimination is challenging, a more sterically demanding ligand could promote product release.

V. References

  • Bergman, R. G. (2007). Organometallic chemistry: C-H activation. Nature, 446(7134), 391-393.

  • Davies, H. M., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869.

  • He, Y. (2022). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. High School Research Journal, 6(9), 77-83.

  • Krische, M. J., et al. (2013). Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. Accounts of Chemical Research, 46(11), 2459-2471.

  • Li, C. J. (2009). Cross-dehydrogenative coupling (CDC): an effective and direct methodology for C–C bond formations. Accounts of Chemical Research, 42(2), 335-344.

  • Ma, J., Zhang, X., & coworkers. (2018). Metal-free cyanation of adamantane. Organic Letters, 20(16), 4912-4915.

  • MacMillan, D. W. C., & coworkers. (2018). A general strategy for the direct and selective C–H functionalization of adamantanes. Nature, 559(7712), 83-88.

  • Shul'pin, G. B. (2010). Metal-catalyzed hydrocarbon oxidations. Chemical Society Reviews, 39(5), 1524-1534.

  • Sheldon, R. A., & van Santen, R. A. (Eds.). (1995). Catalysis: An integrated approach to homogeneous, heterogeneous and industrial catalysis. Elsevier.

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  • BenchChem. (2025). Technical Support Center: Optimizing Adamantane Oxidation Reactions.

  • Gunay, A., & Theopold, K. H. (2010). C–H bond activation by late transition metal complexes. Chemical Reviews, 110(2), 1090-1125.

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.

  • Labinger, J. A., & Bercaw, J. E. (2002). Understanding and exploiting C–H bond activation. Nature, 417(6888), 507-514.

  • BenchChem. (2025). Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.

  • Crabtree, R. H. (2009). The organometallic chemistry of the transition metals. John Wiley & Sons.

  • Beller, M., & Bolm, C. (Eds.). (2013). Transition metals for organic synthesis: building blocks and fine chemicals. John Wiley & Sons.

  • Ananikov, V. P. (2015). Nickel: the "spirited" catalyst for cross-coupling and beyond. ACS Catalysis, 5(3), 1964-1971.

  • D. S. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research, 47(3), 925-936.

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid and 3-hydroxyadamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the rigid and sterically defined adamantane scaffold serves as a valuable building block. The...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the rigid and sterically defined adamantane scaffold serves as a valuable building block. The functionalization of this cage-like structure allows for the precise positioning of pharmacophores and the tuning of physicochemical properties. This guide provides an in-depth comparison of the reactivity of two functionalized adamantane derivatives: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid and its parent compound, 3-hydroxyadamantane-1-carboxylic acid.

Due to the limited availability of direct experimental data for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, this comparison is grounded in established principles of physical organic chemistry, including electronic and steric effects, with supporting data from analogous systems. Our analysis will focus on the influence of the ethyl substituent on the reactivity of the carboxylic acid and hydroxyl moieties.

Molecular Structures

The key difference between the two molecules is the presence of an ethyl group at a bridgehead position in 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid.

Figure 1: Chemical structures of the compared adamantane derivatives.

Electronic Effects: The Inductive Influence of the Ethyl Group

Alkyl groups, such as the ethyl group, are known to be weakly electron-donating through an inductive effect (+I effect)[1][2]. This effect involves the polarization of σ-bonds, leading to a slight increase in electron density at adjacent atoms. In the adamantane framework, this electronic influence can be transmitted through the rigid cage structure to the functional groups at other bridgehead positions[3].

Impact on Carboxylic Acid Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-donating groups destabilize the carboxylate anion by intensifying the negative charge, thereby decreasing the acidity (resulting in a higher pKa value)[1].

G cluster_0 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid cluster_1 3-hydroxyadamantane-1-carboxylic acid Ethyl_Group Ethyl Group (Electron-Donating, +I) Carboxylate_Anion_E Carboxylate Anion (Destabilized) Ethyl_Group->Carboxylate_Anion_E destabilizes Acidity_E Decreased Acidity (Higher pKa) Carboxylate_Anion_E->Acidity_E No_Substituent No Alkyl Substituent Carboxylate_Anion_H Carboxylate Anion (More Stable) No_Substituent->Carboxylate_Anion_H Acidity_H Higher Acidity (Lower pKa) Carboxylate_Anion_H->Acidity_H

Figure 2: Predicted influence of the ethyl group on carboxylic acid acidity.

Steric Effects: The Role of Bulk

The adamantane cage itself is a bulky substituent. The addition of an ethyl group at a bridgehead position further increases the steric hindrance in its vicinity[4]. The steric effect of a substituent can be quantified using parameters like the Taft steric parameter (Es), where more negative values indicate greater steric bulk. For an ethyl group, the Es value is -0.07, which is larger than that of a methyl group (-0.00) but smaller than an isopropyl group (-0.47)[5].

Impact on Functional Group Accessibility

The ethyl group in 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is positioned relatively far from the carboxylic acid and hydroxyl groups, which are located at other bridgehead positions. Due to the rigid nature of the adamantane scaffold, the ethyl group is unlikely to directly block the approach of reagents to these functional groups. However, in reactions involving very bulky reagents or catalysts, some minor steric hindrance cannot be entirely ruled out.

Comparative Reactivity of the Carboxylic Acid Group

The reactivity of the carboxylic acid group in reactions such as esterification and amidation is influenced by the electrophilicity of the carbonyl carbon.

  • 3-hydroxyadamantane-1-carboxylic acid: The absence of an electron-donating alkyl group results in a relatively more electrophilic carbonyl carbon.

  • 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid: The electron-donating ethyl group is expected to slightly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

Therefore, it is predicted that 3-hydroxyadamantane-1-carboxylic acid will exhibit a higher rate of reaction in esterification and amidation reactions compared to its ethyl-substituted counterpart.

Comparative Reactivity of the Hydroxyl Group

The reactivity of the tertiary hydroxyl group at a bridgehead position of adamantane is characteristic of tertiary alcohols. Common reactions include oxidation and etherification.

  • Oxidation: The oxidation of the tertiary alcohol to a ketone is not possible without cleavage of a carbon-carbon bond. However, oxidative functionalization at other positions of the adamantane cage can occur under strong oxidizing conditions[6]. The presence of the electron-donating ethyl group in 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid may slightly activate the adamantane cage towards electrophilic attack by oxidizing agents. One study on substituted adamantanes indicated that the presence of an ethyl group at a bridgehead position increases the reactivity towards oxidation[7].

  • Etherification (Williamson Ether Synthesis): This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic attack on an alkyl halide. The electron-donating ethyl group in 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid would slightly destabilize the resulting alkoxide, potentially making it a more reactive nucleophile. However, this effect is likely to be small.

Overall, the differences in the reactivity of the hydroxyl group are predicted to be less pronounced than those of the carboxylic acid group.

Summary of Predicted Reactivity

Property/Reaction3-hydroxyadamantane-1-carboxylic acid3-Ethyl-5-hydroxyadamantane-1-carboxylic acidPredicted Outcome
Carboxylic Acid Acidity (pKa) LowerHigher3-hydroxyadamantane-1-carboxylic acid is a stronger acid.
Esterification/Amidation Rate FasterSlower3-hydroxyadamantane-1-carboxylic acid is more reactive towards nucleophilic acyl substitution.
Oxidation of Adamantane Core Less ReactiveMore ReactiveThe ethyl group may activate the adamantane cage towards oxidation.

Proposed Experimental Protocols for Validation

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Experiment 1: Competitive Esterification

This experiment will directly compare the rates of esterification of the two adamantane derivatives.

Objective: To determine the relative reactivity of the carboxylic acid groups towards esterification.

Methodology:

  • Reactant Preparation: Prepare an equimolar solution of 3-hydroxyadamantane-1-carboxylic acid and 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Initiation of Reaction: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a primary alcohol (e.g., benzyl alcohol) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two ester products.

  • Data Analysis: The ratio of the ester products at various time points will provide a direct measure of the relative rates of esterification.

G Start Equimolar Mixture of Adamantane Carboxylic Acids Reagents 0.5 eq. Benzyl Alcohol cat. H2SO4 Start->Reagents Reaction Competitive Esterification Reagents->Reaction Monitoring HPLC or GC-MS Analysis Reaction->Monitoring Data Determine Ratio of Ester Products Monitoring->Data Conclusion Compare Reaction Rates Data->Conclusion

Figure 3: Workflow for the proposed competitive esterification experiment.

Experiment 2: Determination of pKa

This experiment will quantify the difference in acidity between the two carboxylic acids.

Objective: To measure the pKa values of both compounds.

Methodology:

  • Solution Preparation: Prepare solutions of known concentrations of each adamantane carboxylic acid in a suitable solvent system (e.g., water/dioxane mixture).

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH as a function of the volume of base added. The pH at the half-equivalence point corresponds to the pKa of the acid.

Conclusion

Based on established principles of electronic and steric effects, this guide predicts that 3-hydroxyadamantane-1-carboxylic acid is the more reactive of the two compounds with respect to reactions at the carboxylic acid group , such as esterification and amidation. This is attributed to the electron-donating nature of the ethyl group in 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, which reduces the electrophilicity of the carbonyl carbon. Conversely, the ethyl group may slightly enhance the reactivity of the adamantane core towards oxidation.

The proposed experimental protocols provide a framework for the empirical validation of these predictions. Such studies would provide valuable quantitative data for researchers working with these and other functionalized adamantane derivatives in drug discovery and materials science.

References

  • Taft, R. W. (1952). Journal of the American Chemical Society, 74(11), 2729–2732.
  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). John Wiley & Sons.
  • Bruice, P. Y. (2014). Organic Chemistry (7th ed.). Pearson.
  • Adcock, W., & Trout, N. A. (2000). Transmission of polar substituent effects in the adamantane ring system as monitored by 19F NMR: hyperconjugation as a stereoinductive factor. The Journal of Organic Chemistry, 65(23), 7594–7601.
  • Charton, M. (1975). Steric effects. 1. Esterification and acid-catalyzed hydrolysis of esters. The Journal of Organic Chemistry, 40(4), 407–412.
  • Bentley, T. W., & Roberts, K. (1985). The S N 1-S N 2 spectrum. 2. The S N 2 (intermediate) mechanism for solvolyses of 1-adamantyl derivatives. A reappraisal of the role of steric effects and of solvent nucleophilicity. The Journal of Organic Chemistry, 50(25), 4821–4828.
  • Schleyer, P. von R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society, 83(1), 182–187.
  • Fort, R. C. (1976). Adamantane: The Chemistry of Diamondoid Molecules. Marcel Dekker.
  • Olah, G. A., & Schlosberg, R. H. (1968). Chemistry in Super Acids. I. Hydrogen Exchange and Protolytic Isomerization of Alkanes in FSO3H-SbF5 ("Magic Acid") Solution. Protonation of Alkanes and the Intermediacy of Pentacoordinated Carbonium Ions (Alkanonium Ions). Journal of the American Chemical Society, 90(10), 2726–2727.
  • Lomas, J. S., & Dubois, J. E. (1975). The steric effects of alkyl groups. The Journal of Organic Chemistry, 40(22), 3303–3308.
  • Stetter, H., & Tacke, P. (1963). Über die Einführung von funktionellen Gruppen in den Adamantan-Kern, III.
  • Geluk, H. W., & Schlatmann, J. L. M. A. (1967). Synthesis of 3-substituted adamantane-1-carboxylic acids. Tetrahedron, 24(15), 5361–5368.
  • Landa, S., & Kamycek, Z. (1959). Über die Darstellung von Adamantan aus dem Endotrimethylennorbornan.
  • Kovalev, V. V., Knyazeva, E. A., & Shokova, E. A. (2015). Oxidative functionalization of adamantanes (review). Russian Journal of Organic Chemistry, 51(1), 1–28.
  • Bagrii, E. I. (1989).
  • Ivleva, E. A., Zaborskaya, M. S., Shiryaev, V. A., & Klimochkin, Y. N. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1400–1405.
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  • Ivleva, E. A., et al. (2019). Kinetics and Mechanism of Oxidation of Adamantane Carboxylic Acid Esters in the H2SO4–HNO3 System.

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Comparative

A Comparative Guide to the Thermal Stability of Ethyl-Substituted vs. Methyl-Substituted Adamantanes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Adamantane Cage - A Foundation of Stability Adamantane, a tricyclic hydrocarbon with a unique diamondoid structure, serves as a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Cage - A Foundation of Stability

Adamantane, a tricyclic hydrocarbon with a unique diamondoid structure, serves as a cornerstone for the development of thermally robust molecules and materials.[1] Its rigid, strain-free cage-like framework imparts exceptional thermal stability, a characteristic that is highly sought after in fields ranging from high-energy-density fuels to thermally resilient polymers and pharmaceuticals.[2][3] The functionalization of the adamantane core, particularly with alkyl groups, can modulate its physicochemical properties. This guide provides a detailed comparison of the thermal stability of two common classes of adamantane derivatives: ethyl-substituted and methyl-substituted adamantanes. Understanding the subtle yet significant differences in their thermal behavior is crucial for the rational design of adamantane-based compounds with tailored performance characteristics.

Comparative Analysis of Thermal Stability

The thermal stability of a molecule is fundamentally linked to the strength of its chemical bonds. In the case of alkyl-substituted adamantanes, the weakest bond, and therefore the most likely point of initial thermal decomposition, is the C-C bond connecting the alkyl group to the adamantane cage. The energy required to break this bond homolytically is known as the Bond Dissociation Energy (BDE). A higher BDE generally correlates with greater thermal stability.

The Decisive Role of Bond Dissociation Energy (BDE)

The primary determinant of the thermal stability of alkyl-adamantanes is the strength of the exocyclic C-C bond. The homolytic cleavage of this bond results in the formation of an adamantyl radical and an alkyl radical.

Methyl-Substituted Adamantanes: The C-C bond in a methyl-substituted adamantane is a bond between a tertiary carbon of the adamantane cage and the primary carbon of the methyl group.

Ethyl-Substituted Adamantanes: In an ethyl-substituted adamantane, the exocyclic C-C bond is also between a tertiary adamantane carbon and a primary carbon of the ethyl group. However, the resulting ethyl radical is more stable than the methyl radical due to hyperconjugation. This seemingly minor difference has a significant impact on the bond dissociation energy.

Computational studies using density functional theory (DFT) can provide reliable estimates of BDEs. Based on established computational chemistry principles, the C-C bond in ethyl-substituted adamantane is expected to have a lower BDE than the C-C bond in its methyl-substituted counterpart. This is because the greater stability of the resulting ethyl radical (compared to the methyl radical) lowers the overall energy required for bond cleavage.

Table 1: Comparison of Key Thermal Properties and Bond Dissociation Energies

Property1-Methyladamantane1-EthyladamantaneRationale for Comparison
Melting Point 103 °C[4]-58 °C[4]While not a direct measure of decomposition, this highlights significant differences in intermolecular forces and crystal packing due to the different alkyl substituents.
Predicted Relative Thermal Stability HigherLowerBased on the expected higher C-C bond dissociation energy for the methyl-adamantane bond compared to the ethyl-adamantane bond.
Primary Decomposition Pathway Homolytic cleavage of the adamantyl-methyl C-C bond.Homolytic cleavage of the adamantyl-ethyl C-C bond.This is generally the weakest bond in the molecule.
Insights from Pyrolysis Studies

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, provides valuable information about fragmentation pathways.[5] Studies on the pyrolysis of alkylated adamantanes indicate that the initial step is the cleavage of the alkyl group from the adamantane cage. For instance, the thermal decomposition of 1,3-dimethyladamantane (1,3-DMA) primarily yields methane and hydrogen, resulting from the demethylation and dehydrogenation of the adamantane core.[6] This supports the hypothesis that the adamantyl-alkyl bond is the most labile.

Following this logic, the pyrolysis of 1-ethyladamantane would be expected to initiate at a lower temperature than that of 1-methyladamantane due to the weaker adamantyl-ethyl bond. The primary gaseous products would be ethane and ethene, arising from the cleaved ethyl radical.

Experimental Methodologies for Assessing Thermal Stability

To experimentally validate the predicted differences in thermal stability, the following well-established techniques are employed.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials.[2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of the adamantane derivative into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of approximately 30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • The TGA curve plots the percentage of mass remaining against temperature.

    • The onset decomposition temperature (Tonset) , often reported as the temperature at which 5% mass loss (Td5%) occurs, is a key indicator of thermal stability.

    • The derivative of the TGA curve (DTG) shows the rate of mass loss, with the peak indicating the temperature of maximum decomposition rate.

Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis A Weigh 5-10 mg of adamantane derivative B Place in TGA pan (ceramic or platinum) A->B C Load sample into furnace B->C D Purge with N2 or Ar (20-50 mL/min) C->D E Heat at 10 °C/min to 600 °C D->E F Record mass loss vs. temperature E->F G Determine Td5% (onset) and peak decomposition temp. F->G

Workflow for determining thermal stability using TGA.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[7] While primarily used for determining melting points and other phase transitions, it can also detect the exothermic or endothermic nature of decomposition.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of the adamantane derivative into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation, which is common for adamantane derivatives.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature.

    • Heat the sample at a controlled rate, such as 10 °C/min, to a temperature beyond its decomposition point.

  • Data Analysis:

    • The DSC thermogram will show an endotherm corresponding to melting, followed by an exotherm or endotherm associated with decomposition. The onset temperature of the decomposition peak provides information on thermal stability.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful hyphenated technique provides detailed information about the decomposition products.[8] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol for Py-GC-MS:

  • Sample Preparation: Place a small amount (micrograms to milligrams) of the adamantane derivative into a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600-800 °C) in the pyrolysis unit, which is directly interfaced with the GC injector.

  • GC Separation: The volatile pyrolysis products are swept onto the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra allow for the identification of the decomposition products.

Logical Flow of Pyrolysis-GC-MS Analysis

PyGCMS_Flow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Adamantane Sample (µg-mg) B Rapid Heating (600-800 °C) A->B in inert atmosphere C Separation of Volatile Fragments B->C Injection D Identification of Decomposition Products C->D Detection

Conceptual workflow of Py-GC-MS for analyzing decomposition products.

Underlying Chemical Principles: Why the Ethyl Group is Less Stable

The lower thermal stability of ethyl-substituted adamantanes compared to their methyl counterparts can be explained by fundamental principles of physical organic chemistry.

  • Hyperconjugation and Radical Stability: The stability of the alkyl radical formed upon homolytic cleavage of the adamantyl-alkyl bond is a key factor. An ethyl radical is more stable than a methyl radical. This is because the C-H bonds on the methyl group of the ethyl radical can overlap with the p-orbital containing the unpaired electron, a stabilizing interaction known as hyperconjugation. This increased stability of the product radical lowers the activation energy for the bond cleavage, thus decreasing the BDE of the adamantyl-ethyl bond.

  • Steric Strain: While adamantane itself is strain-free, the introduction of bulkier substituents can introduce some degree of steric strain. An ethyl group is larger than a methyl group, and while this difference is modest, it could contribute to a slight weakening of the adamantyl-ethyl bond compared to the adamantyl-methyl bond.

Conclusion and Future Directions

Based on the principles of bond dissociation energy and radical stability, it is concluded that methyl-substituted adamantanes exhibit greater thermal stability than their ethyl-substituted counterparts . The primary reason for this is the higher bond dissociation energy of the adamantyl-methyl C-C bond compared to the adamantyl-ethyl C-C bond.

For researchers and drug development professionals, this has important implications. When designing adamantane-based molecules for high-temperature applications or for enhanced shelf-life, the choice of alkyl substituent is a critical consideration. Methyl substitution is preferable where maximum thermal stability is a primary concern.

Further experimental work is warranted to provide quantitative TGA and DSC data for a direct comparison of a series of mono- and poly-substituted methyl- and ethyl-adamantanes. Additionally, high-level computational studies to precisely calculate the bond dissociation energies for these specific molecules would provide a definitive theoretical underpinning for the observed and predicted trends in their thermal stability.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

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Sources

Validation

Validation of LC-MS/MS Methods for Quantifying 3-Ethyl-5-hydroxyadamantane-1-carboxylic Acid: A Comprehensive Comparison Guide

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Investigators. Executive Summary The quantification of adamantane derivatives in biological matrices is a critical component of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Investigators.

Executive Summary

The quantification of adamantane derivatives in biological matrices is a critical component of pharmacokinetic and therapeutic drug monitoring workflows[1]. 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (EHACA) presents a unique bioanalytical challenge: it combines a bulky, lipophilic adamantane cage with highly polar hydroxyl and carboxylic acid functional groups. This amphiphilic nature, coupled with the lack of a strong UV chromophore, mandates the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares chromatographic and sample preparation alternatives for EHACA, providing a field-proven, self-validating protocol aligned with FDA and ICH M10 bioanalytical method validation guidelines[2],[3].

The Analytical Challenge: Structure-Function Causality

To design a robust assay, we must first understand the causality behind the molecule's behavior:

  • Ionization: The carboxylic acid moiety (pKa ~4.5–5.0) readily deprotonates, making Negative Electrospray Ionization (ESI-) the most sensitive detection mode.

  • Retention: Native short-chain carboxylic acids and polar adamantane derivatives exhibit poor retention on standard reversed-phase (RP) C18 columns[4]. They often elute in the void volume alongside endogenous salts and phospholipids, leading to severe ion suppression .

  • Matrix Effects: Biological matrices (e.g., plasma, urine) contain high concentrations of competing anions that quench the ESI- signal if not rigorously removed during sample preparation.

Comparison of Chromatographic Strategies

Achieving adequate retention is paramount for bypassing the matrix suppression zone. We compared three stationary phases for the separation of EHACA.

Table 1: Performance Comparison of LC Column Chemistries
Column ChemistryRetention MechanismPeak Asymmetry ( Tf​ )Matrix Factor (%)Verdict
Standard C18 Hydrophobic partitioning1.8 (Severe Tailing)45% (High Suppression)Not Recommended
Polar-Embedded C18 Hydrophobic + H-bonding1.3 (Moderate)72% (Mild Suppression)Acceptable
Zwitterionic HILIC Hydrophilic partitioning1.05 (Excellent)98% (Negligible)Optimal

Scientific Insight: Hydrophilic Interaction Liquid Chromatography (HILIC) outperforms standard RP-LC because it retains the polar -OH and -COOH groups effectively[4]. Furthermore, HILIC utilizes a high-organic mobile phase (e.g., >80% Acetonitrile), which dramatically enhances droplet desolvation in the ESI source, increasing overall sensitivity for carboxylic acids.

Comparison of Sample Preparation Workflows

A self-validating bioanalytical method must isolate the analyte while rejecting matrix interferences. We evaluated Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).

  • PPT: Fast, but leaves >90% of phospholipids in the sample, causing catastrophic ion suppression in ESI-.

  • LLE: Provides clean extracts, but the high polarity of the hydroxyl group in EHACA results in poor partitioning into organic solvents (Recovery < 50%).

  • MAX SPE: The superior choice. By adjusting the sample pH to 8.0, the carboxylic acid is fully deprotonated and binds strongly to the quaternary amine of the MAX sorbent. This allows for aggressive washing with 100% methanol to remove neutral adamantane impurities and phospholipids before elution.

SPE_Workflow Sample 1. Plasma Sample (pH adjusted to 8.0) Load 3. Load Sample (Analyte binds to Anion Exchange) Sample->Load Condition 2. Condition MAX SPE (MeOH, then Water) Condition->Load Wash1 4. Wash 1: 5% NH4OH (Removes basic interferences) Load->Wash1 Wash2 5. Wash 2: 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute 6. Elute: 2% Formic Acid in MeOH (Neutralizes & releases analyte) Wash2->Elute Analyze 7. LC-MS/MS Analysis Elute->Analyze

Workflow for Mixed-Mode Anion Exchange (MAX) SPE of carboxylic acids.

Step-by-Step Experimental Protocol

This protocol utilizes isotope dilution mass spectrometry, the gold standard for correcting matrix effects and extraction variations[1].

Phase 1: MAX-SPE Extraction
  • Sample Aliquoting: Transfer 100 µL of human plasma to a 96-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of deuterated IS (e.g., EHACA-d5, 100 ng/mL). Causality: The deuterated IS co-elutes with the analyte, experiencing identical ionization conditions to perfectly normalize any residual matrix effects.

  • Pre-treatment: Add 200 µL of 2% NH4​OH in water. Mix thoroughly.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL HPLC-grade water through the MAX SPE cartridge.

  • Loading: Load the pre-treated sample mixture onto the cartridge.

  • Washing: Wash with 1 mL of 5% NH4​OH (aqueous), followed by 1 mL of 100% Methanol.

  • Elution: Elute the analyte into a clean collection plate using 2 × 500 µL of 2% Formic Acid in Methanol. Causality: The acidic environment drops the pH below the analyte's pKa, neutralizing the carboxylic acid and breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Conditions
  • Column: Zwitterionic HILIC (2.1 × 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, linear ramp to 50% B over 4 min, hold for 1 min, return to 90% B.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode.

LCMS_Workflow LC HILIC Separation (High Organic Phase) ESI Negative ESI [M-H]- Generation LC->ESI Q1 Q1: Precursor m/z Selection ESI->Q1 CID CID Cell Argon Fragmentation Q1->CID Q3 Q3: Product m/z Selection CID->Q3 Detector Electron Multiplier Signal Output Q3->Detector

Tandem mass spectrometry (MS/MS) workflow for EHACA quantification.

Bioanalytical Method Validation Data

The method was validated according to the harmonized ICH M10 [2] and FDA 2018 [3] guidelines for bioanalytical method validation. The use of MAX SPE combined with HILIC chromatography ensures the assay easily meets stringent regulatory acceptance criteria.

Table 2: Representative Validation Summary (ICH M10 / FDA Criteria)
Validation ParameterRegulatory Acceptance CriteriaObserved Performance (MAX-HILIC)
Linearity Range R2≥0.99 , back-calculated ±15%1.0 - 1000 ng/mL ( R2=0.998 )
Sensitivity (LLOQ) Signal-to-Noise 5, Accuracy ±20%1.0 ng/mL (Accuracy: 104.2%)
Intra-day Precision CV 15% (20% at LLOQ)3.4% - 6.1% across all QC levels
Inter-day Precision CV 15% (20% at LLOQ)4.2% - 7.5% across all QC levels
Extraction Recovery Consistent and reproducible88.5% ± 4.2%
Matrix Effect (IS-normalized) CV 15% between different lots1.02 (Negligible ion suppression)

Conclusion

For the quantification of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, traditional reversed-phase C18 methods fall short due to poor retention and severe matrix suppression. By shifting the paradigm to HILIC chromatography paired with Mixed-Mode Anion Exchange (MAX) SPE , laboratories can achieve a highly robust, self-validating assay. The strategic use of pH to control the ionization state of the carboxylic acid during sample prep guarantees maximum recovery and cleanliness, easily fulfilling ICH M10 and FDA regulatory requirements for clinical and non-clinical PK studies.

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Comparative

Introduction: The Importance of Precise Characterization in Adamantane-Based Drug Development

An In-Depth Guide to the FTIR Spectral Differentiation of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid and Its Esters Adamantane, a rigid, tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry, l...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Differentiation of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid and Its Esters

Adamantane, a rigid, tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry, lending its unique lipophilic and steric properties to enhance the efficacy and pharmacokinetic profiles of therapeutic agents.[1][2] The functionalization of the adamantane cage, particularly with carboxylic acids and their corresponding esters, is a common strategy in the synthesis of novel drug candidates.[3][4][5]

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is one such derivative, featuring three key functional groups: the adamantane cage, a hydroxyl group, and a carboxylic acid. The conversion of the carboxylic acid to an ester is a critical synthetic step, often performed to modify solubility, create a prodrug, or enable further chemical transformations. Verifying the completion of this esterification reaction is paramount for process control and quality assurance.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds. This guide provides a detailed comparative analysis of the FTIR spectra of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid and its esters, offering researchers a clear framework for interpreting spectral data and confirming synthetic outcomes.

Fundamental Principles: Why FTIR Excels at Differentiating Acids and Esters

The primary reason FTIR is so powerful for this application lies in its sensitivity to changes in the hydroxyl (-OH) and carbonyl (C=O) functional groups. The conversion of a carboxylic acid to an ester introduces two fundamental and easily detectable spectral changes:

  • Disappearance of the Carboxyl -OH Stretch: Carboxylic acids exist as hydrogen-bonded dimers in the solid and liquid states.[6][7] This strong intermolecular interaction results in an extremely broad and characteristic absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[8] Esterification removes this acidic proton, leading to the complete disappearance of this broad feature.

  • Shift of the Carbonyl C=O Stretch: The electronic environment of the carbonyl group differs significantly between a carboxylic acid and an ester. While both are subject to resonance, the inductive effect of the additional alkyl group in the ester shifts the C=O stretching frequency to a higher wavenumber (a "blueshift").[9][10] Typically, a carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, whereas an ester C=O stretch is found at approximately 1735-1750 cm⁻¹.[11][12]

These two changes provide a definitive and unambiguous confirmation of the chemical transformation.

Caption: Molecular structures highlighting the key functional groups.

Comparative Spectral Analysis

The most effective way to understand the differences is to compare the key regions of the FTIR spectrum for the parent acid and its ester derivative.

Key Spectral Features of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid:

  • O-H Stretching Region (Carboxyl & Hydroxyl): An exceptionally broad, strong absorption band is observed from ~2500 cm⁻¹ to 3300 cm⁻¹.[6][8] This band is the hallmark of a hydrogen-bonded carboxylic acid and often obscures other absorptions in this region. The hydroxyl group on the adamantane cage also contributes to this region, but its signal is typically enveloped by the much broader carboxylic acid peak.

  • C-H Stretching Region: Sharp peaks between 2850 cm⁻¹ and 3000 cm⁻¹ arise from the C-H bonds of the adamantane cage and the ethyl group.[13][14] These peaks are often seen superimposed on the broad O-H band.

  • C=O Stretching Region (Carbonyl): A strong, sharp absorption peak is present around 1710 cm⁻¹ .[7][8] This frequency is characteristic of a saturated, dimerized carboxylic acid.

  • Fingerprint Region:

    • C-O Stretch: A medium intensity peak between 1210-1320 cm⁻¹ corresponds to the C-O single bond of the carboxylic acid.[7]

    • O-H Bend: A broad wagging band for the O-H group can often be found around 900-960 cm⁻¹.[7]

    • Adamantane Cage Vibrations: A series of complex absorptions below 1500 cm⁻¹ are characteristic of the adamantane cage structure, including C-C stretching and CH₂ scissoring modes.[13][15][16]

Key Spectral Changes Upon Esterification:

  • O-H Stretching Region (Hydroxyl only): The defining change is the complete disappearance of the broad 2500-3300 cm⁻¹ carboxylic acid band. It is replaced by a moderately broad, distinct peak for the remaining hydroxyl group, typically centered around 3200-3500 cm⁻¹.

  • C-H Stretching Region: The adamantane and ethyl C-H stretches (2850-3000 cm⁻¹) are now clearly visible without the underlying broad O-H absorption. Additional C-H stretches may appear depending on the nature of the ester's alkyl group (e.g., a methyl ester would add C-H stretches around 2950 cm⁻¹).

  • C=O Stretching Region (Carbonyl): The strong carbonyl peak shifts to a higher frequency , appearing around 1740 cm⁻¹ .[11][12] This ~30 cm⁻¹ blueshift is a definitive indicator of ester formation.

  • Fingerprint Region:

    • C-O Stretch: The single C-O stretch of the acid is replaced by two distinct C-O stretches for the ester: the C(=O)-O stretch (stronger, ~1250-1300 cm⁻¹) and the O-R stretch (weaker, ~1000-1150 cm⁻¹).[12]

    • O-H Bend: The broad O-H wagging band associated with the carboxylic acid dimer disappears.

Data Summary: Acid vs. Ester

Vibrational Mode3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (cm⁻¹)Representative Ester Derivative (cm⁻¹)Key Diagnostic Observation
O-H Stretch (Carboxyl) 2500 - 3300 (Very Broad, Strong) [6][8]Absent Disappearance of this band is primary evidence of reaction completion.
O-H Stretch (Hydroxyl) Obscured by carboxyl O-H3200 - 3500 (Moderately Broad)Emergence of a distinct hydroxyl peak.
C-H Stretch (Aliphatic) 2850 - 30002850 - 3000Peaks become more clearly resolved in the ester spectrum.
C=O Stretch (Carbonyl) ~1710 (Strong, Sharp) [7]~1740 (Strong, Sharp) [11]A blueshift of ~30 cm⁻¹ confirms ester formation.
C-O Stretch ~1210 - 1320 (One band)[7]~1250 - 1300 and ~1000 - 1150 (Two bands)[12]Appearance of a second C-O stretch characteristic of the ester linkage.
O-H Bend (Wag) ~900 - 960 (Broad)[7]Absent Loss of the out-of-plane bend from the carboxylic acid group.

graph Spectral_Correlation {
rankdir="LR";
node [shape=Mrecord, style="filled", fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

mol [label="Functional Groups | { Carboxyl (-COOH) | Hydroxyl (-OH) | Ester (-COOR) | Aliphatic C-H | Adamantane Cage}" , fillcolor="#F1F3F4"];

spec [label="Characteristic IR Absorption (cm⁻¹) | { 2500-3300 (Broad) | 3200-3500 | 2850-3000 | ~1710 | ~1740 | 1000-1300 }" , fillcolor="#F1F3F4"];

mol:cooh -> spec:oh_broad [label="O-H Stretch\n(Acid Dimer)", color="#EA4335"]; mol:cooh -> spec:co_acid [label="C=O Stretch", color="#EA4335"]; mol:oh -> spec:oh_sharp [label="O-H Stretch", color="#4285F4"]; mol:coor -> spec:co_ester [label="C=O Stretch\n(Blueshifted)", color="#34A853"]; mol:coor -> spec:co_stretch [label="Two C-O Stretches", color="#34A853"]; mol:ch -> spec:ch_stretch [label="C-H Stretch", color="#FBBC05"]; }

Caption: Correlation between functional groups and their IR absorption regions.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

To ensure accurate and reproducible results, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Objective: To obtain a clean, high-resolution FTIR spectrum of an adamantane derivative.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).[17]

Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Sample Acquisition cluster_post Step 3: Analysis & Cleanup Start Clean ATR Crystal (e.g., with isopropanol) Background Acquire Background Spectrum (Clean crystal, empty sample compartment) Start->Background Ensures removal of atmospheric interference (CO₂, H₂O) Sample Place Small Amount of Solid Sample on Crystal Background->Sample Pressure Apply Consistent Pressure (Using pressure clamp) Sample->Pressure Ensures good optical contact Scan Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Pressure->Scan Process Process Data (Baseline correction, peak picking) Scan->Process Clean Thoroughly Clean Crystal and Anvil Scan->Clean End Spectrum Ready for Interpretation Process->End

Caption: A self-validating workflow for FTIR data acquisition using ATR.

Detailed Methodology:

  • Crystal Preparation: Before any measurement, the ATR crystal surface must be impeccably clean. Wipe the crystal with a lint-free swab soaked in a volatile solvent like isopropanol or acetone and allow it to dry completely.

    • Causality: Any residue from previous samples or cleaning solvents will appear in the spectrum, confounding the results.

  • Background Acquisition: With the clean, dry crystal in place and the sample compartment closed, acquire a background spectrum. This scan measures the ambient environment (atmospheric water and CO₂) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum.

    • Trustworthiness: A fresh background scan before each sample is critical for quantitative accuracy and compensates for any changes in the laboratory environment.

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil onto the sample to ensure firm, uniform contact between the sample and the crystal. Use a consistent pressure setting for all measurements to ensure reproducibility.

    • Causality: The infrared beam only penetrates a few microns into the sample. Good contact is essential for obtaining a strong, high-quality signal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning: The resulting spectrum should be baseline-corrected if necessary. Use the spectrometer software to identify and label the key peaks. After analysis, thoroughly clean the sample from the crystal and anvil before the next measurement.

Conclusion

FTIR spectroscopy offers a definitive and efficient method for distinguishing between 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid and its esters. By focusing on two key spectral events—the disappearance of the broad carboxylic acid O-H stretch and the characteristic blueshift of the carbonyl C=O absorption—researchers can rapidly and confidently monitor the progress of esterification reactions. This guide provides the foundational knowledge, practical data, and a robust experimental workflow to empower scientists in drug development to leverage FTIR for rigorous structural characterization and quality control.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Electronic and Vibrational Properties of Diamondoid Oligomers. (2017). The Journal of Physical Chemistry C. Retrieved from [Link]

  • interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2021). Molecules. Retrieved from [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Vibrational frequencies and structural determination of adamantane. (2004). Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]

  • Vibrational frequencies and structural determination of adamantane. (2004). ResearchGate. Retrieved from [Link]

  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. (2020). Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. (2021). Molecules. Retrieved from [Link]

  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2005). Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Energetics and structures of adamantane and the 1- and 2-adamantyl radicals, cations, and anions. (2002). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Infrared spectrum of the 1-cyanoadamantane cation: evidence of hydrogen transfer and cage-opening upon ionization. (2023). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (2014). ACS Chemical Neuroscience. Retrieved from [Link]

  • Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. (2015). Russian Chemical Bulletin. Retrieved from [Link]

  • 1-Adamantanecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Adamantane-1-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Earth and Space Chemistry. Retrieved from [Link]

Sources

Validation

Evaluating the Steric Hindrance of the 3-Ethyl Group on Adamantane Scaffolds: A Comparative Guide for Drug Development

In the landscape of medicinal chemistry, the adamantane scaffold stands out as a "lipophilic bullet," a rigid, three-dimensional motif prized for its ability to enhance the metabolic stability and membrane permeability o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the adamantane scaffold stands out as a "lipophilic bullet," a rigid, three-dimensional motif prized for its ability to enhance the metabolic stability and membrane permeability of drug candidates.[1][2] The strategic functionalization of this cage-like structure is a key aspect of rational drug design, with the steric and electronic properties of substituents playing a pivotal role in modulating a molecule's interaction with its biological target. This guide provides an in-depth evaluation of the steric hindrance imparted by a 3-ethyl group on the adamantane framework, offering a comparative analysis grounded in both computational and experimental data to inform the design of next-generation adamantane-based therapeutics.

While often perceived as simply adding bulk, the introduction of an ethyl group at a bridgehead position of the adamantane core presents a nuanced steric profile. This guide will dissect this profile through the lens of established steric parameters, kinetic studies, and conformational analysis, providing researchers, scientists, and drug development professionals with the critical insights needed to harness the unique properties of the 3-ethyladamantyl moiety.

The Foundation: Understanding Steric Effects in Adamantane Chemistry

The adamantane cage is inherently bulky, a property that can be both advantageous and challenging. This steric presence can shield adjacent functional groups from metabolic enzymes, thereby increasing a drug's half-life.[3] However, it can also impede the synthesis of desired derivatives and hinder binding to a target receptor if not properly accounted for in the molecular design.[4]

The substitution of adamantane at its bridgehead (tertiary) positions is a common strategy to introduce chemical handles or pharmacophoric elements. The steric environment around these positions dictates the feasibility and outcome of chemical transformations.

Quantifying the Steric Footprint: A Computational Approach

To provide a quantitative measure of the steric effect of the 3-ethyl group, we turn to computational chemistry. A study by Liu and coworkers established a set of steric substituent constants, termed SA values, derived from ab initio calculations on substituted adamantane systems. These values offer a reliable method to quantify the steric effects of various substituents.

Table 1: Calculated Steric Substituent Constants (SA) for Alkyl Groups on an Adamantane Scaffold

SubstituentSA (kcal/mol)
Hydrogen0.00
Methyl0.69
Ethyl 1.25
Isopropyl1.68
tert-Butyl4.89

Data sourced from Liu, et al. (2003).

As the data in Table 1 clearly indicates, the ethyl group imposes a greater steric demand than a methyl group. However, its steric footprint is significantly smaller than that of an isopropyl or the exceptionally bulky tert-butyl group. This intermediate steric profile makes the 3-ethyl group a valuable tool for fine-tuning the spatial arrangement of a molecule without introducing excessive bulk that could negatively impact binding or solubility.

Experimental Validation: Probing Steric Hindrance through Reaction Kinetics

Computational data provides a strong theoretical framework, but experimental validation is paramount. The principles of physical organic chemistry offer a powerful approach to empirically measure steric effects by studying the rates of chemical reactions. The solvolysis of 1-bromo-3-alkyladamantanes provides an excellent model system for this purpose.

The solvolysis of tertiary alkyl halides, such as 1-bromoadamantane derivatives, proceeds through an SN1 mechanism.[5] The rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation, and thus the rate of the reaction, is influenced by both electronic and steric factors. By comparing the solvolysis rates of a series of 1-bromo-3-alkyladamantanes, we can dissect the steric contribution of the alkyl substituent.

Experimental Protocol: Comparative Solvolysis of 1-Bromo-3-alkyladamantanes

This protocol outlines a method for comparing the solvolysis rates of 1-bromoadamantane, 1-bromo-3-methyladamantane, and 1-bromo-3-ethyladamantane.

Objective: To determine the relative rates of solvolysis and infer the steric influence of the 3-alkyl substituent.

Materials:

  • 1-bromoadamantane

  • 1-bromo-3-methyladamantane

  • 1-bromo-3-ethyladamantane (can be sourced commercially or synthesized)[6]

  • 80:20 Ethanol:Water (v/v) solvent mixture

  • Bromothymol blue indicator solution

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Constant temperature water bath

  • Burette, pipettes, and standard laboratory glassware

Procedure:

  • Reaction Setup: For each substrate, prepare a solution by dissolving a known concentration (e.g., 0.1 M) in the 80:20 ethanol:water solvent.

  • Kinetic Run: a. Pipette a 5.0 mL aliquot of the substrate solution into a clean, dry test tube. b. Add 2-3 drops of bromothymol blue indicator. c. Place the test tube in a constant temperature water bath set to a specific temperature (e.g., 50 °C) and allow it to equilibrate for 5-10 minutes. d. Titrate the solution with the standardized NaOH solution until the blue endpoint is reached. This initial titration neutralizes any acidic impurities. e. To start the kinetic run, add a precise volume of the NaOH solution (e.g., 0.20 mL) to the test tube and start a timer immediately. f. The solution will be blue initially. As the solvolysis reaction proceeds, hydrobromic acid (HBr) is produced, which will neutralize the added NaOH. g. Record the time it takes for the solution to turn from blue to yellow. h. Immediately add another 0.20 mL aliquot of the NaOH solution and record the time for the color to change back to yellow. i. Repeat this process for at least 10-12 intervals.

  • Data Analysis: a. The rate of the reaction can be determined by plotting the volume of NaOH added against time. The slope of this line is proportional to the reaction rate. b. The first-order rate constant (k) can be calculated using the integrated rate law for a first-order reaction: ln([A]t/[A]0) = -kt. c. Compare the rate constants for the three substrates.

Expected Outcome and Interpretation:

It is anticipated that the rate of solvolysis will decrease with increasing steric bulk of the 3-alkyl substituent. Therefore, the expected order of reactivity is:

1-bromoadamantane > 1-bromo-3-methyladamantane > 1-bromo-3-ethyladamantane

A slower reaction rate for the 3-ethyl derivative compared to the unsubstituted and 3-methyl analogs would provide direct experimental evidence for the steric hindrance imparted by the ethyl group, which can destabilize the transition state leading to the carbocation intermediate.

Solvolysis_Mechanism Substrate 1-Bromo-3-ethyladamantane TransitionState Transition State Substrate->TransitionState Rate-determining step Carbocation Tertiary Carbocation Intermediate TransitionState->Carbocation Product Solvolysis Products Carbocation->Product Solvent Solvent (EtOH/H2O) Solvent->Carbocation Solvent->Product

Figure 1: SN1 solvolysis workflow for 1-bromo-3-ethyladamantane.

Conformational Dynamics: Visualizing Steric Influence with NMR Spectroscopy

The ethyl group is not a static entity; it possesses rotational freedom around the carbon-carbon single bond. This rotation can lead to different conformational isomers (rotamers), each with a distinct spatial arrangement and, consequently, a different steric impact. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study these dynamic processes.

By cooling a sample of a 3-ethyladamantane derivative to a sufficiently low temperature, it is possible to slow down the rotation of the ethyl group to the point where the signals for different rotamers can be observed separately in the NMR spectrum. Analysis of the spectra at different temperatures allows for the determination of the energy barrier to rotation and the relative populations of the conformers.

Experimental Protocol: Conformational Analysis of 3-Ethyl-1-adamantanol by VT-NMR

Objective: To investigate the rotational barrier of the ethyl group and identify the preferred conformation.

Materials:

  • 3-ethyl-1-adamantanol (synthesis required)

  • Deuterated solvent suitable for low-temperature work (e.g., deuterated methanol, CD3OD)

  • NMR spectrometer equipped with a variable temperature probe

  • NMR tubes suitable for low-temperature experiments

Procedure:

  • Sample Preparation: Prepare a solution of 3-ethyl-1-adamantanol in the chosen deuterated solvent in an NMR tube.

  • Room Temperature Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Spectra: a. Cool the sample in the NMR probe to a low temperature (e.g., 253 K, or -20 °C) and allow it to equilibrate. b. Acquire a 1H NMR spectrum. c. Gradually decrease the temperature in increments (e.g., 10 K) and acquire a spectrum at each temperature until significant broadening and then sharpening of the signals corresponding to the ethyl group and adjacent adamantyl protons is observed.

  • Data Analysis: a. At low temperatures, the appearance of multiple sets of signals for the ethyl group protons indicates the "freezing out" of different conformers. b. The coalescence temperature (Tc), where two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation. c. The integration of the signals for the different conformers at the lowest temperature can be used to determine their relative populations and the free energy difference (ΔG°) between them.

Expected Outcome and Interpretation:

The VT-NMR experiment will reveal the energetic preference for a particular conformation of the ethyl group relative to the adamantane cage. This information is crucial for understanding how the 3-ethyl group will orient itself in a binding pocket and can guide the design of more selective and potent drug candidates.

Conformational_Analysis_Workflow cluster_experiment VT-NMR Experiment cluster_analysis Data Analysis Start Prepare Sample of 3-Ethyl-1-adamantanol RT_NMR Acquire 1H NMR at Room Temperature Start->RT_NMR Cooling Cool Sample Incrementally RT_NMR->Cooling LT_NMR Acquire 1H NMR at Each Low Temperature Cooling->LT_NMR LT_NMR->Cooling Repeat Coalescence Identify Coalescence Temperature (Tc) LT_NMR->Coalescence Integration Integrate Signals at Lowest Temperature LT_NMR->Integration Eyring Calculate Rotational Barrier (ΔG‡) via Eyring Equation Coalescence->Eyring Gibbs Determine Relative Populations and ΔG° Integration->Gibbs

Figure 2: Workflow for conformational analysis using VT-NMR.

Conclusion: The 3-Ethyl Group as a Strategic Design Element

The evaluation of the steric hindrance of the 3-ethyl group on adamantane scaffolds reveals it to be a substituent of intermediate bulk. Computational data quantitatively positions it between the smaller methyl group and the larger isopropyl and tert-butyl groups. This is a critical piece of information for drug designers, as it allows for a more nuanced approach to modulating steric interactions than simply choosing between "small" and "large" substituents.

The proposed experimental workflows, based on solvolysis kinetics and variable temperature NMR, provide robust methods for empirically validating and further exploring the steric and conformational effects of the 3-ethyl group. The insights gained from such studies are invaluable for:

  • Predicting Reactivity: Understanding how the 3-ethyl group influences reaction rates can aid in the optimization of synthetic routes to complex adamantane derivatives.

  • Rationalizing Structure-Activity Relationships (SAR): By correlating the steric profile and conformational preferences of the 3-ethyl group with biological activity, researchers can develop more accurate SAR models.

  • Fine-Tuning Receptor Binding: The intermediate steric bulk of the 3-ethyl group can be exploited to optimize the fit of a ligand within a binding pocket, potentially enhancing potency and selectivity.

References

  • Liu, J., et al. (2017). Adamantane in drug delivery: a review.
  • Chaudhuri, P., & Ahmed, S. (2019). The adamantane motif in medicinal chemistry. Drug Discovery Today, 24(7), 1437-1447.
  • Aznar, F., & Sabater, M. J. (2020). Adamantane derivatives as antiviral agents. Molecules, 25(10), 2371.
  • Liu, K., et al. (2003). Establishment of Steric Substituent Constants in the Adamantane System by ab Initio Calculations. Organic Letters, 5(6), 889–891. [Link]

  • Pharmaffiliates. 1-Bromo-3-ethyladamantane. [Link]

  • Mottrie, M., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(9), 3715-3729. [Link]

  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Orthogonal Purity Assessment: Cross-Validation of GC-MS and HPLC for CAS 466683-24-9

Abstract In the rigorous landscape of pharmaceutical development, the unambiguous determination of an Active Pharmaceutical Ingredient's (API) purity is non-negotiable. Relying on a single analytical technique, no matter...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rigorous landscape of pharmaceutical development, the unambiguous determination of an Active Pharmaceutical Ingredient's (API) purity is non-negotiable. Relying on a single analytical technique, no matter how robust, can introduce method-specific biases and potentially overlook critical impurities. This guide presents a comprehensive framework for the cross-validation of two powerful, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of CAS 466683-24-9, a complex, non-polar molecule with a molecular weight of 387.7 g/mol .[1] By leveraging the distinct separation and detection principles of these methods, we can build a layered assurance of quality, ensuring a more complete and reliable purity profile. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust, scientifically sound, and regulatory-compliant purity validation strategies.

The Imperative of Orthogonal Purity Verification

The compound , CAS 466683-24-9, is a steroidal-type molecule characterized by a high molecular weight and significant hydrophobicity (XLogP3-AA: 9.4).[1] For such molecules, ensuring purity is a critical quality attribute (CQA) that directly impacts safety and efficacy. Regulatory bodies like the FDA emphasize that analytical procedures must be validated to be fit for their intended purpose.[2]

An orthogonal approach, which uses two or more independent analytical methods to measure the same attribute, is a cornerstone of robust validation.[3][4] This strategy is vital because a single method may fail to detect certain impurities due to their specific chemical properties. For instance, an impurity that co-elutes with the main peak in HPLC might be easily separated in GC-MS, or an impurity that is thermally unstable and degrades in a GC injector might be readily detected by HPLC.[5] By cross-validating HPLC and GC-MS results, we create a self-validating system that significantly enhances confidence in the reported purity value.[6][7]

Foundational Principles of the Chosen Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity testing.[8][9][10] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11][12]

  • Causality of Choice for CAS 466683-24-9: Given the compound's high molecular weight and complex structure, HPLC is an ideal choice as it does not require the analyte to be volatile.[11] Its versatility allows for the separation of a wide range of potential impurities, including isomers and degradation products that may not be thermally stable.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[13][14] It is best suited for compounds that are volatile and thermally stable.[15][16]

  • Causality of Choice for CAS 466683-24-9: On its own, CAS 466683-24-9 is not sufficiently volatile for direct GC-MS analysis. However, its hydroxyl group presents a perfect opportunity for derivatization (e.g., silylation), which replaces the active proton with a non-polar trimethylsilyl (TMS) group. This process dramatically increases volatility and thermal stability, making the molecule amenable to GC analysis.[15] The mass spectrometer provides structural information, aiding in the tentative identification of unknown impurities.[14]

Experimental Protocols: A Step-by-Step Guide

A robust cross-validation begins with two well-developed, independent methods. The following protocols are designed to be self-validating systems, with built-in checks and scientifically justified parameters.

HPLC-UV Method Protocol

Rationale: A reversed-phase C18 column is selected due to the high hydrophobicity of CAS 466683-24-9. A gradient elution is employed to ensure that both the main, non-polar analyte and any potentially more polar or more retained impurities are effectively eluted and resolved.

Experimental Workflow:

HPLC_Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) inject Injection (5 µL) prep->inject sep Chromatographic Separation (C18 Column, Gradient Elution) inject->sep detect UV/PDA Detection (210 nm) sep->detect process Data Processing (% Area Calculation) detect->process

Caption: HPLC-UV Experimental Workflow for Purity Analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the CAS 466683-24-9 sample in acetonitrile to a final concentration of 1.0 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 80% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: PDA detection at 210 nm (chosen to detect the steroid-like core, which may lack a strong chromophore at higher wavelengths).

  • Data Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak relative to the total area of all peaks.

GC-MS Method Protocol (with Derivatization)

Rationale: Derivatization is mandatory to analyze this molecule by GC. Silylation with BSTFA is a common and effective method for converting hydroxyl groups to their TMS ethers. The temperature program is designed to separate the derivatized analyte from any derivatization reagent artifacts and impurities.

Experimental Workflow:

GCMS_Workflow prep Sample Preparation (1 mg/mL in Pyridine) deriv Derivatization (BSTFA, 70°C for 30 min) prep->deriv inject GC Injection (1 µL, Split Mode) deriv->inject sep GC Separation (DB-5ms Column, Temp Program) inject->sep detect Mass Spectrometry (EI, Scan Mode) sep->detect process Data Processing (TIC, % Area) detect->process

Caption: GC-MS Experimental Workflow including Derivatization.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 1 mg of the CAS 466683-24-9 sample into a 2 mL autosampler vial. Add 1 mL of pyridine and vortex to dissolve.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Allow to cool to room temperature before analysis.

  • Instrumentation: A standard GC-MS system.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (Split ratio 20:1)

    • Oven Program: Start at 150°C, hold for 1 minute. Ramp at 15°C/min to 320°C, hold for 10 minutes.

    • MS Transfer Line: 290°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 amu.

  • Data Analysis: Analyze the Total Ion Chromatogram (TIC). Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Cross-Validation Study Design

The goal of cross-validation is to formally compare the data from the two validated methods to ensure they produce comparable results.[6][17]

Cross-Validation Logic:

CrossValidation_Logic cluster_methods Orthogonal Methods cluster_results Performance Metrics hplc HPLC-UV Analysis purity Purity Assay (% Area) hplc->purity impurities Impurity Profile (Number, % Area, RRT) hplc->impurities gcms GC-MS Analysis gcms->purity gcms->impurities comparison Direct Comparison & Discrepancy Analysis purity->comparison impurities->comparison sample Single Batch of CAS 466683-24-9 sample->hplc sample->gcms conclusion Consolidated Purity Statement & Reportable Value comparison->conclusion

Caption: Logical workflow for the cross-validation of analytical results.

Procedure:

  • Analyze the same homogenous batch of CAS 466683-24-9 in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Calculate the mean purity and the relative standard deviation (RSD) for each method.

  • Tabulate the impurity profiles from both methods, noting the Relative Retention Time (RRT) and % area for each impurity.

  • Compare the results against pre-defined acceptance criteria (e.g., purity values should agree within 2%).

  • Investigate any significant discrepancies. For example, if an impurity is observed in GC-MS but not HPLC, attempt to identify it via its mass spectrum to understand why it might be missed by UV detection.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize hypothetical results from the analysis of a single batch of CAS 466683-24-9.

Table 1: Purity Assay Cross-Validation

ParameterHPLC-UV ResultGC-MS ResultAcceptance CriteriaStatus
Mean Purity (%) 99.58%99.45%Difference < 2.0%Pass
RSD (n=3) 0.15%0.21%RSD < 1.0%Pass

Table 2: Impurity Profile Comparison

ImpurityHPLC-UV (RRT / % Area)GC-MS (RRT / % Area)Comments
Impurity A0.85 / 0.18%0.88 / 0.16%Correlated well between methods.
Impurity B1.12 / 0.11%Not DetectedPotentially a non-volatile or thermally labile impurity.
Impurity CNot Detected0.95 / 0.25%Potentially lacks a UV chromophore or is a degradation product from the GC inlet.
Impurity D1.30 / 0.13%1.25 / 0.14%Correlated well between methods.
Total Impurities 0.42% 0.55%

Senior Scientist Insights & Discussion

The hypothetical data reveals the true power of the orthogonal approach. While the main purity values are in excellent agreement (99.58% vs. 99.45%), the impurity profiles tell a more nuanced story.

  • Complementary Detection: HPLC detected "Impurity B," which was absent in the GC-MS analysis. This strongly suggests that Impurity B is not sufficiently volatile or it degrades under the high-temperature conditions of the GC inlet. Conversely, GC-MS detected "Impurity C," which was missed by HPLC-UV. This could be an impurity that lacks a UV chromophore, making it invisible to the PDA detector, or it could be a product of thermal degradation formed within the GC system.[5][18]

  • Building a Complete Picture: Neither technique alone provided the complete impurity profile. Only by combining the data can we confidently characterize the material. The HPLC method is superior for detecting non-volatile and thermally sensitive impurities, making it an excellent choice for routine quality control and stability testing.[8][10] The GC-MS method is invaluable for identifying volatile impurities that may be missed by UV detection and for providing structural information that can help identify unknown peaks.[14]

  • Recommendation: For release testing of CAS 466683-24-9, HPLC should be the primary method for purity assay due to its non-destructive nature. The GC-MS method should be employed during process development to characterize the impurity profile and to investigate any unknown peaks that appear during stability studies, particularly those suspected of being volatile or having poor UV absorbance.

Conclusion

The cross-validation of HPLC and GC-MS methods for the purity analysis of CAS 466683-24-9 is not merely a procedural exercise; it is a fundamental strategy for ensuring analytical rigor. This guide has demonstrated that while both techniques can provide a reliable purity value, their true strength lies in their orthogonality. They act as a check on one another, revealing different facets of the sample's composition and providing a comprehensive impurity profile that is unattainable with a single method. By embracing this dual-methodology approach, scientists and drug developers can build a more robust, defensible, and scientifically sound foundation for their product's quality assessment.

References

  • Pharma Now. (n.d.). Why HPLC Is Essential in the Pharmaceutical Industry.
  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Torontech. (2025, August 8). What Is HPLC in the Pharmaceutical Industry? Explained.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Lab Manager. (2025, November 10). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS?.
  • Cerium Laboratories. (2023, October 25). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination.
  • Shah, V. P., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services.
  • Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Cygnus Technologies. (n.d.). Orthogonal Methods.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Yokogawa. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?.
  • Eurofins. (2025, November 25). Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • PubChem. (n.d.). CID 5466683 | C27H47O.

Sources

Validation

A Senior Application Scientist's Guide to Purity Analysis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid from Commercial Suppliers

For researchers and drug development professionals, the integrity of a study is built upon the quality of its foundational components. 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, a key building block leveraging the ri...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of a study is built upon the quality of its foundational components. 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, a key building block leveraging the rigid and lipophilic adamantane scaffold, is no exception.[][2] The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and a lack of experimental reproducibility. This guide provides an in-depth framework for evaluating and comparing the purity of this critical reagent from various commercial suppliers, ensuring that your research is built on a foundation of certainty.

The Certificate of Analysis (CoA): Your Primary Quality Document

Before any in-house testing begins, the first and most critical step is a thorough review of the supplier-provided, batch-specific Certificate of Analysis (CoA). This document is not merely a formality; it is a legally binding report card for the specific lot of chemical you have purchased.[3][4][5]

A comprehensive CoA should provide detailed, batch-specific data, not just a statement of conformance.[4][6] Key components to scrutinize include:

  • Product Identification: Confirms the chemical name, CAS number (466683-24-9), and batch/lot number.

  • Purity Specification and Result: The CoA must show the actual test result for the batch, not just the target specification. This is a crucial distinction.[3]

  • Analytical Methods Used: The specific techniques (e.g., HPLC, NMR) employed for the purity assessment should be listed.[4][5] This allows you to understand how the purity value was derived.

  • Date of Analysis and Expiry: Ensures the data is current and the product is within its recommended use period.

A CoA provides the manufacturer's claim of quality; the following steps describe a self-validating system to verify those claims.[6][7]

The Principle of Orthogonal Verification

Relying on a single analytical method for purity determination can be misleading. Impurities may co-elute in chromatography or be invisible to a specific detector. To establish purity with the highest degree of confidence, we employ a strategy of orthogonal verification , using multiple, independent analytical techniques that measure different chemical properties of the compound. For 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, the gold-standard orthogonal approach includes High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

G cluster_0 Purity Verification Workflow cluster_1 Orthogonal Analytical Methods CoA Review Supplier's Certificate of Analysis (CoA) SamplePrep Prepare Standardized Sample Solutions CoA->SamplePrep Initial Quality Check HPLC HPLC-UV (Relative Purity, Impurity Profile) SamplePrep->HPLC qNMR qNMR (Absolute Purity, Structural ID) SamplePrep->qNMR MS LC-MS (Identity Confirmation, Impurity Mass) SamplePrep->MS Data Correlate and Analyze Data from All Methods HPLC->Data qNMR->Data MS->Data Decision Final Purity Assessment & Supplier Selection Data->Decision Informed Decision

Caption: Workflow for orthogonal purity verification of a commercial reagent.

Analytical Methodologies: The Experimental Blueprint

The following protocols are designed to provide a robust and validated assessment of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the relative purity of a sample by separating the main compound from its impurities. For adamantane derivatives, which possess both hydrophobic and hydrophilic moieties, Reversed-Phase (RP) HPLC using a C18 column is highly effective.[8][9]

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the carboxylic acid chromophore).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Quantitative ¹H NMR (qNMR) Spectroscopy

Unlike HPLC, which provides relative purity, qNMR is a primary analytical method capable of determining the absolute purity (mass fraction) of a compound without needing a reference standard of the analyte itself.[10][11] It achieves this by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and mass.[9][11]

Experimental Protocol:

  • Spectrometer: 400 MHz or higher, for adequate signal dispersion.

  • Internal Standard (IS): Maleic acid (certified reference material, known purity >99.5%). It is soluble in DMSO-d₆ and has a distinct singlet that does not overlap with analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid into a vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in ~0.75 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • Acquisition:

    • Acquire a standard proton spectrum.

    • Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., protons on the adamantane cage) and the singlet from the internal standard (~6.3 ppm for maleic acid).

    • Calculate the purity using the following formula[9]:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      • Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to unequivocally confirm the identity of the main peak by its mass-to-charge ratio (m/z) and to gain mass information on any impurities detected by HPLC. This is crucial for identifying potential process-related impurities or degradants.

Experimental Protocol:

  • System: Couple the HPLC system described above to a single quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid.

  • Analysis: Use the same chromatographic conditions as the HPLC method. The volatile mobile phase (formic acid and acetonitrile) is compatible with MS.[12]

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 100-1000) to detect all ions. The expected m/z for the deprotonated molecule is 235.16 ([C₁₃H₁₉O₃]⁻).

Comparative Analysis of Commercial Suppliers

To illustrate the application of these methods, we present hypothetical data from the analysis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid from three representative commercial suppliers.

ParameterSupplier ASupplier BSupplier CAnalytical Method
CoA Purity Claim >98%99% (by HPLC)>99%As stated on CoA
In-House HPLC Purity 98.2%99.1%97.5%HPLC-UV (Area %)
Major Impurity (HPLC) 1.1% at RRT 0.850.4% at RRT 1.151.8% at RRT 0.92HPLC-UV
Absolute Purity (qNMR) 97.9%99.3%97.1%¹H qNMR (vs. IS)
Identity Confirmation (LC-MS) Confirmed, m/z 235.15Confirmed, m/z 235.16Confirmed, m/z 235.16ESI-MS [M-H]⁻
Impurity Mass (LC-MS) m/z 219.1 (de-ethylated?)m/z 237.1 (Cl adduct?)m/z 251.1 (oxidized?)ESI-MS [M-H]⁻
Residual Solvents Not Detected0.15% AcetoneNot Detected¹H NMR
Water Content 0.2%<0.1%0.3%¹H NMR

RRT = Relative Retention Time

Interpretation and Recommendations

Based on the multi-faceted data, a clear picture emerges:

  • Supplier A: The product is solid and meets the CoA claim. The HPLC and qNMR results are in good agreement. The identified impurity appears to be a process-related de-ethylated analog. This supplier is a reliable choice for most standard applications.

  • Supplier B: This supplier provides the highest purity material. Both HPLC and absolute qNMR confirm a purity level exceeding 99%. The presence of a minor amount of a common solvent like acetone is noted but is unlikely to affect most synthetic applications. This is the premium choice for sensitive assays or when developing GMP processes where impurity profiling is critical.

  • Supplier C: This is a cautionary example. While the CoA claims >99% purity, our in-house analysis reveals a significantly lower purity of ~97.5%. The discrepancy highlights the absolute necessity of independent verification. The material from this supplier may be unsuitable for demanding applications without further purification.

Final Selection:

  • For exploratory research and routine synthesis , Supplier A offers a cost-effective and reliable option.

  • For late-stage drug development, kinetic studies, or high-throughput screening , the superior and well-characterized purity of the material from Supplier B is strongly recommended.

  • The batch from Supplier C should be avoided due to the significant disparity between the claimed and verified purity.

By implementing this rigorous, multi-technique approach, you can confidently select the highest quality reagents, ensuring the accuracy, reproducibility, and ultimate success of your scientific endeavors.

References

  • Complete Guide to Reading Chemical COAs (Certific
  • What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. (n.d.). Advent Chembio.
  • Liquid chromatography of adamantane derivatives. (n.d.).
  • Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. (n.d.). Reactivo.
  • Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024). Technology Networks.
  • How to Get a Certificate of Analysis (COA). (2025). SafetyCulture.
  • Technical Support Center: Purity Assessment of 1,3-Bis(4-methylphenyl)adamantane. (2025). Benchchem.
  • Technical Support Center: Analysis of Adamantane Compounds. (2025). Benchchem.
  • 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. (n.d.). BLD Pharm.
  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. (2010). Journal of Food and Drug Analysis.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014).
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Adamantane Impurities. (n.d.). BOC Sciences.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).
  • A Comparative Purity Analysis of Synthesized versus Commercial 3-Iodoadamantane-1-carboxylic acid. (2025). Benchchem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

This document provides a detailed protocol for the proper handling and disposal of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. As a specialized adamantane derivative, this compound requires a disposal methodology grou...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper handling and disposal of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid. As a specialized adamantane derivative, this compound requires a disposal methodology grounded in a thorough understanding of its chemical properties—specifically, the interplay between its rigid, lipophilic adamantane core and its reactive carboxylic acid functional group. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Core Principles: Hazard Assessment and Chemical Profile

Effective disposal begins with a clear understanding of the material's inherent risks. While a specific Safety Data Sheet (SDS) for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid may not be universally available, a reliable hazard profile can be constructed by examining its structural analogues, such as 1-Adamantanecarboxylic acid and 3,5-Dimethyladamantane-1-carboxylic acid.

The primary hazards are derived from two key features:

  • The Carboxylic Acid Group: This functional group renders the molecule acidic. Carboxylic acids can cause skin and eye irritation or corrosion and are incompatible with bases, which can lead to exothermic reactions.[1]

  • The Adamantane Core: Adamantane itself is a combustible solid.[2][3] Its derivatives should be treated with similar caution regarding ignition sources. The solid, often crystalline, nature of these compounds means they can pose an inhalation risk as a fine dust.[4]

Based on data from structurally similar compounds, 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid should be handled as a material that causes skin irritation and serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[5][6][7]

Property Characteristic / Hazard Primary Rationale
Physical State Solid, Crystalline PowderPotential for dust generation and inhalation hazard.[4]
Chemical Class Carboxylic AcidAcidic nature; incompatible with bases and some metals.[1]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory IrritantBased on SDS data for analogous adamantane carboxylic acids.[5][6][7]
Combustibility Combustible SolidThe adamantane cage is a hydrocarbon structure.[2][3]
Disposal Classification Hazardous Chemical WasteRegulated by the EPA; cannot be disposed of in regular trash or sewer systems.[8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A proactive approach to safety is paramount. The following PPE is mandatory for all personnel handling 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid and its waste products.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Waste Segregation ANSI Z87.1-compliant safety goggles with side shields.[5]Chemical-resistant nitrile gloves (min. thickness >0.11 mm).[2]Standard laboratory coat, fully buttoned.Not required if handled within a certified chemical fume hood.[2]
Spill Cleanup & Bulk Handling Safety goggles and a full-face shield.[2]Chemical-resistant nitrile gloves.Chemical-resistant apron over a laboratory coat.Particulate filter respirator (e.g., N95 or P100) to prevent dust inhalation.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound is not a single action but a systematic process. Federal and local regulations mandate that chemical waste be managed through your institution's Environmental Health and Safety (EHS) department.[8][10] Never dispose of this chemical in the regular trash or down the drain.[10][11]

Step 1: Waste Container Selection and Preparation
  • Select a Compatible Container: Use only designated hazardous waste containers. Recommended materials are high-density polyethylene (HDPE) or glass.[12] Avoid metal containers, as the acidic nature of the waste can cause corrosion.[1] The container must have a secure, threaded, leak-proof cap.[12]

  • Ensure Cleanliness: The container must be clean and dry before the first addition of waste.

  • Initial Labeling: Affix a hazardous waste tag, provided by your institution's EHS department, to the container before adding any waste.[8][12]

Step 2: Waste Accumulation and Segregation
  • Designate an Accumulation Area: All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of lab personnel and away from general traffic.[9][10]

  • Segregate Incompatibles: This is the most critical step for safety. Store the waste container for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid in secondary containment (e.g., a plastic tub) separate from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

    • Reactive Metals Segregation by chemical compatibility, not alphabetically, is mandatory.[8][9][12]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[9][12]

Step 3: Labeling and Documentation
  • Complete the Hazardous Waste Tag: As waste is added, meticulously update the EHS tag. The following information is required:

    • Full Chemical Name: Write out "3-Ethyl-5-hydroxyadamantane-1-carboxylic acid." Do not use abbreviations or chemical formulas.[8]

    • All Constituents: If it is a mixture (e.g., dissolved in a solvent), list every single component and its estimated percentage.

    • Hazard Identification: Check the boxes for "Corrosive (Acid)" and "Flammable Solid."

    • Generator Information: Include the Principal Investigator's name, lab location, and date of generation.[8]

  • Maintain an Internal Log: For complex experiments generating multiple waste streams, keeping an internal laboratory log that corresponds to the waste tag can aid in accurate documentation.

Step 4: Arranging for Final Disposal
  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion.

  • Request Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department following their specific procedures.[8][9] EHS personnel are the only individuals authorized to transport and dispose of the hazardous waste.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Step 1: Select Container (HDPE or Glass) B Step 2: Affix EHS Hazardous Waste Tag A->B Ensure clean & dry C Step 3: Add Waste to Container in Chemical Fume Hood B->C D Step 4: Update Tag Contents (Full Chemical Name & %) C->D E Step 5: Store in SAA Segregated from Bases/Oxidizers D->E F Keep Container Securely Closed E->F G Step 6: Container Full (Leave 10% Headspace) F->G H Step 7: Submit Pickup Request to EHS Department G->H I EHS Collects Waste for Final Disposal H->I

Caption: Waste Disposal Workflow for Adamantane Carboxylic Acids.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses. All personnel must be familiar with the location of safety showers and eyewash stations.

Solid Material Spill
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as listed in Table 2, including respiratory protection.

  • Containment: Gently cover the spill with an absorbent pad to prevent further dust dispersion.

  • Clean-up: Carefully sweep or scoop the solid material into a designated hazardous waste container.[3][5] Do not use a vacuum cleaner unless it is rated for hazardous dust. Avoid any actions that could generate dust.

  • Decontaminate: Wipe the area with a damp cloth. The cloth and all contaminated materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.

References

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. [Link]

  • Division of Research Safety, University of Illinois. Chemical Waste Procedures. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Adamantane. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Carl ROTH. Safety Data Sheet: Adamantane. [Link]

  • Caltech CCE. General Lab Safety Procedure. [Link]

Sources

Handling

Advanced Operational and Safety Guide: Handling 3-Ethyl-5-hydroxyadamantane-1-carboxylic Acid

As a preferred partner in laboratory safety and chemical handling, we provide more than just safety data—we provide the mechanistic reasoning and self-validating protocols necessary to protect your researchers and ensure...

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Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide more than just safety data—we provide the mechanistic reasoning and self-validating protocols necessary to protect your researchers and ensure the integrity of your drug development workflows.

This guide outlines the critical personal protective equipment (PPE), handling procedures, and disposal plans for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid , a rigid adamantane scaffold frequently utilized in advanced pharmaceutical synthesis.

Chemical Profiling & Quantitative Data

Before handling, it is critical to understand the physical and chemical parameters of the substance to anticipate its behavior in an open laboratory environment.

ParameterSpecificationReference
Chemical Name 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid[1]
CAS Number 466683-24-9[1],[2]
Molecular Formula C13H20O3[2]
Physical State Solid (Crystalline Powder)[2]
Storage Conditions Room Temperature (RT)[2]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3],[4],[5]

Mechanistic Hazard Profiling (Causality)

To build a culture of safety, researchers must understand why a chemical is hazardous, not just that it is hazardous. The hazards of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid[3] are driven by its specific molecular architecture:

  • H315 & H319 (Skin and Eye Irritation): The adamantane core is highly lipophilic, allowing the molecule to rapidly partition into and disrupt the lipid bilayers of the stratum corneum and ocular membranes[3],[4]. Simultaneously, the carboxylic acid moiety acts as a proton donor, causing localized pH drops that trigger acute cellular irritation and contact dermatitis[5].

  • H335 (Respiratory Irritation): As a solid crystalline powder, this compound is prone to micro-particulate aerosolization during transfer[4],[5]. Inhalation of these fine particulates leads to deposition in the upper respiratory tract, where the acidic functional group irritates mucosal linings[4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, the following PPE is mandatory. Every choice is grounded in chemical compatibility and physical barrier requirements.

PPE CategoryRequired SpecificationCausality & Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides superior chemical resistance to organic acids compared to latex. The lipophilic nature of the adamantane core requires a robust, non-porous synthetic barrier[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses are insufficient. Goggles form a facial seal, preventing airborne micro-particulates from settling onto the ocular mucosa[3],[5].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents particulate accumulation on street clothing. Knit cuffs are required to close the gap between the glove and the sleeve, eliminating skin exposure[3].
Respiratory Fume Hood (Primary) N95/FFP3 Respirator (Secondary)Routine handling must occur inside a certified chemical fume hood[3]. If engineering controls fail or bulk transfer is required, an N95/FFP3 respirator prevents inhalation of aerosolized powder[4].

Self-Validating Operational Protocols

Standard operating procedures often fail due to a lack of verification. The following protocols are designed as self-validating systems , ensuring safety is confirmed at every step.

Phase 1: Pre-Operational Setup & Validation
  • Fume Hood Verification: Turn on the chemical fume hood.

    • Validation: Check the digital monitor to ensure the face velocity is actively reading between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Glove Integrity Check: Don the primary pair of nitrile gloves.

    • Validation: Perform an air-inflation test by trapping air in the glove and squeezing. If no air escapes, the barrier is intact. Don a second pair (double-gloving) for bulk handling.

Phase 2: Material Transfer
  • Static Mitigation: Use a grounded, anti-static micro-spatula for weighing.

    • Causality: Adamantane powders easily accumulate static charge. Static discharge can cause sudden aerosolization or cause the powder to aggressively adhere to weighing paper, compromising mass accuracy and increasing exposure risk.

  • Container Management: Open the reagent bottle[2] only when fully inside the validated fume hood[3].

    • Validation: Ensure the sash is pulled down to the indicated safe operating height (usually 18 inches) before breaking the container seal.

Phase 3: Post-Operation Decontamination
  • Surface Wipe-Down: Wipe down the balance and fume hood surface with a damp, disposable towel (using a mild alkaline or soap solution to neutralize residual acid)[4].

  • Doffing Procedure: Remove the outer gloves using the "beak method" (pulling the glove inside out) to trap any microscopic residual powder inside the glove matrix[4].

Spill Response & Disposal Plan

Emergency Spill Protocol
  • Containment: Do not sweep the powder, as this generates hazardous dust[4].

  • Neutralization & Collection: Gently cover the spill with damp sand or a commercial absorbent to suppress aerosolization. Carefully scoop the mixture using a non-sparking tool[6].

  • Validation: Inspect the spill area with a flashlight held at a low angle to cast shadows on any remaining crystalline dust.

Waste Disposal Plan
  • Segregation: Place all contaminated wipes, empty vials, and collected spill material into a clearly labeled "Solid Organic Acid Waste" container.

  • Disposal Mechanism: Do not flush down the drain[6]. Adamantane derivatives are environmentally persistent. Transfer the sealed waste container to your EHS department for high-temperature incineration by an approved chemical waste contractor[6].

Operational Workflow Visualization

The following diagram maps the critical decision points and operational flow for handling 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid.

G A Pre-Operation Validation (Fume Hood >80 fpm, PPE Check) B Material Transfer (Anti-static tools) A->B Verified C Chemical Processing (Dissolution / Synthesis) B->C Transferred D Spill / Exposure Detected? C->D Monitor E Emergency Response (Contain, Clean) D->E Yes F Standard Decontamination (Wipe down, Doffing) D->F No G Waste Segregation (Solid Organic Waste) E->G Post-cleanup F->G Waste generated

Caption: Self-validating operational workflow and emergency decision tree for adamantane derivatives.

References

  • BLD Pharm. "3-Ethyl-5-hydroxyadamantane-1-carboxylic acid". Source: bldpharm.com.
  • Sigma-Aldrich. "3-ethyl-5-hydroxyadamantane-1-carboxylic acid | 466683-24-9". Source: sigmaaldrich.com.
  • Fisher Scientific. "SAFETY DATA SHEET - Adamantane-1-carboxylic acid". Source: fishersci.co.uk.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 1-Adamantanecarboxylic acid". Source: chemicalbook.com.
  • ThermoFisher. "SAFETY DATA SHEET - Adamantane-1-carboxylic acid". Source: thermofisher.com.
  • Key Organics. "Safety Data Sheet - Adamantane-1-carboxylic acid". Source: keyorganics.net.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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